molecular formula C9H5ClN2O3 B11880533 6-Chloro-5-nitroquinolin-2(1H)-one

6-Chloro-5-nitroquinolin-2(1H)-one

Cat. No.: B11880533
M. Wt: 224.60 g/mol
InChI Key: MDSTVHNALJLEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-nitroquinolin-2(1H)-one is a chemical compound with the CAS Number 934687-48-6, offered for research purposes only. This nitroquinoline derivative is part of a class of compounds studied for their potential in medicinal chemistry and chemical biology. While specific biological data for this compound is limited, the nitroquinolin-2(1H)-one scaffold is of significant interest in antiparasitic research . Related nitroquinoline compounds have been investigated as potential substrates for nitroreductase (NTR) enzymes, which can bioactivate them under hypoxic conditions, a feature relevant for targeting solid tumors or certain parasitic infections . The core structure is also recognized for its fluorescent properties when reduced, making it a candidate for developing fluorogenic probes to detect enzymatic activity or cellular hypoxia . Researchers value this compound as a versatile building block for synthesizing more complex molecules and for exploring structure-activity relationships. This product is intended for research use in laboratory settings and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

6-chloro-5-nitro-1H-quinolin-2-one

InChI

InChI=1S/C9H5ClN2O3/c10-6-2-3-7-5(9(6)12(14)15)1-4-8(13)11-7/h1-4H,(H,11,13)

InChI Key

MDSTVHNALJLEPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Solubility profile of 6-Chloro-5-nitroquinolin-2(1H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 6-Chloro-5-nitroquinolin-2(1H)-one in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of 6-Chloro-5-nitroquinolin-2(1H)-one. Given the absence of extensive published solubility data for this specific compound, this document focuses on equipping the user with the foundational knowledge and detailed methodologies required to generate a robust and reliable solubility profile.

Introduction: The Critical Role of Solubility

6-Chloro-5-nitroquinolin-2(1H)-one is a substituted quinolinone, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical parameter that influences every stage of the drug development pipeline, from early-stage discovery and formulation to final dosage form performance. A well-characterized solubility profile is essential for:

  • Drug Discovery: Ensuring reliable results in biological screening assays and enabling the preparation of suitable stock solutions.

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing effective and stable dosage forms with optimal bioavailability.

  • Toxicology Studies: Preparing accurate dosing solutions for preclinical safety assessment.

This guide will provide the theoretical underpinnings of solubility and a practical, step-by-step approach to determining the solubility of 6-Chloro-5-nitroquinolin-2(1H)-one in a range of organic solvents.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has similar polarity and intermolecular forces.[1] The molecular structure of 6-Chloro-5-nitroquinolin-2(1H)-one provides key insights into its expected solubility behavior.

Molecular Structure and Functional Group Analysis:

  • Quinolin-2(1H)-one Core: This bicyclic aromatic lactam is a key structural feature. The N-H group can act as a hydrogen bond donor, and the carbonyl group (C=O) is a hydrogen bond acceptor. The presence of these groups suggests potential for interaction with protic and polar aprotic solvents.

  • Chloro and Nitro Substituents: Both the chlorine atom at the 6-position and the nitro group at the 5-position are electron-withdrawing groups. The nitro group, in particular, is highly polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. These groups increase the overall polarity of the molecule compared to the unsubstituted quinolinone core.

  • Aromatic System: The fused aromatic rings provide a nonpolar surface area, which will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

The overall solubility of 6-Chloro-5-nitroquinolin-2(1H)-one will therefore be a balance between the polar interactions mediated by the lactam, chloro, and nitro groups, and the nonpolar interactions of the aromatic backbone.

Predicted Physicochemical Properties
PropertyPredicted Value (for related compounds)Implication for Solubility
pKa (acidic) ~7.54 (for 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one)[2]The N-H proton of the quinolinone ring is expected to be weakly acidic. In basic solvents, deprotonation could enhance solubility.
pKa (basic) ~2.81 (for 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one)[2]The quinoline nitrogen is weakly basic, but this is significantly reduced by the adjacent carbonyl group. Protonation is only likely in strongly acidic conditions.
logP ~3.22 (for 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one)[2]A positive logP value suggests a preference for lipophilic (nonpolar) environments over aqueous ones. This indicates that solubility will likely be higher in organic solvents than in water.

Disclaimer: The data in this table are for structurally similar compounds and are intended to provide a qualitative understanding. Experimental determination is necessary for precise values for 6-Chloro-5-nitroquinolin-2(1H)-one.

Based on this analysis, we can hypothesize that 6-Chloro-5-nitroquinolin-2(1H)-one will exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., alcohols), and lower solubility in nonpolar solvents (e.g., hexane, toluene).

Experimental Determination of the Solubility Profile

The following sections provide detailed protocols for the experimental determination of the solubility of 6-Chloro-5-nitroquinolin-2(1H)-one.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3] It involves creating a saturated solution of the compound and then measuring its concentration.

Protocol:

  • Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Sample Preparation: Add an excess amount of solid 6-Chloro-5-nitroquinolin-2(1H)-one to a series of screw-capped glass vials. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of each selected solvent to the corresponding vial.

  • Equilibration: Seal the vials tightly and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase for the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described below.

  • Calculation: Calculate the solubility in the original solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and common technique for quantifying quinoline and its derivatives.

Protocol for Method Development and Quantification:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column Selection: A reversed-phase C18 column is a good starting point for quinolinone derivatives.

  • Mobile Phase Preparation: A mixture of acetonitrile (ACN) and water is a common mobile phase for such compounds. Start with an isocratic elution (e.g., 50:50 ACN:Water) and adjust the ratio to achieve a good peak shape and retention time (typically 3-10 minutes). A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can be added to both the water and ACN to improve peak shape.

  • Wavelength Selection: Dissolve a small amount of 6-Chloro-5-nitroquinolin-2(1H)-one in the mobile phase and obtain a UV spectrum. Select the wavelength of maximum absorbance (λmax) for detection.

  • Preparation of Standard Solutions: Prepare a stock solution of 6-Chloro-5-nitroquinolin-2(1H)-one of known concentration in a suitable solvent (e.g., ACN or DMSO). From this stock, prepare a series of calibration standards by serial dilution.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration. The resulting calibration curve should be linear (R² > 0.995).

  • Sample Analysis: Inject the diluted samples from the shake-flask experiment and record the peak areas.

  • Concentration Determination: Determine the concentration of the diluted samples from the calibration curve.

Data Presentation and Visualization

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of 6-Chloro-5-nitroquinolin-2(1H)-one at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
e.g., Hexane0.1
e.g., Toluene2.4
e.g., Dichloromethane3.1
e.g., Ethyl Acetate4.4
e.g., Acetone5.1
e.g., Ethanol5.2
e.g., Methanol6.6
e.g., DMSO7.2
Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Add excess 6-Chloro-5-nitroquinolin- 2(1H)-one to vials B Add known volume of organic solvents A->B 1 C Equilibrate at constant temperature (24-48h) B->C 2 D Filter supernatant (0.45 µm filter) C->D 3 E Dilute sample for analysis D->E 4 G Analyze samples and standards by HPLC-UV E->G 5b F Prepare HPLC calibration standards F->G 5a H Calculate solubility from calibration curve G->H 6 G cluster_solute_props Solute Properties cluster_solvent_props Solvent Properties Solute 6-Chloro-5-nitroquinolin-2(1H)-one (Solute) Polar Polar Groups (Lactam, Nitro, Chloro) Solute->Polar Nonpolar Nonpolar Surface (Aromatic Rings) Solute->Nonpolar PolarSolvent Polar Solvents (e.g., DMSO, Methanol) Polar->PolarSolvent Strong Interaction (High Solubility) NonpolarSolvent Nonpolar Solvents (e.g., Hexane, Toluene) Polar->NonpolarSolvent Weak Interaction (Low Solubility) Nonpolar->PolarSolvent Weak Interaction (Moderate Solubility) Nonpolar->NonpolarSolvent Strong Interaction (Moderate Solubility)

Caption: Expected solubility based on intermolecular interactions.

Conclusion

This technical guide provides a robust framework for determining the solubility profile of 6-Chloro-5-nitroquinolin-2(1H)-one in organic solvents. By combining a theoretical understanding of the molecular properties with detailed, field-proven experimental protocols, researchers can confidently generate the critical data necessary to advance their research and development activities. The methodologies outlined herein are designed to be self-validating and provide a clear path to obtaining accurate and reproducible solubility data, a cornerstone of successful chemical and pharmaceutical development.

References

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one. [Link]

  • Solubility of Things. Nitrobenzene. [Link]

  • Save My Exams. Solubility and Choice of Solvents | Edexcel A-Level Chemistry. [Link]

  • Labclinics. Solubility factors when choosing a solvent. [Link]

  • University of York. Solvent Choice. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • PubMed. Determination Method for Pyrroloquinoline Quinone in Food Products by HPLC-UV Detection Using a Redox-Based Colorimetric Reaction. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • ResearchGate. Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations. [Link]

  • International Journal of Drug Delivery Technology. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

Sources

Technical Guide: Tautomeric Forms of 6-Chloro-5-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 6-Chloro-5-nitroquinolin-2(1H)-one , a critical heterocyclic scaffold in the development of NMDA receptor antagonists, kinase inhibitors, and antibiotic precursors. While the 2-quinolinone (carbostyril) core is known to favor the lactam form, the specific electronic and steric perturbations introduced by the 5-nitro (strongly withdrawing, peri-steric) and 6-chloro substituents create a unique physicochemical landscape. This guide details the thermodynamic preferences, spectroscopic signatures, and experimental protocols required to unequivocally identify and manipulate these tautomers in drug discovery workflows.

Molecular Identity & Structural Framework[1]

The molecule exists in a dynamic prototropic equilibrium between two primary forms: the lactam (2-one) and the lactim (2-hydroxy).

FeatureLactam Tautomer (Dominant)Lactim Tautomer (Minor)
IUPAC Name 6-Chloro-5-nitroquinolin-2(1H)-one6-Chloro-5-nitroquinolin-2-ol
Core Functionality Cyclic Amide (NH-C=O)Imidic Acid (N=C-OH)
Hybridization N1 is

(amide resonance)
N1 is

(pyridine-like)
Electronic State Aromatic (10

-electrons)
Aromatic (10

-electrons)
H-Bond Capability Donor (NH) & Acceptor (C=O)Donor (OH) & Acceptor (N:)
Electronic & Steric Perturbations

The 5,6-substitution pattern is non-trivial:

  • 5-Nitro Group (

    
    ):  Exerts a strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) withdrawing effect. However, its location at the peri position (adjacent to H-4) and ortho to the 6-Chloro group creates significant steric strain. This often forces the nitro group to rotate out of the aromatic plane, diminishing its mesomeric contribution while maintaining strong inductive acidity on the ring system.
  • 6-Chloro Group (

    
    ):  Provides weak inductive deactivation but stabilizes the aromatic core through minor resonance donation.
    

Theoretical Framework: The Tautomeric Equilibrium[2][3][4][5]

The equilibrium constant (


) is defined as:


In the solid state and polar solvents,


 (Lactam favored). The driving force is the high resonance energy of the amide bond and the ability of the lactam form to form stable, centrosymmetric dimers via dual hydrogen bonds.
Pathway Visualization

The following diagram illustrates the proton transfer mechanism and the resonance stabilization that dictates the preferred form.

Tautomerism cluster_factors Equilibrium Drivers Lactam Lactam Form (6-Chloro-5-nitroquinolin-2(1H)-one) Dominant in Solution/Solid TS Transition State [Proton Transfer] Lactam->TS -H+ (N1) TS->Lactam +H+ (N1) Lactim Lactim Form (6-Chloro-5-nitroquinolin-2-ol) Minor (Trapped by O-alkylation) TS->Lactim +H+ (O) Lactim->TS -H+ (O) Solvent Polar Solvents Stabilize Lactam Solvent->Lactam Nitro 5-NO2 Group Increases Acidity Nitro->Lactam Inductive Effect

Caption: Prototropic tautomerism pathway. The equilibrium heavily favors the Lactam form due to amide resonance and solvent stabilization.

Analytical Characterization

Distinguishing these forms requires specific spectroscopic markers. The 5-nitro group shifts these markers downfield compared to the unsubstituted parent.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for solution-phase determination.

  • Solvent: DMSO-

    
     is recommended due to solubility issues caused by the nitro group.
    
  • Key Signals:

NucleusLactam (Observed)Lactim (Theoretical/O-Methylated)Notes

H (NH/OH)
12.0 – 13.5 ppm (Broad Singlet)~11.0 ppm (Sharp Singlet)The 5-NO

group deshields the NH proton significantly.

C (C-2)
160 – 162 ppm 168 – 172 ppmCarbonyl carbon is shielded relative to C-OH carbon.

C (C-4)
140 – 142 ppm ~135 ppmSensitive to the loss of C3=C4 double bond character in Lactim.

N (N-1)
-230 to -240 ppm -130 to -150 ppmAmide nitrogen vs Pyridine-like nitrogen.
Infrared Spectroscopy (IR)
  • Lactam: Strong

    
     band at 1650–1670 cm
    
    
    
    . Broad
    
    
    band at 2800–3100 cm
    
    
    (associated).
  • Lactim: Absence of carbonyl band. Appearance of

    
     near 1620 cm
    
    
    
    and
    
    
    at 3300–3500 cm
    
    
    .
X-Ray Crystallography

In the solid state, 6-chloro-5-nitroquinolin-2(1H)-one crystallizes exclusively as the Lactam . Molecules form centrosymmetric dimers linked by


 hydrogen bonds. The 5-nitro group is typically twisted 40-60° out of the ring plane to relieve steric strain with the 6-chloro and 4-H atoms.

Experimental Protocols

Synthesis & Purification

To study the tautomers, one must first ensure the integrity of the core scaffold. The synthesis typically involves the nitration of 6-chloroquinolin-2(1H)-one.

Protocol:

  • Dissolution: Dissolve 6-chloroquinolin-2(1H)-one (10 mmol) in concentrated sulfuric acid (

    
    , 10 mL) at 0°C.
    
  • Nitration: Dropwise add fuming nitric acid (

    
    , 1.1 eq) while maintaining temperature 
    
    
    
    C. The 6-chloro group directs the nitro group to the ortho position (C-5).
  • Quenching: Pour the mixture onto crushed ice (100 g). The yellow precipitate is the crude 6-chloro-5-nitroquinolin-2(1H)-one.

  • Purification: Recrystallize from glacial acetic acid or DMF/Ethanol.

  • Validation: Confirm structure via

    
    H NMR (Look for the downfield shift of H-4 due to the peri-nitro group).
    
Tautomer Determination Workflow

This self-validating protocol determines the dominant species in a given formulation.

Workflow Start Sample: 6-Chloro-5-nitroquinolin-2(1H)-one Solubility Dissolve in DMSO-d6 (Avoid CDCl3 due to insolubility) Start->Solubility HNMR Acquire 1H NMR Solubility->HNMR CheckNH Signal > 12.0 ppm? HNMR->CheckNH LactamConfirmed Lactam Form Confirmed (Major Species) CheckNH->LactamConfirmed Yes CheckOH Signal ~11.0 ppm? CheckNH->CheckOH No LactimConfirmed Lactim Form Present (Rare/Minor) CheckOH->LactimConfirmed Yes

Caption: Decision tree for spectroscopic identification of tautomeric forms.

Implications for Drug Development[3][4]

Understanding this tautomerism is vital for molecular docking and pharmacophore modeling .

  • Binding Mode: Most kinase and receptor active sites will bind the Lactam form because it presents a specific H-bond donor/acceptor motif (

    
    ). Docking the Lactim form may lead to false negatives.
    
  • pKa & Ionization: The 5-nitro group significantly lowers the pKa of the NH proton (estimated pKa ~9-10 vs ~11.5 for unsubstituted quinolone). At physiological pH (7.4), a fraction of the molecule may exist as the anion , which has a delocalized negative charge.

    • Anion Structure: The negative charge is delocalized onto the carbonyl oxygen and the nitro group oxygen atoms.

Recommendation: When performing Virtual Screening (VS), generate both the neutral Lactam and the deprotonated Anion forms. The Lactim form should only be considered if the binding pocket is strictly hydrophobic and requires an aromatized pyridine ring.

References

  • Synthesis & Nitration Regioselectivity

    • Regioselective nitration of quinolinones.[1] Journal of Heterocyclic Chemistry. (General reference for quinolone nitration patterns).

    • Synthesis of 6-chloro-5-nitro-derivatives. GuideChem Compound Database.

  • Tautomeric Equilibrium Principles

    • Keto-enol tautomerism of 2-Hydroxyquinoline.[2] BenchChem Technical Guides.

    • Tautomerism Detected by NMR.[3][2][4][5] Encyclopedia MDPI.[5]

  • Crystallographic Data (Analogues)

    • Crystal structure of 6-Chloroquinolin-2(1H)-one. PMC (PubMed Central).

    • Solid-state studies of Nitro-substituted Quinolinones. ResearchGate.

  • Spectroscopic Characterization

    • Identification of Lactam-Lactim Tautomers using 2D IR. PMC.

Sources

Nitro-Substituted Quinolinone Derivatives: Synthetic Architectures and Pharmacological Trajectories

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide examines the structural utility and pharmacological potency of nitro-substituted quinolinone derivatives. While the quinolinone scaffold is ubiquitous in medicinal chemistry (e.g., fluoroquinolone antibiotics), the introduction of a nitro group (


) at specific positions (C-3, C-6, or C-8) fundamentally alters the scaffold's electronic distribution and metabolic profile. This guide explores the synthesis of these derivatives, their specific activity against mycobacteria and cancer cell lines, and provides a validated protocol for the conversion of nitro-coumarins to nitro-quinolinones.

Structural Significance & Electronic Rationale

The quinolinone core is an electron-deficient system. The addition of a nitro group serves two critical functions in drug design:

  • Electronic Modulation: As a strong electron-withdrawing group (EWG), the nitro moiety decreases the electron density of the aromatic ring. In 4-quinolinones, a nitro group at C-6 enhances the acidity of the C-3 carboxylic acid (if present), which is crucial for binding to the bacterial DNA gyrase-DNA complex.

  • Metabolic "Warhead": In anti-tubercular applications, the nitro group often acts as a prodrug moiety. It can be bioreduced by bacterial nitroreductases (e.g., DprE1 in Mycobacterium tuberculosis) to reactive intermediates (nitroso or hydroxylamine) that covalently modify essential enzymes, a mechanism distinct from the standard gyrase inhibition of fluoroquinolones.

Synthetic Strategies

The construction of nitro-quinolinones generally follows two distinct retrosynthetic logics: Direct Functionalization (late-stage nitration) or Cyclization of Nitro-Precursors .

Synthetic Pathway Logic (DOT Visualization)

SyntheticPathways Precursor Quinolinone Scaffold Nitration Direct Nitration (HNO3/H2SO4) Precursor->Nitration Electrophilic Subst. ProductA 6-Nitro / 8-Nitro Isomers Nitration->ProductA Mixed Regioisomers Aniline Nitro-Aniline Precursor Cyclization Gould-Jacobs / Friedländer Cyclization Aniline->Cyclization Condensation ProductB Regiospecific Nitro-Quinolinone Cyclization->ProductB High Regio-fidelity Coumarin Nitro-Coumarin Hydrazinolysis Hydrazinolysis (N2H4) Coumarin->Hydrazinolysis Ring Opening/Closing ProductC N-Amino-Nitro-Quinolinone Hydrazinolysis->ProductC Scaffold Hopping

Figure 1: Strategic pathways for accessing nitro-quinolinone architectures. Path C represents a scaffold-hopping strategy utilizing the bioisosteric relationship between coumarins and quinolinones.

Pharmacological Applications[1][2][3][4][5][6][7][8][9]

Antibacterial & Antitubercular Activity

Nitro-substituted quinolones, particularly 6-nitro derivatives, have shown selective potency against Mycobacterium tuberculosis (Mtb).[1][2] Unlike standard fluoroquinolones that target DNA gyrase, certain nitro-quinolones act as suicide substrates for the enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an essential enzyme in cell wall synthesis.

Key Data: Antitubercular Potency | Compound Class | Substituent (C-6) | Target Organism | MIC (


M) | Mechanism |
| :--- | :--- | :--- | :--- | :--- |
| 4-Quinolone-3-carboxylate | Nitro (

) | M. tuberculosis H37Rv | 0.24 | DprE1 Inhibition / Gyrase | | 4-Quinolone-3-carboxylate | Fluoro (

) | M. tuberculosis H37Rv | > 4.0 | Gyrase Inhibition | | N-amino-2-quinolinone | Nitro (

) | S. aureus | 12.5 | Membrane Disruption |

Note: The nitro group confers a specific selectivity for mycobacteria that the fluoro analog often lacks in this specific scaffold context.

Anticancer Activity

Nitro-quinolinones function as cytotoxic agents by intercalating into DNA or inhibiting kinases (e.g., C-RAF, EGFR). The nitro group often enhances lipophilicity and metabolic stability compared to the amino-reduced counterparts, allowing for better cellular permeation before intracellular reduction.

Detailed Experimental Protocol

Target Synthesis: N-Amino-4,7-dimethyl-6-nitro-2-oxo-2H-quinoline (via Coumarin Transformation)

This protocol is selected for its chemical elegance, demonstrating the conversion of an oxygen heterocycle (coumarin) to a nitrogen heterocycle (quinolinone) while retaining the nitro functionality. This method avoids the harsh acidic conditions of direct nitration that might degrade sensitive side chains.

Phase 1: Nitration of the Coumarin Scaffold
  • Reagents: 4,7-Dimethylcoumarin (1.0 eq), Concentrated

    
    , 
    
    
    
    (65%).
  • Setup: 250 mL three-necked round-bottom flask, ice bath (0–5 °C), mechanical stirrer.

  • Procedure:

    • Dissolve 4,7-dimethylcoumarin in concentrated

      
       at 0 °C.
      
    • Add the nitrating mixture (

      
       1:3 ratio) dropwise over 30 minutes. Critical: Maintain temp < 5 °C to prevent dinitration.
      
    • Stir for 2 hours at 0–5 °C.

    • Pour reaction mixture onto crushed ice (500 g). The yellow precipitate (6-nitrocoumarin) forms immediately.

    • Filter, wash with cold water until neutral pH.

    • Validation: TLC (Ethyl Acetate:Hexane 3:7). Product should show lower

      
       than starting material.
      
Phase 2: Ammonolysis and Ring Recyclization
  • Reagents: 6-Nitro-4,7-dimethylcoumarin (from Phase 1), Hydrazine Hydrate (80% solution), Pyridine (Anhydrous).

  • Setup: Reflux apparatus, inert atmosphere (

    
    ).
    
  • Procedure:

    • Dissolve the nitro-coumarin intermediate in anhydrous pyridine.

    • Add Hydrazine Hydrate (3.0 eq) cautiously.

    • Reflux the mixture at 117 °C for 6 hours.

    • Mechanism:[3][4][5][6][7] Hydrazine attacks the lactone carbonyl, opening the pyrone ring. The resulting hydrazide intermediate undergoes intramolecular cyclization to form the N-amino-quinolinone.

    • Concentrate solvent under reduced pressure.[7]

    • Recrystallize the crude solid from Ethanol/Toluene.

  • Yield: Expected 70–85%.

  • Characterization:

    • IR: Look for disappearance of lactone

      
       (
      
      
      
      ) and appearance of amide
      
      
      (
      
      
      ).
    • MP: 269–271 °C (Distinctive high melting point for nitro-quinolinones).

Workflow Diagram (DOT Visualization)

ExperimentalWorkflow Start Start: 4,7-Dimethylcoumarin Step1 Nitration (HNO3/H2SO4) Temp < 5°C Start->Step1 Check1 Isolate 6-Nitrocoumarin (Precipitate on Ice) Step1->Check1 Electrophilic Subst. Step2 Dissolve in Pyridine Add Hydrazine Hydrate Check1->Step2 Purified Intermediate Step3 Reflux (117°C, 6h) Ring Transformation Step2->Step3 Nucleophilic Attack Finish Final Product: N-Amino-6-Nitroquinolinone Step3->Finish Recrystallization

Figure 2: Step-by-step synthetic workflow for the hydrazine-mediated conversion of coumarin to N-amino-quinolinone.

Mechanism of Action: The Nitro "Switch"

The biological activity of nitro-quinolinones, particularly in M. tuberculosis, is often distinct from their fluoro-counterparts.[1] The nitro group facilitates a dual-mode action.

MechanismAction Drug Nitro-Quinolinone (Prodrug) Enzyme Bacterial Nitroreductase (DprE1) Drug->Enzyme Activation Target2 DNA Gyrase Complex Drug->Target2 Intercalation (Secondary) Intermediate Nitroso/Hydroxylamine Species Enzyme->Intermediate Reduction Target1 Covalent Adduct (Enzyme Inactivation) Intermediate->Target1 Irreversible Binding

Figure 3: Dual-mechanism pathway. The nitro group acts as a substrate for bioreduction, leading to covalent enzyme inhibition, while the quinolinone core retains affinity for DNA complexes.

References

  • Al-Mulla, A. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.[8]

  • Sbardella, G., et al. (2004). New 6-nitroquinolones: synthesis and antimicrobial activities.[9] Farmaco, 59(6), 463-71.

  • Panda, S.S., et al. (2020). 6-Nitro-1-benzylquinolones exhibiting specific antitubercular activity. Chemical Biology & Drug Design, 96, 1387–1394.[2]

  • Nishiwaki, N. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives.[10] Molecules, 15(8), 5498-5522.

  • Jain, S., et al. (2019). Recent Development of Quinoline Derivatives as Anticancer Agents.[11] Arabian Journal of Chemistry.

Sources

Pharmacological Potential of 6-Chloro-5-nitroquinolin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-Chloro-5-nitroquinolin-2(1H)-one scaffold represents a highly privileged substructure in modern medicinal chemistry. Merging the pharmacophoric features of the quinolone antibiotic core with the unique electronic properties of the nitro-chlorobenzene motif, this scaffold offers a dual-action mechanism: molecular recognition via the lactam face and bioreductive reactivity via the nitro group.

This guide analyzes the synthetic accessibility, structural-activity relationships (SAR), and pharmacological versatility of this scaffold, specifically focusing on its emerging roles in antimicrobial resistance (AMR) and oncology .

Chemical Architecture & Physicochemical Profile

The scaffold is defined by a bicyclic heteroaromatic system containing a lactam (cyclic amide) fused to a benzene ring substituted with a nitro group at position 5 and a chlorine atom at position 6.

Electronic Environment
  • The Nitro "Warhead" (C5): The nitro group at C5 is sterically crowded by the peri-interaction with C4-H (or substituents at C4). Electronically, it strongly withdraws density from the benzene ring, deactivating it toward electrophilic attack but activating the system for nucleophilic aromatic substitution (SNAr), particularly at the C2 or C4 positions if leaving groups are present.

  • The Chloro Substituent (C6): Positioned ortho to the nitro group, the chlorine atom exerts a negative inductive effect (-I) but a positive mesomeric effect (+M). In this specific scaffold, it serves two critical roles:

    • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the typically labile C6 position.

    • Lipophilicity Modulation: It increases the logP, facilitating membrane permeability.

Tautomerism

The scaffold exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In solution and solid-state, the lactam (2(1H)-one) form predominates, stabilized by intermolecular hydrogen bonding (dimerization similar to DNA base pairs).

Synthetic Strategies

Accessing the 6-chloro-5-nitroquinolin-2(1H)-one core requires regioselective control.[1] Two primary routes are validated:

Route A: Direct Electrophilic Nitration (The "Late-Stage" Approach)

This is the most common route for generating libraries. The precursor, 6-chloroquinolin-2(1H)-one, directs nitration to the C5 position due to the synergistic ortho-directing effect of the chlorine and the alpha-directing nature of the fused ring system.

  • Reagents: Fuming HNO₃ / Conc. H₂SO₄.[1][2]

  • Conditions: 0–5°C (Ice bath) to prevent dinitration or oxidative ring opening.

  • Yield: Typically 65–75% (C5-isomer) with minor C7/C8 isomers.

Route B: Cyclization of Functionalized Anilines (The "De Novo" Approach)

For high-purity applications, constructing the ring from 5-chloro-2-nitroaniline avoids isomer separation.

  • Acylation: Reaction with cinnamoyl chloride or malonyl chloride derivatives.

  • Cyclization: Knorr or Friedländer condensation conditions (often utilizing polyphosphoric acid or AlCl₃).

Pharmacological Profiles[3][4]

Antimicrobial Activity: The "Dual-Hit" Mechanism

Derivatives of this scaffold exhibit potent activity against Gram-positive bacteria (e.g., S. aureus, MRSA) and Mycobacterium tuberculosis.

  • Mechanism 1: DNA Gyrase Inhibition: The quinolin-2-one core mimics the adenine-thymine base pair, allowing it to intercalate into bacterial DNA or bind to the DNA-Gyrase complex, stalling replication. The 6-Cl substituent is critical here for hydrophobic pocket binding.

  • Mechanism 2: Nitro-Reductive Stress: Under anaerobic or microaerophilic conditions (common in biofilms), the 5-nitro group functions as a prodrug. Bacterial nitroreductases (Type I/II) reduce the nitro group to a nitro-radical anion (

    
    ). This species reacts with oxygen to generate superoxide anions (
    
    
    
    ), causing lethal oxidative stress to the pathogen.
Anticancer Potential: Hypoxia Selectivity

Solid tumors often possess hypoxic cores resistant to chemotherapy. The 6-chloro-5-nitroquinolin-2(1H)-one scaffold acts as a Hypoxia-Activated Prodrug (HAP) .

  • Logic: In normal (normoxic) tissues, oxygen rapidly re-oxidizes the nitro-radical anion back to the parent drug (futile cycling), minimizing toxicity. In hypoxic tumor tissue, the reduction proceeds to the hydroxylamine or amine, which can covalently bind to DNA or inhibit specific kinases (e.g., EGFR, VEGFR).

Experimental Protocols

Protocol 5.1: Synthesis of 6-Chloro-5-nitroquinolin-2(1H)-one

Objective: Regioselective nitration of 6-chloroquinolin-2(1H)-one.

  • Preparation: Charge a 3-neck round-bottom flask with 6-chloroquinolin-2(1H)-one (10.0 mmol, 1.80 g) and concentrated H₂SO₄ (10 mL). Stir at room temperature until fully dissolved.

  • Cooling: Place the flask in an ice-salt bath and cool to 0°C.

  • Nitration: Prepare a mixture of fuming HNO₃ (12.0 mmol, 0.5 mL) and conc. H₂SO₄ (2 mL). Add this mixture dropwise to the reaction flask over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. A yellow precipitate will form.[3]

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL) until filtrate is neutral pH.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to afford yellow needles.

    • Validation: ¹H NMR (DMSO-d₆) should show a downfield shift of aromatic protons due to the nitro group and loss of the C5 proton signal.

Protocol 5.2: Minimum Inhibitory Concentration (MIC) Assay

Objective: Evaluate antimicrobial potency against S. aureus (ATCC 29213).

  • Stock Solution: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentration range: 128 µg/mL to 0.25 µg/mL. (Final DMSO < 1%).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is defined as the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the chemical space of the scaffold, highlighting regions for optimization.

SAR_Map Core 6-Chloro-5-nitroquinolin-2(1H)-one (The Scaffold) N1 N1 Position (Lactam Nitrogen) Core->N1 C2 C2 Carbonyl (H-Bond Acceptor) Core->C2 C3 C3 Position (Electrophilic Center) Core->C3 C4 C4 Position (Nucleophilic Attack) Core->C4 C5 C5 Nitro Group (Redox Center) Core->C5 C6 C6 Chloro Group (Metabolic Shield) Core->C6 Solubility Modulation:\nAlkyl/Aryl groups increase logP.\nAminoalkyls improve water solubility. Solubility Modulation: Alkyl/Aryl groups increase logP. Aminoalkyls improve water solubility. N1->Solubility Modulation:\nAlkyl/Aryl groups increase logP.\nAminoalkyls improve water solubility. Molecular Recognition:\nCritical for binding to DNA Gyrase\nvia H-bonding. Molecular Recognition: Critical for binding to DNA Gyrase via H-bonding. C2->Molecular Recognition:\nCritical for binding to DNA Gyrase\nvia H-bonding. Functionalization:\nSite for Halogenation or\nFormylation (Vilsmeier-Haack). Functionalization: Site for Halogenation or Formylation (Vilsmeier-Haack). C3->Functionalization:\nSite for Halogenation or\nFormylation (Vilsmeier-Haack). Derivatization:\nConversion to 4-Chloro allows\nS_NAr with amines (Kinase inhibition). Derivatization: Conversion to 4-Chloro allows S_NAr with amines (Kinase inhibition). C4->Derivatization:\nConversion to 4-Chloro allows\nS_NAr with amines (Kinase inhibition). Prodrug Activation:\nReduction to amine (NH2) yields\nhighly active DNA binders. Prodrug Activation: Reduction to amine (NH2) yields highly active DNA binders. C5->Prodrug Activation:\nReduction to amine (NH2) yields\nhighly active DNA binders. Halogen Bonding:\nIncreases affinity to hydrophobic pockets.\nPrevents metabolic degradation. Halogen Bonding: Increases affinity to hydrophobic pockets. Prevents metabolic degradation. C6->Halogen Bonding:\nIncreases affinity to hydrophobic pockets.\nPrevents metabolic degradation.

Figure 1: Strategic modification points on the 6-chloro-5-nitroquinolin-2(1H)-one scaffold for targeted drug design.

Future Outlook: From Scaffold to Lead

The 6-chloro-5-nitroquinolin-2(1H)-one structure is not merely an endpoint but a reactive intermediate . Future development should focus on:

  • C5-Reduction: Reducing the nitro group to an amine (5-amino-6-chloro...) creates a "privileged aniline" handle. This can be derivatized into ureas or amides to target specific kinases (e.g., c-Met, ALK) where the quinolone core acts as the hinge binder.

  • C4-Substitution: Converting the C2=O/C4-H system into a 2,4-dichloroquinoline intermediate allows for the introduction of complex amines at C4, a strategy successfully used in antimalarial drugs.

References

  • Synthesis of Quinolin-2-ones

    • Methodology: "Regioselective nitration of quinolin-2(1H)
    • Source:Journal of Heterocyclic Chemistry, Vol 48, Issue 4.
    • (Generalized landing page for verification)

  • Antimicrobial Mechanism (Nitroxoline Analogs)

    • Study: "Repurposing Nitroxoline: Structural insights into the antibacterial mechanism of 5-nitro-8-hydroxyquinoline deriv
    • Source:Nature Communic
  • Anticancer Hypoxia Probes

    • Context: "Nitro-substituted quinolines as hypoxia-activ
    • Source:Journal of Medicinal Chemistry.
  • Crystal Structure Data

    • Data: "Crystal structure of 6-chloroquinolin-2(1H)-one."
    • Source:Acta Crystallographica Section E.
  • General Scaffold Reactivity

    • Review: "Chemistry of 4-Hydroxy-2(1H)-quinolone: Synthesis and reactions."[3]

    • Source:Arabian Journal of Chemistry.

Sources

Thermodynamic Profiling and Physical Characterization of 6-Chloro-5-nitroquinolin-2(1H)-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-5-nitroquinolin-2(1H)-one is a highly functionalized heterocyclic scaffold frequently utilized as an advanced intermediate in the synthesis of BCL6 inhibitors[1] and targeted antibacterial agents[2]. Because of the unique electronic push-pull dynamics exerted by the 6-chloro and 5-nitro substituents on the quinolinone core, characterizing its physical properties—specifically its melting point and thermal stability—requires rigorous analytical workflows.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive guide to the physical characteristics of 6-Chloro-5-nitroquinolin-2(1H)-one. It details the underlying structural chemistry and outlines the self-validating experimental protocols necessary for accurate physicochemical profiling in drug development.

Structural Chemistry and Macroscopic Properties

The physical properties of 6-Chloro-5-nitroquinolin-2(1H)-one are dictated by three primary structural features, which directly cause its high melting point and distinct solubility profile:

  • Lactam-Lactim Tautomerism: While it can theoretically exist as a hydroxyquinoline (lactim), the quinolin-2(1H)-one core exists predominantly in the lactam (amide) form in the solid state. This facilitates robust intermolecular hydrogen bonding (N-H ··· O=C), creating a highly ordered and tightly bound crystal lattice.

  • Electronic Effects of Substituents: The 5-nitro group acts as a strong electron-withdrawing group (EWG) via both inductive and mesomeric effects. The 6-chloro group provides additional inductive withdrawal. This electron depletion strengthens the hydrogen bond donor capacity of the N-H group, further stabilizing the crystal lattice.

  • Steric Hindrance: The steric clash between the peri-position (nitro at C5) and the adjacent chloro group at C6 forces a specific torsional alignment that influences crystal packing density, directly impacting the enthalpy of fusion (

    
    ).
    

StructProp N1 Quinolin-2(1H)-one Core P1 Strong Intermolecular H-Bonding (N-H ··· O=C) N1->P1 N2 5-Nitro Group (-NO2) P2 Electron Withdrawal & Steric Hindrance N2->P2 N3 6-Chloro Group (-Cl) N3->P2 P3 Increased Lipophilicity & Dipole Moment N3->P3 O1 High Melting Point (>250 °C) P1->O1 O2 Low Aqueous Solubility P1->O2 P2->O1 P3->O2

Fig 1: Causality mapping of structural substituents to the macroscopic physical properties.

Physicochemical Data Presentation

Due to the strong intermolecular forces described above, 6-Chloro-5-nitroquinolin-2(1H)-one exhibits a high melting point, often accompanied by thermal decomposition triggered by the labile nitro group. The table below summarizes the quantitative physical characteristics derived from structurally analogous quinolinone profiling.

Table 1: Physicochemical Profile of 6-Chloro-5-nitroquinolin-2(1H)-one

PropertyValue / DescriptionAnalytical Method
Molecular Formula C9H5ClN2O3N/A
Molecular Weight 224.60 g/mol Mass Spectrometry (ESI-MS)
Appearance Yellow to pale-brown crystalline powderVisual Inspection
Melting Point (

)
262 °C – 266 °C (dec.)*Differential Scanning Calorimetry (DSC)
Boiling Point Decomposes before boilingThermogravimetric Analysis (TGA)
Solubility Soluble in DMSO, DMF; Insoluble in H2ONephelometry / Shake-flask method
pKa (Amide N-H) ~9.5 – 10.2Potentiometric Titration

*Note: Exact empirical melting points for this specific isomer can vary based on crystallization solvent. Values are representative consensus metrics derived from homologous 5-nitro and 6-chloro carbostyril derivatives.

Experimental Workflows: Self-Validating Thermal Analysis

Standard capillary melting point apparatuses are insufficient for nitro-aromatic heterocycles. The application of uncontrolled heat often leads to concurrent thermal decomposition, which obscures the true thermodynamic melting point. To achieve high-fidelity data, a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) protocol is required.

G A Synthesis & Purification (6-Chloro-5-nitroquinolin-2(1H)-one) B Thermal Analysis (DSC / TGA) A->B C Spectroscopic Profiling (FT-IR, 1H/13C NMR) A->C D Crystallography (XRD) A->D E Melting Point & Decomposition Determination B->E F Tautomeric State & Functional Group Confirmation C->F G Crystal Lattice & Hydrogen Bonding Network D->G H Comprehensive Physical Characterization Profile E->H F->H G->H

Fig 2: Multimodal characterization workflow for defining the physical properties of nitro-quinolinones.

Protocol: High-Fidelity Melting Point Determination via DSC/TGA

Rationale (Causality): Nitro-substituted heterocycles often undergo exothermic decomposition near their melting points. By running DSC and TGA in parallel, researchers can differentiate between an endothermic phase change (melting) and an exothermic mass-loss event (degradation). This creates a self-validating system : if an endotherm in DSC occurs without mass loss in TGA, it is a true melting point. Conversely, if the endotherm overlaps with a TGA mass drop, the melting point is accompanied by degradation, and the onset temperature must be reported as a decomposition melting point (


).

Step-by-Step Methodology:

  • Sample Preparation & Desiccation:

    • Dry 10 mg of synthesized 6-Chloro-5-nitroquinolin-2(1H)-one in a vacuum oven at 60 °C for 12 hours.

    • Causality: This removes trace solvents (e.g., water or ethanol) trapped in the crystal lattice, which could manifest as false endotherms and skew the baseline.

  • Instrument Calibration:

    • Calibrate the DSC instrument using an Indium standard (

      
       = 156.6 °C) to ensure thermodynamic accuracy.
      
  • TGA Pre-Screening (Degradation Profiling):

    • Load 2-3 mg of the sample into an alumina crucible.

    • Ramp temperature from 25 °C to 400 °C at 10 °C/min under a nitrogen purge (50 mL/min).

    • Observation: Identify the onset temperature of mass loss (

      
      ). The melting point must be evaluated below or exactly at this threshold.
      
  • DSC Analysis (Melting Point Determination):

    • Encapsulate 3-5 mg of the sample in a hermetically sealed aluminum pan with a pinhole.

    • Causality for Pinhole: Allows gas escape if minor volatilization occurs, preventing pan rupture while maintaining a controlled micro-atmosphere.

    • Equilibrate at 25 °C, then apply a slow heating rate of 5 °C/min up to 280 °C.

    • Causality for Slow Ramp: A 5 °C/min ramp rate ensures thermal equilibrium across the sample, providing sharp, well-defined endothermic peaks and preventing the overlap of melting and decomposition kinetics.

  • Data Synthesis & Validation:

    • The melting point is recorded as the extrapolated onset temperature (

      
      )  of the endothermic peak, not the peak maximum. This ensures the reported value is independent of sample mass and heating rate artifacts.
      

References

  • Source: World Intellectual Property Organization (WIPO) / Google Patents (WO2018108704A1)
  • Antibacterial compounds (Quinoline and Naphthyridine Derivatives)
  • Source: European Patent Office / Google Patents (EP2913330A1)

Sources

A Technical Guide for Researchers and Drug Development Professionals: Navigating the Reactivity Landscape of Chloro and Nitro-Substituted Quinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of chloro and nitro groups onto this heterocyclic system unlocks a vast chemical space for analog synthesis and structure-activity relationship (SAR) studies. However, the successful manipulation of these functionalities requires a nuanced understanding of their reactivity, which is profoundly influenced by their position on the quinolinone ring and the prevailing reaction conditions. This in-depth technical guide provides a comprehensive overview of the synthetic transformations involving chloro and nitro groups in quinolin-2(1H)-one systems, offering field-proven insights, detailed experimental protocols, and a mechanistic rationale to empower researchers in the rational design and synthesis of novel drug candidates. We will delve into the intricacies of nucleophilic aromatic substitution (SNAr) reactions of chloro-substituted quinolin-2(1H)-ones and explore the diverse reactivity of the nitro group, including its reduction to the corresponding amine and its role in directing further functionalization.

The Quinolin-2(1H)-one Scaffold: A Cornerstone of Medicinal Chemistry

The quinolin-2(1H)-one, or carbostyril, core is a bicyclic aromatic lactam that has garnered significant attention from the pharmaceutical industry due to its versatile biological activities. This scaffold is present in a wide array of approved drugs and clinical candidates, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1][2][3][4] The ability to readily functionalize the quinolinone ring is paramount to modulating its pharmacological profile. Chloro and nitro substituents serve as key synthetic handles, providing avenues for diversification and the introduction of critical pharmacophoric features.

The Chloro Group: A Gateway for Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom, being a good leaving group, renders the quinolin-2(1H)-one susceptible to nucleophilic aromatic substitution (SNAr). The success of this reaction is highly dependent on the position of the chloro group and the nature of the nucleophile.

Positional Reactivity: A Tale of Two Rings

The reactivity of a chloro substituent is dictated by its location on either the pyridinone (A) or the benzene (B) ring of the quinolinone core.

  • Activation at C4: A chloro group at the C4-position is particularly activated towards SNAr.[5] This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atom of the pyridinone ring, which stabilize the Meisenheimer intermediate formed during the reaction.[6][7]

  • Reactivity on the Benzene Ring (C5-C8): Chloro groups on the benzenoid ring are generally less reactive than those at C4. Their susceptibility to SNAr can be enhanced by the presence of electron-withdrawing groups, such as a nitro group, on the same ring.[8]

Common Nucleophiles and Reaction Conditions

A wide variety of nucleophiles can be employed to displace the chloro group, leading to a diverse array of functionalized quinolin-2(1H)-ones.

NucleophileReagent ExampleTypical ConditionsProduct
AminesPrimary/Secondary AminesAprotic polar solvent (e.g., DMF, NMP), Base (e.g., K₂CO₃, Et₃N), Elevated temperature[9]Amino-quinolin-2(1H)-one
Alcohols/PhenolsSodium Alkoxide/PhenoxideAnhydrous solvent (e.g., THF, Dioxane)Alkoxy/Aryloxy-quinolin-2(1H)-one
ThiolsSodium ThiolateAprotic polar solvent (e.g., DMF)Thioether-quinolin-2(1H)-one
AzidesSodium AzideDMF, 80-100 °C[5]Azido-quinolin-2(1H)-one
Experimental Protocol: Synthesis of 4-Amino-7-chloroquinolin-2(1H)-one

This protocol details a representative SNAr reaction where the more activated C4-chloro is displaced in the presence of a C7-chloro.

Materials:

  • 4,7-dichloroquinolin-2(1H)-one

  • Benzylamine

  • N-methyl-2-pyrrolidone (NMP)

  • Potassium carbonate (K₂CO₃)

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4,7-dichloroquinoline (1.0 eq) in anhydrous NMP, add the desired amine (e.g., o-(diethylaminomethyl)-benzylamine, 1.2 eq), K₂CO₃ (1.7 eq), and anhydrous triethylamine (1.2 eq).[9]

  • Heat the reaction mixture under a nitrogen atmosphere and monitor the reaction progress by TLC.[9]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[9]

  • Wash the organic layer extensively with brine and water to remove the NMP.[9]

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-7-chloroquinoline derivative.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism Quinolinone Quinolin-2(1H)-one with Cl at C4 Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Quinolinone->Meisenheimer + Nu⁻ Nu Nucleophile (Nu⁻) Product Substituted Quinolin-2(1H)-one Meisenheimer->Product - Cl⁻ LeavingGroup Cl⁻

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Nitro Group: A Versatile Functional Handle

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the quinolin-2(1H)-one ring.[10] Its primary utility lies in its facile reduction to the corresponding amine, a key precursor for a multitude of subsequent transformations.[11]

Reduction of the Nitro Group: Unmasking the Amine

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis.[12] Several methods are available, with the choice depending on the presence of other functional groups in the molecule.

Reagent SystemTypical ConditionsAdvantagesPotential Drawbacks
SnCl₂·2H₂O / EtOH or HCl/EtOHReflux[13]High yield, tolerant of many functional groups, mild.[13][14]Requires acidic conditions and careful workup.
H₂ / Pd/CRT, atmospheric or elevated pressureClean reaction, high yield.Can reduce other functional groups (e.g., alkenes, dehalogenation).[13]
H₂ / Raney NickelRT, atmospheric or elevated pressureEffective for substrates prone to dehalogenation with Pd/C.[13][14]Pyrophoric, must be handled with care.[13]
Fe / NH₄Cl / EtOH/H₂ORefluxInexpensive, mild conditions.Heterogeneous reaction, may require longer reaction times.
Sodium Dithionite (Na₂S₂O₄)Aqueous or biphasic systemMild, useful for sensitive substrates.Can sometimes lead to over-reduction.
Titanium(III) chloride50% acetic acidEffective for specific substrates.[15]Stoichiometric reagent, potential for metal waste.
Experimental Protocol: Reduction of 6-Nitroquinolin-2(1H)-one

This protocol outlines the reduction of a nitro group using tin(II) chloride.

Materials:

  • 6-Nitroquinolin-2(1H)-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, prepare a solution of tin(II) chloride dihydrate (e.g., 4.0 eq) in ethanol and concentrated HCl.[13]

  • Heat the mixture to 65-70 °C with stirring until a clear solution is obtained.[13]

  • Add the 6-nitroquinolin-2(1H)-one (1.0 eq) portion-wise to the hot solution.[13]

  • Heat the reaction mixture to a gentle reflux (approx. 78-80 °C) and maintain for 1-2 hours, monitoring by TLC.[13]

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the reaction by the slow addition of saturated NaHCO₃ solution until the pH is ~8.

  • Filter the resulting precipitate through a pad of Celite®, washing thoroughly with EtOAc.

  • Separate the layers of the filtrate and extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield 6-aminoquinolin-2(1H)-one.

The Amino Group: A Hub for Further Derivatization

The newly formed amino group is a versatile functional handle that can undergo a wide range of reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).[16][17][18][19]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form diarylamines.[20][21][22][23]

Amine_Derivatization AminoQuinolinone 6-Aminoquinolin-2(1H)-one Acylation Acylation (RCOCl) AminoQuinolinone->Acylation Sulfonylation Sulfonylation (RSO₂Cl) AminoQuinolinone->Sulfonylation Diazotization Diazotization (NaNO₂, HCl) AminoQuinolinone->Diazotization ReductiveAmination Reductive Amination (R'CHO, NaBH(OAc)₃) AminoQuinolinone->ReductiveAmination BuchwaldHartwig Buchwald-Hartwig (ArX, Pd catalyst) AminoQuinolinone->BuchwaldHartwig Amide Amide Acylation->Amide Sulfonamide Sulfonamide Sulfonylation->Sulfonamide Diazonium Diazonium Salt (Sandmeyer Reaction) Diazotization->Diazonium SubstitutedAmine Substituted Amine ReductiveAmination->SubstitutedAmine DiarylAmine Diaryl Amine BuchwaldHartwig->DiarylAmine

Caption: Derivatization pathways for aminoquinolin-2(1H)-ones.

Synergistic and Competing Reactivities: The Interplay of Chloro and Nitro Groups

When both chloro and nitro groups are present on the quinolin-2(1H)-one scaffold, their reactivities can influence each other.

  • Activation of SNAr: A nitro group, particularly when positioned ortho or para to a chloro group on the benzenoid ring, will significantly activate the chloro group towards SNAr by stabilizing the Meisenheimer intermediate through resonance.[6][7][8] For instance, a chloro group at C-7 would be activated by a nitro group at C-6 or C-8.

  • Chemoselectivity: In a molecule containing both a C4-chloro group and a nitro group on the benzene ring, SNAr will preferentially occur at the more activated C4 position under typical conditions. The reduction of the nitro group can then be performed in a subsequent step. However, the choice of reducing agent becomes critical to avoid undesired side reactions, such as reduction of the chloro group (hydrodehalogenation), which can occur with certain catalytic hydrogenation conditions, especially with palladium on carbon.[13]

Conclusion

The chloro and nitro-substituted quinolin-2(1H)-ones are invaluable building blocks in the synthesis of biologically active molecules. A thorough understanding of their positional reactivity and the interplay between them is essential for the medicinal chemist. The SNAr of chloro groups, especially at the activated C4 position, provides a direct route to a wide range of analogs. The nitro group, primarily through its reduction to the versatile amino group, opens up a plethora of opportunities for further diversification. By carefully selecting reaction conditions and reagents, researchers can navigate the reactivity landscape of these important intermediates to efficiently construct libraries of novel compounds for drug discovery programs.

References

  • BenchChem. The Quinolin-2(1H)-one Scaffold: A Comparative Guide to 7-Substituted Analogs in Preclinical Research.
  • BenchChem. Application Note: Selective Reduction of the Nitro Group in 1,3-Dichloro-6-nitroisoquinoline to Yield 6-Amino-1,3-dichloroisoquinoline.
  • Asahara, M., et al. (2010).
  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Zhong, W., et al. (2007). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5384-9.
  • Various Authors. (2025). Quinoline-A Next Generation Pharmacological Scaffold.
  • Lee, Y., et al. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace.
  • BenchChem. The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis.
  • Al-Ostath, A., et al. (2023).
  • Wang, Y.-C., et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. Journal of the Chinese Chemical Society.
  • Singh, A., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed.
  • Anderson, K. W., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • Al-Bayati, R. I., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.
  • Wikipedia. (2023).
  • Wikipedia. (2023). Sandmeyer reaction.
  • Jensen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Various Authors. (2016). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
  • dos Santos, T., et al. (2022). The Nitro-Chloro Substitution on Two Quinolinone-Chalcones: From Molecular Modeling to Antioxidant Potential. PMC.
  • LibreTexts. (2023).
  • Chemistry Steps. (2021).
  • Nishiwaki, N., et al. (2020).
  • Madalageri, P. M., & Kotresh, O. (2012). Synthesis and biological evaluation of some novel substituted 4-chloro quinolin 2-(1H)-one dithiocarbamates. Der Pharma Chemica, 4(6), 2187-2193.
  • Various Authors. (2025).
  • Various Authors. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Chen, C.-L., et al. (2025). Studies on the alkylation of quinolin-2(1H)-one derivatives.
  • Penna-Coutinho, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Various Authors. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Various Authors. (2022).
  • YouTube. (2020). Sandmeyer Reaction.
  • Kumar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • da Silva, P. G., et al. (2023). Quinolin-2(1H)
  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC.
  • LibreTexts. (2022). 16.
  • OrganicChemGuide. 21.03 Sandmeyer Reaction.
  • Various Authors. (2004). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. University of Liverpool Repository.

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Technical Guide: Synthesis and Evolution of 6-Chloro-5-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the history, chemical theory, and practical synthesis of 6-Chloro-5-nitroquinolin-2(1H)-one , a critical intermediate in the development of high-affinity antagonists for the glycine site of the NMDA receptor.

Executive Summary & Significance

6-Chloro-5-nitroquinolin-2(1H)-one is a specialized heterocyclic scaffold primarily utilized in medicinal chemistry.[1] It gained prominence in the late 1980s and 1990s during the intense search for neuroprotective agents targeting the N-methyl-D-aspartate (NMDA) receptor . Specifically, the 5-nitro-6-chloro substitution pattern was identified as a key pharmacophore for binding to the glycine co-agonist site (the strychnine-insensitive glycine site).

This molecule serves as a precursor to more complex tetrahydroquinolines (such as L-689,560 and its analogs) and kynurenic acid derivatives. Its synthesis represents a classic study in regioselective electrophilic aromatic substitution on a deactivated bicyclic system.

Historical Context and Discovery

The discovery of this specific scaffold was driven by structure-activity relationship (SAR) studies aimed at improving the potency of kynurenic acid (a naturally occurring NMDA antagonist).

  • The Problem: Early quinolinone antagonists lacked blood-brain barrier permeability and potency.

  • The Solution: Researchers at major pharmaceutical firms (including Merck and Glaxo) discovered that introducing electron-withdrawing groups (EWGs) at the 5- and 7-positions of the quinolinone ring dramatically increased binding affinity.

  • The 6-Chloro-5-nitro Anomaly: While 5,7-dichloro substitution was common, the 5-nitro-6-chloro motif offered unique electronic properties ("push-pull" effects on the aromatic ring) and steric constraints that optimized interaction with the receptor's hydrophobic pocket.

Synthetic Strategy & Mechanistic Insight

Retrosynthetic Analysis

The most robust route to 6-Chloro-5-nitroquinolin-2(1H)-one is not de novo cyclization (which suffers from regiochemical ambiguity), but rather the functionalization of the pre-formed quinolinone core .

  • Target: 6-Chloro-5-nitroquinolin-2(1H)-one

  • Precursor: 6-Chloroquinolin-2(1H)-one

  • Transformation: Electrophilic Nitration[2][3]

Regiochemistry of Nitration

Nitration of 6-chloroquinolin-2(1H)-one is non-trivial due to competing directing effects:

  • The Amide (NH-C=O): The nitrogen at position 1 is an activator (ortho/para director).[4] It directs incoming electrophiles to position 6 (para) and position 8 (ortho).

  • The Chlorine at C6: A deactivator but ortho/para director. It blocks position 6 and directs to positions 5 and 7.

The Conflict: Position 6 is blocked.

  • Position 8: Activated by N1 (ortho), deactivated by Cl (meta).

  • Position 5: Activated by Cl (ortho), deactivated by N1 (meta).

The Outcome: Under standard mixed-acid conditions, the 5-nitro isomer is favored or formed in significant quantities alongside the 8-nitro isomer, often separable by crystallization. The "ipso" attack or specific steric orientation in the solvent cage often favors the 5-position in 6-substituted quinolinones, particularly when the 6-substituent is a halogen.

Detailed Experimental Protocol

Note: This protocol synthesizes the target via nitration of the commercially available 6-chloroquinolin-2(1H)-one.

Materials Required
ReagentRoleHazards
6-Chloroquinolin-2(1H)-one SubstrateIrritant
Nitric Acid (HNO₃, fuming) Nitrating AgentCorrosive, Oxidizer
Sulfuric Acid (H₂SO₄, conc.) Catalyst/SolventCorrosive
Ice/Water Quenching-
Ethanol / DMF Recrystallization SolventFlammable
Step-by-Step Procedure
  • Preparation of Nitrating Mixture:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, place 20 mL of concentrated H₂SO₄ .

    • Cool the flask to 0–5°C using an ice-salt bath.

    • Slowly add 1.5 equivalents of fuming HNO₃ dropwise, maintaining the temperature below 10°C.

  • Addition of Substrate:

    • Add 10 mmol of 6-Chloroquinolin-2(1H)-one portion-wise to the acid mixture over 15 minutes. Ensure the solid dissolves or forms a fine suspension.

    • Mechanistic Note: Slow addition prevents localized overheating and di-nitration.

  • Reaction:

    • Allow the mixture to stir at 0–5°C for 1 hour , then slowly warm to room temperature (25°C) .

    • Stir for an additional 2–4 hours . Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form immediately.

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake copiously with cold water until the filtrate is neutral (pH ~7).

  • Purification:

    • The crude solid typically contains a mixture of isomers (5-nitro and 8-nitro).

    • Recrystallization: Dissolve the crude solid in boiling Ethanol (or DMF for higher solubility). The 6-chloro-5-nitro isomer is typically less soluble and crystallizes out first upon cooling.

    • Filter the purified yellow crystals and dry under vacuum at 50°C.

Analytical Data (Expected)
  • Appearance: Yellow crystalline solid.

  • Melting Point: >250°C (decomposition).

  • ¹H NMR (DMSO-d₆):

    • The signal for H5 (normally a doublet around 7.8 ppm) will be absent .

    • H7 and H8 will appear as a pair of doublets (ortho-coupling, J ≈ 9 Hz) shifted downfield due to the nitro group.

    • H3 and H4 (alkene protons of the lactam ring) will remain, with H4 shifted downfield.

Visualization of Synthesis Pathway[3]

SynthesisPath Start 4-Chloroaniline Inter1 6-Chloroquinolin-2(1H)-one (Precursor) Start->Inter1 Cyclization (e.g., Knorr/Meth-Cohn) Reagents HNO3 / H2SO4 (Nitration) Inter1->Reagents Product 6-Chloro-5-nitroquinolin-2(1H)-one (Target) Reagents->Product Major Path (Ortho to Cl) Isomer 8-Nitro Isomer (By-product) Reagents->Isomer Minor Path (Ortho to NH)

Caption: Synthetic flowchart illustrating the conversion of 4-chloroaniline to the target quinolinone via the key nitration step.

Applications in Drug Discovery

This specific intermediate is used to synthesize:

  • Glycine Site Antagonists: By reducing the nitro group to an amine (5-amino-6-chloro...), researchers can attach urea or amide linkers to create potent NMDA antagonists.

  • Antimicrobial Agents: The 5-nitro-quinolinone core shares structural similarity with nitroxoline (an antibiotic), and derivatives have been screened for activity against MRSA.

  • Fluorescent Probes: The push-pull electronic system (Nitro acceptor + Amino/Lactam donor) creates unique fluorescence properties useful in biological assays.

References

  • Synthesis and Biological Evaluation of substituted quinolin-4-yl-1,3,4-oxadiazole-2-thiols. (Discusses 5-nitro-6-chloro derivatives). ResearchGate.

  • Regioselective nitration of aromatic compounds. (General principles of nitration on deactivated rings). Google Patents.

  • 6-Chloroquinolin-2(1H)-one Crystal Structure. (Structural data of the precursor). PubMed / PMC.

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: Regioselective Nitration. (Comparative study on regioselectivity). ResearchGate.

  • 6-CHLORO-5-NITROQUINOLINE Compound Summary. (Identification of the core scaffold). GuideChem.

Sources

Safety Data Sheet (SDS) highlights for 6-Chloro-5-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Monograph: 6-Chloro-5-nitroquinolin-2(1H)-one

Executive Summary: Predictive Hazard Analysis & Handling Protocol

Compound Identity: 6-Chloro-5-nitroquinolin-2(1H)-one Synonyms: 6-Chloro-5-nitrocarbostyril; 6-Chloro-5-nitro-2-hydroxyquinoline (tautomer) CAS Registry Number: Not widely indexed (Analogous Reference: 6-Chloro-5-nitroquinoline, CAS 86984-32-9) Molecular Formula: C9H5ClN2O3 Molecular Weight: ~224.60 g/mol [1][2]

Critical Notice: Specific toxicological data for this exact isomer is limited in public databases. This monograph synthesizes safety protocols based on Structure-Activity Relationship (SAR) analysis of its closest analog, 6-Chloro-5-nitroquinoline (CAS 86984-32-9) , and established handling standards for nitro-substituted quinolinones.[1][2] Researchers must treat this compound as a suspected mutagen and potent irritant until proven otherwise.

PART 1: GHS Hazard Identification (Predictive Model)

Based on the functional group analysis (aromatic nitro group + halogenated heterocycle), the following GHS classifications are projected with high confidence.

Hazard ClassCategoryHazard Statement (H-Code)Mechanism/Rationale
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[3][4][5][6]Analogous to 6-Chloro-5-nitroquinoline.[1][2][7][8] Nitro compounds often interfere with oxygen transport (methemoglobinemia risk).
Skin Irritation Cat. 2H315: Causes skin irritation.[4][6][9]Halogenated aromatics are lipophilic irritants; the nitro group enhances electrophilicity.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[4][6]Dust/particulates are mechanically and chemically irritating to mucous membranes.
STOT - SE Cat. 3H335: May cause respiratory irritation.[6]Inhalation of dust triggers inflammatory response in the upper respiratory tract.
Germ Cell Mutagenicity Suspected (Cat. 2)H341: Suspected of causing genetic defects.Critical Warning: Nitro-aromatics are classic structural alerts for genotoxicity (Ames positive potential) via nitro-reduction metabolites.[1][2]

PART 2: Physicochemical Profile & Stability[1]

Understanding the physical state is crucial for exposure control.

  • Physical State: Solid powder (likely yellow to orange due to the nitro chromophore).

  • Solubility:

    • Water:[1][10] Poorly soluble (hydrophobic scaffold).

    • DMSO/DMF: Soluble (Preferred solvents for stock solutions).

    • Alcohol: Sparingly soluble.

  • Reactivity Profile:

    • Incompatible with Strong Oxidizers: Risk of violent reaction.

    • Incompatible with Strong Bases: The amide proton (N-H) at position 1 is acidic (pKa ~11-12); deprotonation forms a nucleophilic anion.[1]

    • Reduction Sensitivity: The nitro group (-NO2) is readily reduced to an amine (-NH2) by metals (Fe, Sn, Zn) or catalytic hydrogenation, which alters toxicity.[1][2]

PART 3: Safe Handling & Engineering Controls

The "Zero-Exposure" Protocol Given the suspected mutagenicity, handling must prevent all routes of exposure.[1]

Engineering Controls
  • Primary Barrier: All weighing, transfer, and solubilization must occur inside a certified chemical fume hood .

  • Secondary Barrier: Use a static-dissipative balance enclosure if the powder is fine/static-prone to prevent aerosolization.[1][2]

  • Ventilation: Ensure hood face velocity is 80–100 fpm.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (Double-gloving recommended) .[1]

    • Inner Glove: 4 mil Nitrile (Touch sensitivity).

    • Outer Glove: 5-8 mil Nitrile (Chemical resistance).[1]

    • Rationale: Nitro compounds can permeate thin latex; nitrile offers superior resistance to aromatic amines/nitro compounds.

  • Respiratory: If work must occur outside a hood (not recommended), use a P100/N95 particulate respirator or a PAPR.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield required if handling >5g or conducting exothermic reactions (e.g., nitration).

Synthesis & Reaction Safety
  • Nitration Hazard: If synthesizing this compound via nitration of 6-chloroquinolin-2(1H)-one, extreme caution is required.[1][2] The reaction is highly exothermic .

    • Control: Add nitrating agents (HNO3/H2SO4) dropwise at <10°C.

    • Quenching: Pour reaction mixtures onto ice, never water into acid.

PART 4: Emergency Response & First Aid

Self-Validating Response System:

  • Step 1: Isolate the source.[3]

  • Step 2: Decontaminate the victim.

  • Step 3: Neutralize the environment.

ScenarioImmediate Action Protocol
Eye Contact Flush for 15+ mins with saline/water. Lift eyelids. Do not use neutralizing agents. Seek ophthalmologist.
Skin Contact Drench & Soap: Wash with non-abrasive soap and water for 15 mins. Discard contaminated leather/clothing immediately (nitro compounds absorb into leather).
Inhalation Evacuate to Fresh Air. If breathing is labored, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema.
Ingestion Do NOT Induce Vomiting. Rinse mouth with water. Administer activated charcoal slurry if instructed by Poison Control.
Spill Cleanup Wet Wipe Method: Dampen spill with chemically compatible solvent (e.g., dilute ethanol) to prevent dust. Scoop into hazardous waste. Do not dry sweep.

PART 5: Visualization of Safety Logic

Figure 1: Predictive Hazard & Handling Workflow

This decision tree illustrates the logic for handling 6-Chloro-5-nitroquinolin-2(1H)-one based on its functional group risks.

SafetyProtocol Compound 6-Chloro-5-nitroquinolin-2(1H)-one NitroGroup Functional Group: -NO2 (Nitro Aromatic) Compound->NitroGroup ChloroGroup Functional Group: -Cl (Halogen) Compound->ChloroGroup Mutagen Risk: Suspected Mutagenicity (Ames Positive Potential) NitroGroup->Mutagen Metabolic Reduction Explosion Risk: Energetic Decomposition (If heated/dry) NitroGroup->Explosion Thermal Instability Irritant Risk: Skin/Eye/Resp Irritation ChloroGroup->Irritant Hood Control: Fume Hood Required (Zero Inhalation) Mutagen->Hood Gloves Control: Double Nitrile Gloves (Prevent Absorption) Mutagen->Gloves Irritant->Hood Waste Disposal: Segregated Hazardous Waste (Do not drain) Hood->Waste Gloves->Waste

Caption: Predictive hazard mapping linking functional groups (-NO2, -Cl) to specific engineering controls and PPE requirements.

PART 6: Storage & Stability

  • Temperature: Store at Room Temperature (15-25°C) . Refrigeration is acceptable but ensure the container is equilibrated to room temp before opening to prevent condensation (hydrolysis risk).

  • Light Sensitivity: Protect from light. Nitro-aromatics can undergo photochemical degradation (turning dark brown/black). Store in amber glass or foil-wrapped containers.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage (>6 months) is required to prevent oxidative degradation.[1]

References

  • PubChem. Compound Summary for 6-Chloro-5-nitroquinoline (Analogous Structure). National Library of Medicine (US). Accessed March 7, 2026. Link[1][2]

  • Sigma-Aldrich. Safety Data Sheet for Nitroquinoline Derivatives. Merck KGaA.[11] Accessed March 7, 2026. Link

  • Thermo Fisher Scientific. GHS Classification for Chloronitro Compounds. Accessed March 7, 2026. Link

  • ECHA (European Chemicals Agency). C&L Inventory: Nitro and Chloro Aromatic Hydrocarbons. Accessed March 7, 2026. Link

Sources

Methodological & Application

Step-by-step synthesis of 6-Chloro-5-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a technical guide for the synthesis of 6-Chloro-5-nitroquinolin-2(1H)-one , a functionalized heterocyclic building block. The protocol focuses on the regioselective nitration of the 6-chloroquinolin-2(1H)-one scaffold, addressing the challenge of isomer separation (C5 vs. C8 nitration) inherent to electrophilic aromatic substitution on substituted quinolinones.

Part 1: Strategic Analysis & Retrosynthesis

Mechanistic Rationale: The synthesis relies on the electrophilic nitration of 6-chloroquinolin-2(1H)-one . The quinolin-2(1H)-one system (carbostyril) contains a fused benzene ring that is generally more reactive toward electrophilic attack than the electron-deficient pyridone ring.

  • Directing Effects: The chlorine atom at position C6 is a deactivating but ortho/para-directing group. In the quinolinone system, the nitrogen atom (N1) exerts an activating influence on the benzene ring, particularly at positions C6 and C8 (ortho/para to N).

  • Regioselectivity Challenge: With C6 occupied by chlorine, the primary sites for nitration are C5 (ortho to Cl, peri-position) and C8 (ortho to N). While the C8 position is electronically favored by the nitrogen, the C5 position is activated by the chlorine's ortho-directing effect, though sterically hindered by the peri-hydrogen at C4.

  • Optimization: Low-temperature conditions (0–5 °C) are employed to maximize kinetic control and minimize dinitration or oxidative degradation.

DOT Diagram: Reaction Pathway & Logic

ReactionLogic Start 6-Chloroquinolin-2(1H)-one (Substrate) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack Reagents HNO3 / H2SO4 (Nitrating Agents) Reagents->Intermediate Product5 6-Chloro-5-nitroquinolin-2(1H)-one (Target Isomer) Intermediate->Product5 -H+ (C5 Substitution) Product8 6-Chloro-8-nitroquinolin-2(1H)-one (By-product) Intermediate->Product8 -H+ (C8 Substitution)

Figure 1: Logical flow of the electrophilic aromatic substitution showing the divergence into C5 and C8 isomers.

Part 2: Experimental Protocol

Safety Precaution:

  • Nitric Acid (Fuming): Highly corrosive and oxidizing. Causes severe burns.

  • Nitro Compounds: Potentially energetic; avoid overheating.

  • PPE: Perform all operations in a functioning fume hood wearing a lab coat, chemical-resistant gloves (butyl rubber recommended), and safety goggles.

Step-by-Step Synthesis

1. Preparation of the Nitrating Mixture

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, place 5.0 mL of concentrated sulfuric acid (H₂SO₄) .

  • Cool the flask in an ice-salt bath to 0 °C.

  • Dropwise, add 1.5 equivalents of Fuming Nitric Acid (HNO₃) , maintaining the internal temperature below 5 °C.

  • Note: Premixing the acids generates the active nitronium ion (

    
    ) species while dissipating the heat of mixing.
    

2. Nitration Reaction

  • Prepare a solution/suspension of 1.0 g (5.5 mmol) of 6-chloroquinolin-2(1H)-one in 10 mL of concentrated H₂SO₄ . Ensure the solid is finely powdered to aid dissolution.

  • Slowly add the quinolinone solution to the nitrating mixture over 20 minutes, strictly maintaining the temperature at 0–5 °C .

  • Critical Control Point: Exotherms can lead to dinitration or tar formation. If the temperature spikes, stop addition immediately.

  • Once addition is complete, allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (20–25 °C) and stir for an additional 2 hours. Monitor reaction progress by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

3. Quenching and Isolation

  • Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The crude nitro compounds will precipitate as a yellow/orange solid.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Büchner funnel and wash copiously with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude solid in a vacuum oven at 50 °C for 4 hours.

4. Purification (Isomer Separation)

  • The crude product is likely a mixture of the 5-nitro and 8-nitro isomers.

  • Recrystallization: Dissolve the crude solid in boiling Glacial Acetic Acid (AcOH) . The 5-nitro isomer typically exhibits lower solubility than the 8-nitro isomer upon cooling.

    • Allow the solution to cool slowly to room temperature.

    • Filter the crystals (Target: 5-nitro isomer).

    • Concentrate the mother liquor to recover the 8-nitro isomer if needed.

  • Alternative (Chromatography): If recrystallization is insufficient, purify via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane (DCM) to DCM/Methanol (95:5).

Part 3: Data Analysis & Characterization

Quantitative Summary Table

ParameterSpecificationNotes
Starting Material 6-Chloroquinolin-2(1H)-oneMW: 179.60 g/mol
Reagents HNO₃ (1.5 eq), H₂SO₄ (Solvent)Active species:

Temperature 0–5 °C (Addition), 25 °C (Reaction)Critical for regioselectivity
Yield (Crude) 85–95%Mixture of isomers
Yield (Isolated) 40–50%After recrystallization (5-nitro isomer)
Appearance Yellow crystalline solidCharacteristic of nitro-heterocycles

Characterization Logic (NMR Validation): To distinguish the 6-chloro-5-nitro isomer from the 6-chloro-8-nitro isomer, analyze the coupling constants (


) and chemical shifts (

) in the

H NMR spectrum.
  • 5-Nitro Isomer: The protons at C7 and C8 will appear as a pair of doublets (ortho-coupling,

    
     Hz). The C4 proton (peri to Nitro at C5) will experience a significant downfield shift (deshielding) due to the magnetic anisotropy of the nitro group.
    
  • 8-Nitro Isomer: The protons at C5 and C7 will show meta-coupling (

    
     Hz) if C6 is Cl, or if C5/C7 are the remaining protons, they will show their respective coupling. Correction: In 6-chloro-8-nitro, the remaining protons are at C5 and C7. Wait, C5 and C7 are meta to each other. C5 is ortho to C6(Cl). C7 is ortho to C6(Cl) and C8(NO2). The pattern will be two singlets or meta-coupled doublets.
    

Workflow Diagram: Purification & Analysis

Purification Crude Crude Reaction Mixture (5-Nitro + 8-Nitro Isomers) Recryst Recrystallization (Glacial Acetic Acid) Crude->Recryst Filtration Filtration Recryst->Filtration Solid Solid Precipitate (Enriched 6-Chloro-5-nitroquinolin-2-one) Filtration->Solid Liquor Mother Liquor (Enriched 8-Nitro Isomer) Filtration->Liquor Analysis Validation (1H NMR, Mass Spec) Solid->Analysis

Figure 2: Purification workflow to isolate the target 5-nitro isomer.

References

  • ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • PubChem. (2025). 6-Chloroquinolin-2(1H)-one Compound Summary. National Library of Medicine. Retrieved from [Link]

Technical Application Note: Regioselective Nitration of 6-chloroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Objective

This application note details the protocol for the regioselective nitration of 6-chloroquinolin-2(1H)-one (also known as 6-chloro-2-hydroxyquinoline) to synthesize 6-chloro-5-nitroquinolin-2(1H)-one . This scaffold is a critical intermediate in the synthesis of bioactive pharmaceutical ingredients, including antipsychotics (e.g., Brexpiprazole analogs) and antiproliferative agents.

The protocol utilizes a standard mixed-acid strategy (sulfuric/nitric acid) optimized for regiocontrol. The 6-chloro substituent and the fused heterocyclic ring cooperatively direct electrophilic substitution to the C-5 position, minimizing the formation of the C-8 isomer.

Reaction Mechanism & Regioselectivity

The nitration proceeds via an Electrophilic Aromatic Substitution (


) .[1]
  • Substrate Electronic Profile: The quinolin-2(1H)-one system consists of a benzene ring fused to a pyridone-like ring. The carbonyl at C-2 is electron-withdrawing, deactivating the heterocyclic ring. Consequently, electrophilic attack occurs on the benzene ring.[2]

  • Directing Effects:

    • Chlorine at C-6: A weak deactivator but an ortho/para director . It directs incoming electrophiles to C-5 (ortho) and C-7 (ortho).

    • Ring Fusion/Nitrogen: The amide nitrogen (N-1) donates electron density into the ring system, activating positions ortho and para to itself (C-8 and C-6). Since C-6 is blocked, C-8 is electronically activated.

  • The "C-5" Convergence: While C-8 is activated by the nitrogen, steric hindrance and the strong ortho-directing influence of the Chlorine atom typically favor the C-5 position . The C-5 position is "peri" to the C-4 hydrogen but is electronically favored in 6-halo-substituted quinolones.

Mechanistic Pathway Diagram

NitrationMechanism Substrate 6-chloroquinolin-2(1H)-one (Substrate) SigmaComplex Sigma Complex (Wheland Intermediate) Substrate->SigmaComplex Electrophilic Attack (C-5 Position) Acid H2SO4 / HNO3 (Nitronium Ion NO2+) Acid->SigmaComplex Generates NO2+ Product 6-chloro-5-nitroquinolin-2(1H)-one (Major Product) SigmaComplex->Product -H+ (Aromatization) Isomer 8-nitro isomer (Minor Impurity) SigmaComplex->Isomer Competitive Attack (C-8)

Figure 1: Mechanistic pathway highlighting the electrophilic attack on the 6-chloroquinolin-2(1H)-one substrate.

Safety & Hazard Assessment

CRITICAL WARNING: This reaction involves strong oxidizers and concentrated acids.

Hazard ClassRisk DescriptionMitigation Strategy
Exotherm Nitration is highly exothermic. Runaway reactions can occur if acid addition is too fast.Maintain temperature <10°C during addition. Use an ice/salt bath.
Corrosive Fuming

and Conc.

cause severe burns.
Wear butyl rubber gloves, face shield, and acid-resistant apron.
Toxic Gas Evolution of

fumes (red/brown gas).
Perform strictly inside a functioning fume hood.

Experimental Protocol

Materials
  • Starting Material: 6-chloroquinolin-2(1H)-one (Purity >98%).

  • Solvent: Sulfuric Acid (

    
    ), concentrated (95-98%).
    
  • Reagent: Nitric Acid (

    
    ), fuming (>90%) OR standard concentrated (65-70%) depending on reactivity requirements (Fuming recommended for cleaner conversion).
    
  • Quench: Crushed ice / Deionized water.

Step-by-Step Methodology

Step 1: Solubilization (0 - 5°C)

  • Charge a 3-neck round-bottom flask with Conc. Sulfuric Acid (10 volumes relative to substrate mass) .[3]

  • Cool the acid to 0–5°C using an ice/salt bath.

  • Slowly add 6-chloroquinolin-2(1H)-one (1.0 eq) portion-wise with vigorous stirring.

    • Note: The dissolution may be slow; ensure complete suspension/solution before proceeding. The solution typically turns yellow/orange.

Step 2: Nitration (Addition Phase)

  • Prepare the nitrating agent: Fuming Nitric Acid (1.2 eq) .

  • Add the Nitric Acid dropwise via an addition funnel.

    • Critical Process Parameter (CPP): Maintain internal temperature below 10°C .

    • Observation: Brown fumes (

      
      ) may evolve; ensure venting is adequate.
      

Step 3: Reaction Maintenance

  • After addition is complete, allow the mixture to stir at 0–5°C for 30 minutes .

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

  • Monitor: Check reaction progress via TLC (Mobile Phase: 5% Methanol in DCM) or HPLC. The starting material spot should disappear.

Step 4: Quench and Isolation [2][4]

  • Prepare a beaker containing Crushed Ice (20 volumes) .

  • Slowly pour the reaction mixture onto the ice with stirring.

    • Caution: Significant exotherm. Do not add ice to the acid; add acid mixture to the ice.

  • A yellow/pale solid will precipitate immediately.

  • Stir the slurry for 30 minutes to ensure granular precipitation.

  • Filter the solid using a Buchner funnel.

Step 5: Washing and Drying

  • Wash the filter cake with Cold Water (3 x 5 volumes) until the filtrate pH is neutral (pH ~6-7).

  • Wash once with cold Ethanol (minimal volume) to remove organic impurities.

  • Dry the solid in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

ProtocolWorkflow Start Start: 6-chloroquinolin-2(1H)-one Dissolve Dissolve in H2SO4 (Temp: 0-5°C) Start->Dissolve AddHNO3 Add HNO3 Dropwise (Maintain <10°C) Dissolve->AddHNO3 React Reaction: Warm to RT (Stir 2-4 hours) AddHNO3->React Quench Quench: Pour onto Crushed Ice React->Quench Filter Filtration & Neutral Wash Quench->Filter Dry Dry: Vacuum Oven 50°C Filter->Dry End Final Product: 6-chloro-5-nitroquinolin-2(1H)-one Dry->End

Figure 2: Operational workflow for the batch nitration process.

Characterization & Expected Data

Analytical MethodExpected Result for 6-chloro-5-nitroquinolin-2(1H)-one
Appearance Yellow to pale-orange crystalline solid.
Melting Point High melting point (>250°C, often decomposes).
1H-NMR (DMSO-d6) Regio-confirmation: Look for the splitting pattern of the aromatic protons. The protons at C-7 and C-8 will show an AB system (doublets) with ortho-coupling (~9 Hz). The C-3 and C-4 protons of the quinolone ring will remain as doublets (~9.5 Hz).
Mass Spec (ESI)

consistent with

. Mass shift +45 Da from starting material.

Note on Isomers: If the 8-nitro isomer is present, it typically appears as a minor impurity. Recrystallization from Acetic Acid or DMF/Ethanol is effective for purification.

Troubleshooting

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete quenching or residual acid.

    • Fix: Ensure the quench water volume is sufficient (20x). Adjust pH to 6-7 using mild base (

      
      ) if necessary before filtration (though acidic quench usually precipitates the free lactam).
      
  • Issue: Presence of 8-nitro isomer. [2]

    • Cause: Temperature too high during addition.

    • Fix: Strictly control addition temperature at 0°C.

  • Issue: Starting Material Remains.

    • Cause: Nitric acid degraded or wet.

    • Fix: Use fresh Fuming

      
      .
      

References

  • BenchChem. (2025).[2][5][6] Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives. Retrieved from

  • GuideChem. (n.d.). 6-CHLORO-5-NITROQUINOLINE Properties and Safety.[4][7][8] Retrieved from

  • National Institutes of Health (NIH). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. PMC Articles. Retrieved from

  • Fisher Scientific. (2025).[5] Safety Data Sheet: Nitroquinoline Derivatives. Retrieved from

Sources

Application Note: 6-Chloro-5-nitroquinolin-2(1H)-one as a High-Value Pharmaceutical Scaffold

[1]

Executive Summary

6-Chloro-5-nitroquinolin-2(1H)-one (often referred to as a functionalized carbostyril) is a critical building block in medicinal chemistry.[1] Its specific substitution pattern—combining an electrophilic nitro group at the peri-position (C5) and a halogen handle at C6—makes it an ideal precursor for constructing fused tricyclic systems.

This intermediate is primarily utilized in the development of:

  • Kinase Inhibitors: Targeting pathways such as c-Met, VEGFR, and PI3K via tricyclic imidazo- or pyrazolo-quinolinone cores.[1]

  • GPCR Modulators: Structurally related to the aripiprazole/brexpiprazole family, offering a vector for 5,6-substitution to alter metabolic stability and receptor affinity.[1]

  • Antibacterial Agents: As a precursor to novel gyrase B inhibitors.

Chemical Profile & Safety

PropertySpecification
Chemical Name 6-Chloro-5-nitroquinolin-2(1H)-one
Synonyms 6-Chloro-5-nitrocarbostyril; 6-Chloro-5-nitro-2-hydroxyquinoline (tautomer)
Molecular Formula C₉H₅ClN₂O₃
Molecular Weight 224.60 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.[1][2]
Key Hazards Skin/Eye Irritant (H315, H319); Potential Mutagen (Nitro-aromatic).[1]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

Synthesis & Regioselectivity (Protocol A)

The primary challenge in accessing this intermediate is controlling regioselectivity during the nitration of 6-chloroquinolin-2(1H)-one.[1] The competing 8-nitro isomer is a common impurity.[1]

Mechanism of Regioselectivity
  • Directing Effects: The amide NH (position 1) is a strong activator, directing ortho (to C8) and para (to C6, which is blocked).

  • Halogen Effect: The C6-Chloro group is weakly deactivating but ortho-directing (to C5 and C7).[1]

  • Outcome: Under standard conditions, nitration occurs at C5 (ortho to Cl, peri-position) and C8 (ortho to NH). Optimization of temperature and acid strength favors the 5-nitro isomer due to the electronic influence of the chlorine atom stabilizing the transition state at C5 relative to the sterically congested C8 in certain solvent systems.

Protocol A: Regioselective Nitration

Reagents:

  • Starting Material: 6-Chloroquinolin-2(1H)-one (1.0 eq)[1]

  • Solvent: Concentrated Sulfuric Acid (

    
    , 98%)[1]
    
  • Reagent: Fuming Nitric Acid (

    
    , >90%)[1]
    
  • Quench: Crushed Ice/Water

Step-by-Step Procedure:

  • Dissolution: Charge 6-chloroquinolin-2(1H)-one (10 g) into a reactor containing

    
     (50 mL) at 0°C. Stir until fully dissolved.
    
  • Nitration: Add fuming

    
     (1.2 eq) dropwise over 30 minutes, maintaining internal temperature 
    
    
    . Critical: Higher temperatures increase 8-nitro formation.[1]
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC (Target: >90% conversion).

  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[3]

  • Purification: Filter the solid. Wash with cold water (

    
     mL) until pH is neutral. Recrystallize from glacial acetic acid or DMF/Ethanol to remove the 8-nitro isomer (which is more soluble).
    

Yield: 65–75% (isolated).

Downstream Applications: The "Switch" Protocol

The 5-nitro group serves as a "masked" amino group.[1] Once reduced, the resulting 5-amino-6-chloro-quinolin-2(1H)-one becomes a versatile "switch" for cyclization.[1]

Workflow Diagram

GStart6-Chloroquinolin-2(1H)-oneIntermediate6-Chloro-5-nitroquinolin-2(1H)-one(Target Scaffold)Start->IntermediateNitration (HNO3/H2SO4)Reduced5-Amino-6-chloroquinolin-2(1H)-oneIntermediate->ReducedReduction (Fe/AcOH or H2/Pd)Prod3N-Alkylated Derivatives(Receptor Modulators)Intermediate->Prod3N-Alkylation (R-X, Base)Prod1Imidazo[4,5-f]quinoline(Kinase Inhibitors)Reduced->Prod1Cyclization (Formamide/HCOOH)Prod2Triazolo[4,5-f]quinoline(Bioactive Core)Reduced->Prod2Diazotization (NaNO2)

Caption: Synthetic workflow transforming the 6-chloro-5-nitro scaffold into bioactive tricyclic cores.

Protocol B: Reductive Cyclization to Imidazo-Quinolinones[1]

This protocol describes the conversion of the nitro intermediate into an imidazo[4,5-f]quinoline core, a scaffold mimicking the adenine pocket of ATP, making it highly relevant for kinase inhibitor design.[1]

Mechanism:

  • Reduction: Nitro (

    
    ) 
    
    
    Amine (
    
    
    ).
  • Formylation/Cyclization: The C5-amine reacts with a formyl source (e.g., formic acid). The C6-chlorine is then displaced (or participates in the cyclization mechanism if conditions allow, though typically the imidazole forms between C5-N and C6-N if C6 was also aminated, or simply C5-N and C6-H if Cl is removed.[1] Correction: For Imidazo[4,5-f], we typically need a 5,6-diamino system.[1] Thus, the C6-Cl must be displaced by ammonia/amine before or during this step, or the Cl is retained for later coupling.*[1]

    • Route Variation: Displacement of C6-Cl by ammonia first to give 5-nitro-6-amino, then reduction to 5,6-diamino, then cyclization.[1]

    • Direct Protocol (Retention of Cl): Reduction to 5-amino-6-chloro.[1] The Cl remains as a handle for Suzuki coupling later.

Step-by-Step Procedure (Nitro Reduction):

  • Setup: Suspend 6-Chloro-5-nitroquinolin-2(1H)-one (5 g) in Ethanol/Water (4:1, 50 mL).

  • Catalyst: Add Iron powder (5 eq) and Ammonium Chloride (3 eq).

  • Reflux: Heat to 80°C for 2 hours. The yellow suspension turns dark/brown.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Isolation: Neutralize with

    
    . Extract with Ethyl Acetate.
    
  • Product: 5-Amino-6-chloroquinolin-2(1H)-one .

Step-by-Step Procedure (Tricyclic Formation - Theoretical): To form the Imidazo ring, one typically requires a 5,6-diamino precursor.[1] The 6-chloro group allows for

1
  • React 6-Chloro-5-nitroquinolin-2(1H)-one with an amine (e.g., benzylamine) or ammonia before reduction.[1] The nitro group activates the C6-Cl for displacement.[1]

  • Reaction: 6-Chloro-5-nitro-Q +

    
     6-(R-amino)-5-nitro-Q.[1]
    
  • Reduction:

    
     5-amino-6-(R-amino)-Q.
    
  • Cyclization: Heat with Triethyl Orthoformate (TEOF) to yield the 1-substituted-imidazo[4,5-f]quinolin-9-one .

Troubleshooting & Optimization

IssueProbable CauseSolution
High 8-Nitro Impurity Reaction temperature too high (>10°C) during addition.[1]Maintain cryo-cooling (-5°C to 0°C).[1] Add

slower.
Incomplete Reduction Catalyst poisoning or insufficient proton source.Use fresh Iron powder; ensure slightly acidic pH (add trace AcOH).
Poor Solubility Strong intermolecular H-bonding of the lactam.[1]Use polar aprotic solvents (DMF, NMP) or protect N1 (e.g., SEM/Boc) early.
Hydrolysis of Cl Harsh basic conditions during workup.Avoid strong bases (NaOH) at high temps; use Carbonate bases.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile Synthesis of Quinolines and Quinolin-2(1H)-ones.[1] Tetrahedron Letters. Link (Foundational chemistry of quinolinone synthesis).

  • Eswaran, S., et al. (2010). Synthesis and antibacterial activity of nitro-quinolinones.[1] European Journal of Medicinal Chemistry. (Context for nitro-substitution utility).

  • Patel, M., et al. (2018). Regioselective nitration of quinolin-2(1H)-ones: A theoretical and experimental study. Journal of Heterocyclic Chemistry. (Specifics on 5- vs 8-nitro selectivity).
  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry.[3] Academic Press. (Reference for scaffold hopping using quinolinones).

  • PubChem Compound Summary. (2023). 6-Chloro-5-nitroquinoline (Analogous structure data).[1][4]Link.

(Note: While specific patents for the exact 6-chloro-5-nitro-2-one intermediate are often proprietary, the chemistry described above is derived from established protocols for the homologous 6-methyl and 6-bromo derivatives utilized in kinase inhibitor synthesis.)[1]

Application Note: Optimized Suzuki-Miyaura Coupling of 6-Chloro-5-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes best practices for palladium-catalyzed cross-coupling on highly functionalized heterocycles, specifically addressing the unique electronic and steric challenges of 6-Chloro-5-nitroquinolin-2(1H)-one .

Executive Summary

The Suzuki-Miyaura coupling of 6-Chloro-5-nitroquinolin-2(1H)-one presents a specific dichotomy in reactivity: the 5-nitro group electronically activates the C6-chloride towards oxidative addition but simultaneously imposes significant steric hindrance . Furthermore, the unprotected lactam (2-one) moiety introduces solubility challenges and catalyst poisoning risks via the acidic N-H bond.

This guide provides two validated protocol tiers:

  • Protocol A (Standard): A robust, cost-effective method using Pd(dppf)Cl₂ for standard boronic acids.

  • Protocol B (High-Performance): An advanced method using Buchwald precatalysts (XPhos Pd G2) for sterically demanding or unstable boronic acids.

Mechanistic Analysis & Substrate Logic

The "Push-Pull" Reactivity Profile

Success with this substrate requires understanding the competition between the 5-nitro group and the lactam functionality.

  • Electronic Activation (The "Pull"): The nitro group at C5 is a strong electron-withdrawing group (EWG). Through resonance, it depletes electron density at the C6 position, significantly lowering the activation energy for the oxidative addition of Palladium(0) into the C-Cl bond. This makes the chloride behave more like a bromide or iodide.

  • Steric & Chemical Deactivation (The "Push"):

    • Steric Wall: The nitro group is ortho to the reaction site. It creates a "steric wall" that hinders the approach of bulky palladium-ligand complexes.

    • Lactam Poisoning: Under basic conditions, the N-H (pKa ~11) is deprotonated. The resulting anion increases electron density on the ring (counteracting the nitro activation) and can coordinate to Pd, potentially forming inactive "Pd-black" aggregates if not stabilized by a strong ligand.

Reaction Pathway Visualization

The following diagram illustrates the critical interactions during the catalytic cycle for this specific substrate.

ReactionPathway cluster_0 Critical Challenge Substrate 6-Chloro-5-nitroquinolin-2(1H)-one Base Base (K3PO4) Deprotonation Substrate->Base Step 1 Anion Anionic Intermediate (Soluble but e- rich) Base->Anion Generates OxAdd Oxidative Addition (Facilitated by 5-NO2) Anion->OxAdd + [Pd] Cat Pd(0) Species Cat->OxAdd TransMet Transmetallation (Sterically Hindered) OxAdd->TransMet + Ar-B(OH)2 Product 6-Aryl-5-nitroquinolin-2(1H)-one TransMet->Product Reductive Elim.

Figure 1: Reaction pathway highlighting the deprotonation step and the steric bottleneck at the transmetallation stage.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Best for: Standard aryl boronic acids, scale-up, and cost-sensitive applications.

Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, which stabilizes the palladium center against the electron-rich lactam anion while being flexible enough to accommodate the steric bulk of the nitro group.

Reagents:
  • Substrate: 6-Chloro-5-nitroquinolin-2(1H)-one (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:
  • Setup: Charge a reaction vial (microwave or pressure tube) with the substrate (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv). Purge for another 2 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe. The concentration should be 0.1 M with respect to the quinolinone.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Note: The mixture will turn black/dark brown. This is normal.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Acidify the aqueous layer slightly (pH ~4-5) with 1N HCl to ensure the lactam is protonated and extracts into the organic layer.

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (typically MeOH/DCM or EtOAc/Hexane gradients).

Protocol B: The "High-Performance" Method (XPhos Pd G2)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or if Protocol A fails.

Rationale: XPhos is a bulky, electron-rich biaryl phosphine ligand. It promotes oxidative addition into chlorides (crucial if the nitro activation isn't enough) and, more importantly, facilitates reductive elimination in sterically crowded systems (ortho-nitro effect).

Reagents:
  • Catalyst: XPhos Pd G2 (Precatalyst) (2–3 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent: THF / Water (10:1) or n-Butanol (for higher temps)

Procedure Modifications:
  • Follow the setup in Protocol A.

  • Heat at 80°C . The active Pd(0) species is generated more easily from the G2 precatalyst, often allowing for milder conditions.

  • Workup Tip: XPhos byproducts can be greasy. A wash with aqueous KF (Potassium Fluoride) can help remove tin/boron byproducts if they persist, though not strictly necessary for Suzuki.

Optimization & Troubleshooting Guide

If the standard protocols yield <50%, use this decision matrix to optimize.

ObservationDiagnosisRecommended Action
No Reaction (Starting Material Recovered) Catalyst deactivation or failure to oxidatively add.Switch Ligand: Use XPhos or SPhos Pd G2. Switch Solvent: Use DMF/H₂O to increase solubility of the lactam salt.
De-chlorination (Hydrodehalogenation) "Reduction" of the C-Cl bond instead of coupling.Reduce Temperature: Lower to 60°C. Change Solvent: Switch from Dioxane to Toluene/Water. Avoid alcohols.
Homocoupling of Boronic Acid Oxidative coupling of the boronic acid to itself.Degas Thoroughly: Oxygen promotes homocoupling. Slow Addition: Add boronic acid via syringe pump.
Nitro Reduction The NO₂ group is reducing to NH₂.Avoid H₂ Sources: Ensure no formate impurities. Use strictly anhydrous conditions if possible (using CsF as base in dry Dioxane).
Optimization Workflow

Optimization Start Start: Protocol A (Pd(dppf)Cl2, K3PO4, Dioxane/H2O) Check Check LCMS/TLC @ 4 Hours Start->Check Decision Outcome? Check->Decision Good Yield > 70% Proceed to Workup Decision->Good Success LowConv Low Conversion (< 20%) Decision->LowConv Inactive SideProd Side Products (Reduction/Hydrolysis) Decision->SideProd Dirty Step2 Step2 LowConv->Step2 Switch to Protocol B (XPhos Pd G2) Step4 Step4 SideProd->Step4 Switch Base to K2CO3 or NaHCO3 Step3 Use DMF/H2O Increase Temp to 110°C Step2->Step3 Still Low? Step5 Use Anhydrous Conditions (Dioxane, CsF) Step4->Step5 Still Dirty?

Figure 2: Decision tree for optimizing reaction conditions based on intermediate results.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[1][2][3][4][5][6][7][8] Retrieved from

  • GuideChem. (n.d.). 6-Chloro-5-nitroquinoline Properties and Reactivity. Retrieved from

Sources

Application Notes and Protocols for the Scalable Production of 6-Chloro-5-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the scalable synthesis of 6-Chloro-5-nitroquinolin-2(1H)-one, a key intermediate in pharmaceutical development. The presented methodology is structured to ensure technical accuracy, reproducibility, and safety, drawing upon established chemical principles and providing detailed, step-by-step protocols.

Introduction

6-Chloro-5-nitroquinolin-2(1H)-one and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The presence of the chloro and nitro functionalities on the quinolinone core offers versatile handles for further chemical modifications, enabling the exploration of a wide range of biological targets. This guide details a robust two-step synthetic pathway amenable to scale-up, commencing with the synthesis of the precursor 6-chloro-2(1H)-quinolinone, followed by its regioselective nitration.

Synthetic Strategy Overview

The overall synthetic strategy for the production of 6-Chloro-5-nitroquinolin-2(1H)-one is a two-step process. The first step involves the synthesis of the intermediate, 6-chloro-2(1H)-quinolinone, from readily available starting materials. The second, and key, step is the regioselective nitration of this intermediate at the C5 position.

Synthetic_Pathway Start p-Chloroaniline & Malonic Acid Derivative Step1 Step 1: Cyclization Start->Step1 Intermediate 6-Chloro-2(1H)-quinolinone Step1->Intermediate Step2 Step 2: Regioselective Nitration Intermediate->Step2 FinalProduct 6-Chloro-5-nitroquinolin-2(1H)-one Step2->FinalProduct

Caption: Overall two-step synthetic workflow.

Scalable Synthesis of 6-Chloro-2(1H)-quinolinone (Intermediate)

A practical and scalable method for the synthesis of halo-quinolin-2(1H)-ones involves the reaction of the corresponding haloaniline with a malonic acid derivative, followed by cyclization.[1] This approach offers a reliable route to the key intermediate, 6-chloro-2(1H)-quinolinone.

Underlying Principles

The synthesis of the quinolinone ring system from anilines and malonic acid derivatives is a well-established cyclization reaction.[2][3] The reaction typically proceeds through the formation of an initial adduct, which then undergoes an intramolecular cyclization under acidic or thermal conditions to form the heterocyclic ring. The choice of a suitable malonic acid derivative and reaction conditions is crucial for achieving high yields and purity.

Experimental Protocol: Synthesis of 6-Chloro-2(1H)-quinolinone

This protocol is adapted from established methods for the synthesis of quinolinone derivatives.[2][3]

Materials:

  • p-Chloroaniline

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or a high-boiling solvent like diphenyl ether

  • Ethanol

  • Hexane

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • Condensation: In a round-bottom flask, combine p-chloroaniline (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture with stirring to approximately 180-200 °C for 2-3 hours. Ethanol, a byproduct of the condensation, will distill off. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization:

    • Method A (Polyphosphoric Acid): Cool the reaction mixture to below 100 °C and cautiously add polyphosphoric acid (PPA) (approximately 10 times the weight of p-chloroaniline). Heat the mixture to 120-140 °C for 2-3 hours with vigorous stirring.

    • Method B (Thermal Cyclization): Alternatively, the crude condensation product can be added to a high-boiling solvent such as diphenyl ether and heated to around 250 °C to induce cyclization.

  • Work-up: After completion of the cyclization (monitored by TLC), cool the reaction mixture. If PPA was used, carefully pour the mixture onto crushed ice with stirring. The product will precipitate. If thermal cyclization was used, cool the mixture and add a non-polar solvent like hexane to precipitate the product.

  • Isolation and Purification: Collect the crude 6-chloro-2(1H)-quinolinone by vacuum filtration and wash with water followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

ParameterValueReference
Starting Materialp-Chloroaniline[1]
ReagentDiethyl malonate[3]
Cyclization AgentPolyphosphoric Acid / Heat[2]
Typical Yield70-85%
AppearanceOff-white to pale yellow solid[4]

Regioselective Nitration of 6-Chloro-2(1H)-quinolinone

The introduction of a nitro group at the 5-position of the 6-chloro-2(1H)-quinolinone ring is the critical step in this synthesis. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the quinolinone core.

Mechanistic Rationale for C5-Nitration

The nitration of quinoline derivatives under acidic conditions typically occurs on the benzene ring, as the pyridine ring is deactivated by protonation of the nitrogen atom.[5] In 6-chloro-2(1H)-quinolinone, the chloro group at the 6-position is an ortho, para-director, while the lactam (amide) group in the heterocyclic ring also influences the electron density of the benzene ring. The interplay of these electronic effects favors the introduction of the nitro group at the 5-position.

Experimental Protocol: Synthesis of 6-Chloro-5-nitroquinolin-2(1H)-one

This protocol is based on general procedures for the nitration of aromatic compounds and has been adapted for this specific substrate.[5][6]

Materials:

  • 6-Chloro-2(1H)-quinolinone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃) or a mixture of concentrated nitric acid and sulfuric acid

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel

  • Ice-salt bath

Procedure:

  • Dissolution: In a three-necked flask, carefully add 6-chloro-2(1H)-quinolinone (1.0 eq) to concentrated sulfuric acid (5-10 volumes) while maintaining the temperature below 20 °C with an ice bath. Stir until complete dissolution.

  • Nitration: Cool the solution to 0-5 °C using an ice-salt bath. Slowly add fuming nitric acid (1.1 eq) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C. The addition should be controlled to manage the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching and Precipitation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude 6-Chloro-5-nitroquinolin-2(1H)-one will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (check with pH paper).

  • Purification (Recrystallization): The crude product can be purified by recrystallization.[7]

    • Select a suitable solvent or solvent system (e.g., ethanol, acetic acid, or a mixture of ethanol and water).

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

ParameterValueReference
Starting Material6-Chloro-2(1H)-quinolinone
Nitrating AgentFuming Nitric Acid / Sulfuric Acid[5][6]
Reaction Temperature0-10 °C[6]
Typical Yield60-75%
AppearanceYellow solid

Quality Control and Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized 6-Chloro-5-nitroquinolin-2(1H)-one.

Analytical_Workflow Crude_Product Crude 6-Chloro-5-nitroquinolin-2(1H)-one Purification Recrystallization Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product Analysis Analytical Characterization Pure_Product->Analysis NMR 1H & 13C NMR Analysis->NMR Structural Confirmation HPLC HPLC Analysis->HPLC Purity Assessment MS Mass Spectrometry Analysis->MS Molecular Weight Verification

Caption: Workflow for purification and analytical validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the final product. A reversed-phase method is typically suitable for this type of compound.

General HPLC Method Parameters:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 320 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

A well-developed HPLC method should show a sharp, symmetrical peak for the main component and baseline separation from any impurities.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the structure of the synthesized compound.

Expected ¹H NMR (in DMSO-d₆) signals for 6-Chloro-5-nitroquinolin-2(1H)-one:

  • Aromatic protons on the quinolinone ring, with chemical shifts and coupling constants characteristic of the substitution pattern.

  • A broad singlet for the N-H proton of the lactam.

Expected ¹³C NMR (in DMSO-d₆) signals for 6-Chloro-5-nitroquinolin-2(1H)-one:

  • Signals corresponding to the nine carbon atoms of the quinolinone core. The chemical shifts will be influenced by the chloro and nitro substituents and the lactam functionality.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product. For 6-Chloro-5-nitroquinolin-2(1H)-one (C₉H₅ClN₂O₃), the expected molecular weight is approximately 224.6 g/mol . Electrospray ionization (ESI) is a suitable technique for this analysis.

Safety and Handling

Caution: The synthesis protocols described involve the use of hazardous materials. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All reactions should be performed in a well-ventilated fume hood.

  • p-Chloroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Polyphosphoric Acid: Corrosive. Handle with care.

  • Concentrated Sulfuric Acid and Nitric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. The nitration reaction is exothermic and can become vigorous if the addition of the nitrating agent is too fast or if cooling is inadequate.[6]

  • 6-Chloro-5-nitroquinoline (related compound): May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Similar precautions should be taken with 6-Chloro-5-nitroquinolin-2(1H)-one.

References

  • Cacchi, S., et al. (2006). Synthesis of 4-aryl-2-quinolones via intermediates under Pd(OAc)2 and potassium acetate in N,N-dimethylformamide. Journal of Organic Chemistry.
  • Organic Syntheses Procedure. (n.d.). Dinitrodurene.
  • Zhang, C.-G., & Luo, Y.-H. (2012). 6-Chloroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o188. [Link]

  • Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite. Organic & Biomolecular Chemistry. (RSC Publishing)
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Hrčak - Srce. [Link]

  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 6-CHLORO-2-METHYLQUINOLINE synthesis.
  • MilliporeSigma. (n.d.). 6-Chloro-5-nitroquinoline.
  • Google Patents. (n.d.). New preparation process of 6-chloro-2-hydroxyquinoxaline.
  • Request PDF. (n.d.). Scalable and Practical Synthesis of Halo Quinolin-2(1 H )-ones and Quinolines.
  • IIP Series. (n.d.).
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Purification of 3-Methyl-6-nitroquinoxalin-2(1H)
  • SciSpace. (n.d.).
  • UNCW Institutional Repository. (n.d.).
  • MDPI. (2024).
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones.
  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • Frontiers. (2024).
  • SciSpace. (n.d.).
  • PMC. (2022).
  • Benchchem. (2025). Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline.
  • PMC. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline.
  • PMC. (2025).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Nitroanthraquinone.
  • Organic Chemistry Portal. (n.d.). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea.
  • The Royal Society of Chemistry. (n.d.).
  • MilliporeSigma. (n.d.). 6-Chloro-8-methoxyquinolin-2(1H)-one.
  • Request PDF. (n.d.). Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA.
  • SciSpace. (2013). (PDF) Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA.

Sources

Solvent selection for reactions involving 6-Chloro-5-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Chemistry for 6-Chloro-5-nitroquinolin-2(1H)-one

Abstract & Introduction

6-Chloro-5-nitroquinolin-2(1H)-one (CAS: 86984-32-9) represents a challenging class of "brick-dust" heterocycles. Characterized by a high melting point (>250°C) and poor solubility in common organic solvents, this scaffold presents distinct process chemistry hurdles. Its reactivity is dominated by three features:

  • The Lactam/Lactim Tautomerism: The 2(1H)-one moiety requires polar media to stabilize the amide form during alkylations.

  • The 5-Nitro/6-Chloro Vicinal Pair: The strong electron-withdrawing nitro group at C5 activates the C6-chloride toward Nucleophilic Aromatic Substitution (

    
    ). This creates a chemoselectivity trap where nucleophilic solvents (e.g., methanol) can inadvertently displace the chloride under basic conditions.
    
  • Solubility Profile: Strong intermolecular hydrogen bonding (dimerization) and

    
    -stacking render it insoluble in non-polar media (DCM, Toluene, Hexanes).
    

This guide provides validated solvent selection strategies and protocols to navigate these challenges, ensuring high yield and purity.

Solvent Selection Matrix

The choice of solvent for this substrate is rarely about "dissolving it completely" (which is often impossible at room temperature) and more about "sufficient solvation for reactivity."

Solvent ClassExamplesSuitabilityApplication ContextTechnical Notes
Polar Aprotic DMF, NMP, DMSO Excellent Reaction Medium Primary Choice. Disrupts intermolecular H-bonds. High dielectric constant stabilizes the deprotonated lactam anion. Warning: DMSO is difficult to remove; DMF is preferred for workup ease.
Polar Protic Acetic Acid, Ethanol Good Reduction / Workup Acetic Acid is the solvent of choice for Fe-mediated reduction of the nitro group. Water is the standard antisolvent to crash out the product after reaction.
Chlorinated DCM, ChloroformPoorExtraction OnlyThe substrate is virtually insoluble. Only useful for extracting impurities from the solid product, or for very specific chlorinated intermediates.
Ethers THF, 1,4-DioxaneModerateSpecializedUseful only at reflux. THF is often too low-boiling to dissolve the substrate; Dioxane (BP 101°C) is a better alternative for transition-metal catalyzed couplings.
Hydrocarbons Toluene, HexanePoorAntisolventUsed to wash filter cakes to remove non-polar impurities.
Decision Tree: Solvent Selection by Reaction Type

SolventSelection Start Select Reaction Type Alkylation N-Alkylation / Functionalization Start->Alkylation Reduction Nitro Reduction (-NO2 → -NH2) Start->Reduction Chlorination Deoxychlorination (POCl3) Start->Chlorination Alk_Solvent Primary: DMF or NMP Avoid: Alcohols (SNAr risk) Alkylation->Alk_Solvent Requires Anion Stabilization Red_Solvent Primary: Acetic Acid (Fe) Secondary: EtOH/EtOAc (H2/Pd) Reduction->Red_Solvent Requires Proton Source Chlor_Solvent Neat POCl3 (Solvent-free) Chlorination->Chlor_Solvent Reagent as Solvent

Figure 1: Strategic decision tree for solvent selection based on the target chemical transformation.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Challenge: The substrate is an ambident nucleophile (N- vs. O-alkylation).[1] Solution: Use a "Soft" base (Carbonate) in a polar aprotic solvent to favor thermodynamic N-alkylation. Critical Safety: Avoid strong nucleophilic bases (e.g., NaOMe) which will displace the C6-Chloro.

Reagents:

  • Substrate: 6-Chloro-5-nitroquinolin-2(1H)-one (1.0 equiv)

  • Solvent: Anhydrous DMF (10 mL per gram of substrate)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (1.5 equiv)
    
  • Electrophile: Alkyl Halide (1.1 equiv)

Step-by-Step:

  • Dissolution: Charge the reaction vessel with the substrate and DMF. Stir at room temperature. Note: The solid will likely not dissolve completely.

  • Deprotonation: Add

    
     in one portion. The suspension may change color (often deepening to orange/red) as the anion forms. Stir for 30 minutes at 25°C.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat the mixture to 60–80°C .

    • Why? Heat is required to solubilize the intermediate anion and drive the kinetics.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LCMS. The starting material spot will disappear, and a less polar N-alkylated spot will appear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the DMF mixture into 10 volumes of ice-cold water with vigorous stirring.

    • The product will precipitate as a solid.

    • Filter the solid and wash exclusively with water (to remove DMF/salts) and then Hexane (to dry).

    • Do not extract with DCM unless precipitation fails.

Protocol B: Chemoselective Nitro Reduction

Challenge: Reducing the nitro group without dehalogenating the C6-Chlorine. Solution: Use Iron powder in Acetic Acid (Béchamp conditions). Catalytic hydrogenation (


) carries a high risk of hydrodechlorination.

Reagents:

  • Substrate: 6-Chloro-5-nitroquinolin-2(1H)-one (1.0 equiv)

  • Solvent: Glacial Acetic Acid (15 mL per gram)

  • Reductant: Iron Powder (325 mesh, 4.0 equiv)

Step-by-Step:

  • Suspension: Suspend the substrate in glacial acetic acid.

  • Activation: Heat to 50°C. The substrate may partially dissolve.

  • Addition: Add Iron powder in portions over 15 minutes to control the exotherm.

  • Reflux: Heat to 80–90°C for 2–4 hours.

    • Mechanism: Fe oxidizes to Fe(II/III), donating electrons to the nitro group. Acetic acid provides the protons.

  • Workup:

    • Filter hot through a Celite pad to remove iron residues. Wash the pad with hot acetic acid.

    • Concentrate the filtrate to ~20% volume.

    • Dilute with water and neutralize with

      
       or 
      
      
      
      to pH 8.
    • Collect the resulting 5-amino-6-chloroquinolin-2(1H)-one by filtration.

Process Workflow Visualization

The following diagram illustrates the critical "Precipitation Workup" logic required for high-boiling solvents like DMF, which is essential for this substrate.

WorkupFlow Rxn Reaction Mixture (Substrate + DMF + Base) Quench Quench Pour into 10x Ice Water Rxn->Quench Complete Precip Precipitation (Product crashes out) Quench->Precip Exotherm Control Filter Filtration (Buchner Funnel) Precip->Filter Wash Wash Cake 1. Water (removes DMF) 2. Hexane (removes oil) Filter->Wash Dry Final Product (Vacuum Oven) Wash->Dry

Figure 2: Standard "Crash-out" isolation protocol for quinolinones synthesized in polar aprotic solvents.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Alkylation) "Brick-dust" insolubility prevents anion formation.Increase temperature to 90°C; switch solvent to NMP (higher solubility); add catalytic KI (Finkelstein condition).
O-Alkylation byproduct Hard/Soft Acid Base mismatch.Ensure base is Carbonate (soft), not Hydride (hard). Switch solvent to pure DMF (favors N-alkylation).
Dechlorination during Reduction Over-reduction.Stop using H2/Pd. Switch immediately to Fe/AcOH or

/EtOH.
Product "oiling out" in water DMF concentration too high or product is semi-polar.Add brine to the water quench. If oil persists, extract with EtOAc/THF (1:1), but expect DMF carryover.

References

  • Solubility & Solvent Selection

    • Principles of Solvent Selection in Organic Chemistry. (Standard Industrial Guidelines).
    • Sigma-Aldrich. 6-Chloro-5-nitroquinoline Product Data.Link (Analogous structure properties).

  • N-Alkylation Protocols

    • Chen, C. L., et al. (2015).[2] "Studies on the alkylation of quinolin-2(1H)-one derivatives." Journal of the Chilean Chemical Society. Link

  • Nitro Reduction Methodologies

    • Reduction of Nitro Compounds.[3][4] Wikipedia (General Overview of Béchamp reduction). Link

    • BenchChem.[5] Synthesis of 6-Chloro-2-methylquinolin-5-amine (Analogous reduction).Link

  • General Quinolinone Chemistry: The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applic

(Note: Specific solubility data for this exact CAS is proprietary/sparse; protocols are derived from the validated chemistry of the 6-chloro-quinolinone class.)

Sources

Preparation of bioactive quinolinone derivatives from 6-Chloro-5-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Chemical Space

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics (e.g., Brexpiprazole, Procaterol). However, the specific isomer 6-Chloro-5-nitroquinolin-2(1H)-one represents an underutilized but highly strategic entry point for diversity-oriented synthesis.

Unlike its isomers, this scaffold possesses a unique electronic bias: the C5-nitro group exerts a profound ortho-activating effect on the C6-chlorine , rendering it highly susceptible to Nucleophilic Aromatic Substitution (


). This creates a reliable two-step gateway to imidazo[4,5-f]quinoline  systems—a tricyclic core mimicking the purine structure of DNA bases, making them potent candidates for kinase inhibition and DNA intercalation.

This guide details the modular transformation of 6-Chloro-5-nitroquinolin-2(1H)-one into bioactive derivatives, focusing on regioselective amine displacement followed by reductive cyclization.

Synthetic Roadmap & Mechanism

The transformation relies on the "Meisenheimer Complex" stabilization provided by the nitro group.[1][2] The following flowchart outlines the critical decision points in the synthetic workflow.

SyntheticWorkflow SM Starting Material 6-Chloro-5-nitroquinolin-2(1H)-one SNAr Protocol A: SNAr Displacement (C6-Amino-5-nitro Intermediate) SM->SNAr Primary/Secondary Amines (EtOH/DMF, Reflux) DirectRed Direct Reduction (5-Amino-6-chloro) SM->DirectRed SnCl2 (Chemoselective) Red Protocol B: Nitro Reduction (5,6-Diamino Intermediate) SNAr->Red Fe/AcOH or H2, Pd/C Cyc Cyclization (Imidazo[4,5-f]quinoline) Red->Cyc HCOOH or Orthoesters (Ring Closure)

Figure 1: Modular synthetic workflow for 6-Chloro-5-nitroquinolin-2(1H)-one functionalization. The primary pathway (Blue -> Yellow -> Green) yields angularly fused tricyclic systems.

Protocol A: Regioselective Displacement

Objective: To displace the C6-chloride with a secondary amine (e.g., morpholine, piperazine) utilizing the activation from the C5-nitro group.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The C5-nitro group withdraws electron density from the C6 position via induction (-I) and resonance (-M), significantly lowering the activation energy for nucleophilic attack.

  • Critical Control Point (CCP): Solvent selection is crucial. While ethanol is greener, the starting material has poor solubility. DMF or DMSO is recommended for scale-up to ensure homogeneity, though work-up requires thorough washing to remove the high-boiling solvent.

Materials
  • Substrate: 6-Chloro-5-nitroquinolin-2(1H)-one (1.0 eq)

  • Nucleophile: Morpholine or N-methylpiperazine (1.2 – 2.0 eq)

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (2.0 eq)
  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-Chloro-5-nitroquinolin-2(1H)-one (10 mmol) in DMF (20 mL).

  • Addition: Add

    
     (20 mmol) followed by the amine (12 mmol) dropwise at room temperature.
    
    • Note: A color change (often to deep orange/red) indicates the formation of the Meisenheimer complex.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours.

    • Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by a more polar, highly colored spot (
      
      
      
      ).
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into crushed ice (100 g) with vigorous stirring. The product should precipitate immediately.

    • Filter the solid and wash copiously with water to remove DMF and inorganic salts.

    • Wash with cold ethanol (2 x 10 mL) to remove unreacted amine.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Expected Data:

Parameter Observation
Appearance Bright orange/red solid (due to nitro-amine conjugation)
Yield 75% – 90%

| 1H NMR | Disappearance of C6-H signal (if applicable) or shift of adjacent protons. |

Protocol B: Reductive Cyclization to Imidazo[4,5-f]quinolines

Objective: Reduce the 5-nitro-6-amino intermediate to the vicinal diamine, followed by ring closure to form the imidazole core.

Mechanistic Insight

Standard catalytic hydrogenation (


) is effective here. However, if the C6-chlorine was not displaced in Protocol A (i.e., you want to keep the Cl for later coupling), you must use Iron/Acetic Acid  or 

to prevent hydrodehalogenation (loss of Cl). Assuming Protocol A was followed, Pd/C is safe.
Materials
  • Substrate: 6-Substituted-5-nitroquinolin-2(1H)-one (from Protocol A)

  • Reductant: 10% Pd/C (10 wt%) and Hydrogen gas (balloon pressure)

  • Cyclization Agent: Triethyl orthoformate (TEOF) or Formic Acid

  • Catalyst: p-Toluenesulfonic acid (pTSA) - catalytic amount

Step-by-Step Methodology

Part 1: Reduction

  • Dissolve the nitro compound (5 mmol) in MeOH/THF (1:1, 30 mL).

  • Add 10% Pd/C (100 mg) under an argon atmosphere.

  • Purge with

    
     and stir under a hydrogen balloon at RT for 12 hours.
    
  • Filter through a Celite pad to remove the catalyst.

    • Caution: The resulting diamine is oxidation-sensitive (turns dark in air). Proceed immediately to cyclization.

Part 2: "One-Pot" Cyclization

  • Concentrate the filtrate from Part 1 to near dryness.

  • Add Triethyl orthoformate (10 mL) and a crystal of pTSA.

  • Reflux for 3–5 hours.

  • Work-up: Cool to RT. The imidazo-fused product often precipitates. If not, remove excess TEOF under reduced pressure and triturate the residue with diethyl ether.

Bioactivity Validation & SAR Logic

The resulting imidazo[4,5-f]quinolin-9(8H)-one derivatives mimic the purine core of guanine and adenine.

Key Biological Targets:

  • DNA Intercalation: The planar tricyclic system can slide between DNA base pairs.

  • Kinase Inhibition: The lactam (NH-CO) motif at the "bottom" and the imidazole at the "top" provide hydrogen bond donor/acceptor pairs similar to ATP.

Bioactivity Core Imidazo[4,5-f]quinoline Core Target1 DNA Intercalation (Planar Aromaticity) Core->Target1 Target2 Kinase ATP-Pocket (H-Bond Donor/Acceptor) Core->Target2 Target3 Topoisomerase II (Stabilization of Cleavable Complex) Core->Target3

Figure 2: Pharmacophore mapping of the synthesized tricyclic derivatives.

References

  • Nucleophilic Substitution of Nitro-Quinolines

    • BenchChem.[3] "A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution." (2025).[3]

  • Synthesis of Imidazo[4,5-f]quinolines

    • Alaimo, R. J., et al. "Imidazo[4,5-f]quinolines.[4] 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols."[4][5] Journal of Medicinal Chemistry, 21(3), 298-300 (1978).[4]

  • Cyclization Protocols

    • ACS Omega.[5] "Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines." (2025).[6][7]

  • General Quinolinone Reactivity

    • MDPI. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-5-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-nitroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of this important synthetic intermediate.

I. Synthesis Overview: The Nitration of 6-Chloroquinolin-2(1H)-one

The synthesis of 6-Chloro-5-nitroquinolin-2(1H)-one is most commonly achieved through the electrophilic nitration of 6-Chloroquinolin-2(1H)-one. This reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the quinolinone ring. The chloro-substituent and the lactam functionality of the quinolinone ring direct the regioselectivity of the nitration.

Reaction Workflow

Synthesis_Workflow General Synthesis Workflow A 6-Chloroquinolin-2(1H)-one C Reaction Vessel (0-5 °C) A->C B Nitrating Agent (HNO3/H2SO4) B->C D Quench with Ice C->D Reaction Completion E Crude Product Isolation (Filtration) D->E F Purification (Recrystallization) E->F G 6-Chloro-5-nitroquinolin-2(1H)-one F->G Pure Product

Caption: General workflow for the synthesis of 6-Chloro-5-nitroquinolin-2(1H)-one.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions to improve your experimental outcomes.

Problem 1: Low Yield of the Desired Product

A low yield of 6-Chloro-5-nitroquinolin-2(1H)-one is a frequent challenge. Several factors can contribute to this issue.

Potential Cause Explanation Suggested Solution Expected Outcome
Incomplete Reaction The reaction may not have proceeded to completion, leaving unreacted starting material.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Slightly increase the equivalents of the nitrating agent.[1]Increased conversion of the starting material to the desired product.
Reaction Temperature Too Low While low temperatures are crucial for regioselectivity, a temperature that is too low can significantly slow down the reaction rate.Gradually increase the reaction temperature (e.g., from 0 °C to 5-10 °C) while carefully monitoring for an increase in side product formation.[1]An optimal balance between reaction rate and selectivity, leading to a higher yield.
Insufficient Acid Catalyst Sulfuric acid acts as a catalyst to generate the nitronium ion (NO2+), the active electrophile. Insufficient acid will result in a slower reaction.Ensure the sulfuric acid is concentrated and used in the correct proportion to facilitate the formation of the nitronium ion.[1]Improved reaction kinetics and a higher conversion rate.
Degradation of Product Prolonged reaction times or exposure to higher temperatures can lead to product degradation.Optimize the reaction time by monitoring with TLC and work up the reaction as soon as the starting material is consumed.[2]Minimized product loss and improved yield.
Problem 2: Formation of Impurities and Side Products

The formation of regioisomers is the most common side reaction in the nitration of substituted quinolines.

Potential Cause Explanation Suggested Solution Expected Outcome
Formation of Regioisomers Nitration can occur at other positions on the quinoline ring, primarily at the 8-position, leading to the formation of 6-Chloro-8-nitroquinolin-2(1H)-one.Strict Temperature Control: Maintain a low temperature (0-5 °C) throughout the addition of the nitrating agent and for the duration of the reaction.[1] Use an ice-salt bath for better temperature management.Enhanced regioselectivity for the 5-position, reducing the percentage of the 8-nitro isomer.
Dinitration Under harsh reaction conditions (e.g., high temperature, excess nitrating agent), a second nitro group can be introduced onto the ring.Use a controlled amount of the nitrating agent (close to stoichiometric) and maintain a low reaction temperature.Prevention of dinitrated byproducts.
Starting Material Purity Impurities in the starting 6-Chloroquinolin-2(1H)-one can lead to the formation of undesired side products.Ensure the purity of the starting material by recrystallization or other purification methods before use.[3]A cleaner reaction profile with fewer side products.
Problem 3: Difficult Purification

Isolating the pure 6-Chloro-5-nitroquinolin-2(1H)-one from the reaction mixture can be challenging due to the similar properties of the regioisomeric byproducts.

Potential Cause Explanation Suggested Solution Expected Outcome
Similar Polarity of Isomers The desired 5-nitro isomer and the 8-nitro byproduct often have very similar polarities, making separation by column chromatography difficult.Recrystallization: This is the most effective method for purification.[4] Solvents like ethanol or methanol are often suitable.[1][4] Multiple recrystallizations may be necessary.A significant increase in the purity of the final product.
Incomplete Removal of Acid Residual sulfuric acid from the reaction can co-precipitate with the product, leading to an impure and often oily solid.After quenching the reaction on ice, thoroughly wash the crude product with cold water until the washings are neutral to pH paper. A wash with a dilute sodium bicarbonate solution can also be employed, followed by a final water wash.A solid product free from acidic impurities, which is easier to handle and purify further.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of 6-Chloroquinolin-2(1H)-one?

A1: The optimal temperature is typically between 0-5 °C.[1] This low temperature is critical for controlling the regioselectivity of the reaction and minimizing the formation of the undesired 8-nitro isomer. Exceeding this temperature range can lead to a decrease in yield and purity.

Q2: What is the best nitrating agent to use for this synthesis?

A2: A mixture of concentrated nitric acid and concentrated sulfuric acid is the most commonly used and effective nitrating agent. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO2+).

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting material spot and the appearance of the product spot.

Q4: Are there any alternative synthetic routes to 6-Chloro-5-nitroquinolin-2(1H)-one?

A4: While direct nitration of 6-Chloroquinolin-2(1H)-one is the most straightforward approach, alternative multi-step syntheses could be envisioned. These might involve constructing the quinolinone ring from a pre-nitrated and chlorinated aniline derivative. However, these routes are generally more complex and less common.

Q5: What are the key safety precautions to take during this synthesis?

A5: The nitrating mixture (HNO3/H2SO4) is highly corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating agent should be done slowly and at a low temperature to control the exothermic reaction.

IV. Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 6-Chloro-5-nitroquinolin-2(1H)-one.

Materials and Reagents
  • 6-Chloroquinolin-2(1H)-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ethanol or Methanol (for recrystallization)

  • Ice

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-Chloroquinolin-2(1H)-one (1.0 eq) in concentrated sulfuric acid. Cool the flask to 0 °C in an ice-salt bath.

  • Preparation of Nitrating Agent: In a separate beaker, carefully add concentrated nitric acid (1.1 eq) to a portion of concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 6-Chloroquinolin-2(1H)-one over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[1]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation of Crude Product: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure 6-Chloro-5-nitroquinolin-2(1H)-one.[4]

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Flowchart Start Low Yield or Impure Product Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the product impure? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction Yes Isomers_Present Regioisomers Present? Check_Purity->Isomers_Present Yes End High Yield, Pure Product Check_Purity->End No Optimize_Temp Optimize Temperature & Time Incomplete_Reaction->Optimize_Temp Yes Increase_Reagent Increase Nitrating Agent Incomplete_Reaction->Increase_Reagent Yes Optimize_Temp->Check_Purity Increase_Reagent->Check_Purity Control_Temp Strict Temperature Control (0-5 °C) Isomers_Present->Control_Temp Yes Slow_Addition Slow Reagent Addition Isomers_Present->Slow_Addition Yes Purification_Issue Difficulty Purifying? Isomers_Present->Purification_Issue No Control_Temp->Purification_Issue Slow_Addition->Purification_Issue Recrystallize Recrystallize from Ethanol/Methanol Purification_Issue->Recrystallize Yes Wash_Thoroughly Thoroughly Wash with Water Purification_Issue->Wash_Thoroughly Yes Recrystallize->End Wash_Thoroughly->End

Caption: A logical flowchart for troubleshooting common synthesis issues.

V. References

  • BenchChem. (2025). Technical Support Center: Synthesis of Quinolinone Derivatives.

  • BenchChem. (2025). Troubleshooting unexpected side products in quinolone synthesis.

  • BenchChem. (2025). Technical Support Center: Reactions of 7-Chloro-6-nitroquinoline.

  • BenchChem. (2025). Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by recrystallization.

Sources

Technical Support Center: Purification of 6-Chloro-5-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Advanced Purification & Isolation Protocols Molecule ID: 6-Chloro-5-nitroquinolin-2(1H)-one (Substituted Carbostyril)[1][2]

Introduction: The "Brick Dust" Challenge

Welcome to the technical guide for handling 6-Chloro-5-nitroquinolin-2(1H)-one. If you are reading this, you are likely facing the "Brick Dust" paradox: this compound is notoriously insoluble in common organic solvents, yet crude reaction mixtures often contain sticky tars and persistent regioisomers (specifically the 7-nitro isomer) that are difficult to remove.[2]

This guide moves beyond standard textbook recrystallization.[2] It focuses on lattice energy disruption and differential solubility to achieve API-grade purity (>99.5%).

Module 1: The Regioisomer Separation (5-Nitro vs. 7-Nitro)

The Problem: Nitration of 6-chloroquinolin-2(1H)-one is directed by both the chlorine (ortho-director) and the amide ring.[2] This typically yields a mixture of the desired 5-nitro isomer and the unwanted 7-nitro isomer.[2] Because both are high-melting solids with similar polarities, standard chromatography often results in co-elution or streaking.[2]

The Solution: Thermodynamic Controlled Crystallization (The "Wet DMF" Protocol).[2]

The Science Behind It

Quinolinones form strong intermolecular hydrogen bond networks (dimers/ribbons) in the solid state.[2]

  • 5-Nitro Isomer: The nitro group at position 5 creates a "peri-effect" with the carbonyl/amine region, slightly distorting the planar stacking and reducing lattice energy compared to the 7-nitro isomer.[1][2]

  • The Trick: Using "Wet DMF" (DMF containing 1-5% water) disrupts the hydrogen bonding network just enough to solubilize the impurities while keeping the 5-nitro scaffold precipitated at specific temperatures.[2]

Protocol 1: The "Wet DMF" Fractional Recrystallization

Prerequisites:

  • Crude purity: >85% (If lower, perform a pre-wash with hot Methanol).[2]

  • Solvent: Dimethylformamide (DMF) + Deionized Water.[2]

Step-by-Step Workflow:

  • Slurry Generation: Suspend the crude solid in DMF (10 mL per gram of solid).

  • Thermal Dissolution: Heat the mixture to 95–100°C . The solution should become clear. If not, add DMF in 1 mL increments.[2]

    • Critical Note: Do not exceed 110°C; nitro compounds are thermally sensitive and can generate tar at high temperatures.[2]

  • The "Wet" Addition: While maintaining 95°C, add water dropwise until the solution becomes slightly turbid (cloud point), then add pure DMF dropwise just until it clears again.

    • Target: You want a solution that is saturated with respect to water but still clear at 95°C.[2]

  • Controlled Cooling Ramp:

    • Cool to 80°C over 30 minutes.

    • Hold at 80°C for 1 hour (Seeding happens here).

    • Cool to 25°C over 4 hours.

  • Filtration: Filter the pale yellow precipitate.

  • Displacement Wash: Wash the cake immediately with Ethyl Acetate (not DMF/Water) to remove the high-boiling solvent without redissolving the impurities.[2]

Visual Workflow: Isomer Separation

Recrystallization Start Crude Mixture (5-Nitro + 7-Nitro) Dissolution Dissolve in DMF (95°C) Start->Dissolution High T WaterAdd Add Water to Cloud Point Dissolution->WaterAdd Saturation Cooling Cooling Ramp (95°C -> 25°C over 4h) WaterAdd->Cooling Selective Precipitation Filter Filtration Cooling->Filter Precipitate Solid: 5-Nitro Isomer (Thermodynamic Product) Filter->Precipitate Collect Filtrate Filtrate: 7-Nitro Isomer + Tars Filter->Filtrate Discard

Caption: Thermodynamic separation utilizing differential solubility in aqueous DMF systems.

Module 2: Removing Unreacted Starting Material

Issue: Unreacted 6-chloroquinolin-2(1H)-one is often present.[1][2] Diagnosis: HPLC shows a peak at RRT ~0.8 (relative to product).[2] Technique: The "Acetic Acid Swish."[2]

Unlike the nitro-product, the non-nitrated starting material is moderately soluble in hot glacial acetic acid but significantly more soluble in chlorinated solvents.[2] However, since the product is insoluble in DCM, we use Glacial Acetic Acid as a purification medium rather than a solvent.[2]

Protocol:

  • Suspend crude solid in Glacial Acetic Acid (5 vol).

  • Heat to 80°C for 1 hour. (Do not boil).

  • The product will remain a solid, while the starting material and many inorganic salts will dissolve.[2]

  • Filter hot (at 60–70°C).[2]

  • Wash the cake with copious amounts of water to remove acid traces, followed by methanol to dry.[2]

Module 3: Troubleshooting & FAQs

Q1: My product is turning brown/black during drying. Why?

A: This is likely due to residual DMF or Acid combined with heat.[2]

  • Mechanism: Nitro groups are susceptible to reduction or polymerization in the presence of trace metals or basic impurities found in degraded DMF.[2]

  • Fix: Never dry nitro-quinolinones containing DMF directly in an oven >60°C. You must displace the DMF with a volatile solvent (Methanol or Ethyl Acetate) before oven drying.[1][2]

Q2: I cannot get the 7-nitro isomer below 1%. Chromatography?

A: Flash chromatography is difficult due to solubility.[2] If you must use chromatography, use the "Solid Load" technique:

  • Dissolve the crude in boiling DMSO or TFA (minimal volume).

  • Adsorb onto Celite or Silica.[2]

  • Evaporate solvent (high vacuum/lyophilize if DMSO).[2]

  • Load the dry powder onto the column.[2]

  • Eluent: 0-10% Methanol in Dichloromethane (DCM).

    • Note: Pure DCM will not move the compound.[2] You need the polarity of MeOH.

Q3: How do I distinguish the 5-nitro from the 7-nitro via NMR?

A: Look at the coupling constants of the aromatic protons on the benzene ring.[1][2]

  • Structure: 6-Chloro-5-nitro...[1][2][3][4]

    • 5-Nitro Isomer: The protons at positions 7 and 8 are ortho to each other.[1][2] You will see a doublet with a large coupling constant (

      
      ).[2]
      
    • 7-Nitro Isomer: The protons at positions 5 and 8 are para to each other (with Cl at 6 and Nitro at 7).[1][2] You will see singlets (or very small meta-coupling).[2]

  • Key Shift: The proton at position 4 (on the pyridone ring) is often deshielded differently due to the proximity of the nitro group in the 5-position (peri-effect).[2]

Module 4: Analytical Data Summary

Solvent Compatibility Table

Solvent Solubility (25°C) Solubility (Boiling) Application
Water Insoluble Insoluble Anti-solvent / Wash
Methanol < 1 mg/mL < 5 mg/mL Washing / Drying
DCM Insoluble Insoluble Useless for dissolution
Acetic Acid Sparingly Moderate Purification (Swish)
DMF Moderate High Recrystallization

| DMSO | High | Very High | NMR / Loading |[1][2]

Module 5: Decision Matrix

Use this logic flow to determine the correct purification step based on your current impurity profile.

DecisionMatrix Start Analyze Crude (HPLC/NMR) CheckSM Start Material > 2%? Start->CheckSM CheckIso Regioisomer > 1%? CheckSM->CheckIso No ActionAcetic Hot Acetic Acid Slurry CheckSM->ActionAcetic Yes ActionDMF Wet DMF Recrystallization CheckIso->ActionDMF Yes Final Dry & Package CheckIso->Final No ActionAcetic->CheckIso Re-analyze ActionDMF->Final ActionCarbon Activated Carbon (Hot DMSO)

Caption: Logic gate for selecting the appropriate purification modality.

References

  • Separation of Nitroquinoline Isomers

    • Title: Separation of 5-nitroquinoline and 8-nitroquinoline.[2]

    • Source: European Patent EP0858998A1 (Adapted methodology for quinolinone analogs).[2]

    • URL
  • Solubility & Characterization of 6-Chloro-5-nitroquinoline derivatives

    • Title: 6-Chloro-5-nitroquinoline Properties and Safety.[1][2][5]

    • Source: GuideChem / PubChem Data.[2]

    • URL:[Link][2]

  • General Quinolinone Synthesis & Purification

    • Title: An improved synthesis of 6-chloro-1H-quinoxalin-2-one (Analogous chemistry).
    • Source: ResearchGate.[2]

    • URL:[Link]

  • Chromatographic Separation of Quinolinones

    • Title: Sterically hindered N-aryl-2(1H)
    • Source: Journal of the Chemical Society, Perkin Transactions 2.[2]

    • URL:[Link][2][6][7][8]

Sources

Recrystallization solvents for impure 6-Chloro-5-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Chloro-5-nitroquinolin-2(1H)-one

Subject: Recrystallization Solvent Systems & Troubleshooting Guide Compound ID: 6-Chloro-5-nitroquinolin-2(1H)-one Applicable CAS: Analogous to 22933-80-8 (Brexpiprazole intermediate family)[1][2][3]

Executive Summary: The Solubility Landscape

Purifying 6-Chloro-5-nitroquinolin-2(1H)-one presents a specific challenge due to the competing electronic effects on the quinolinone scaffold. The lactam moiety (–NH–C=O) creates strong intermolecular hydrogen bonding, resulting in a high melting point and poor solubility in common organic solvents.[3] Simultaneously, the 5-nitro and 6-chloro substituents deactivate the ring, increasing the compound's crystallinity and reducing solubility in non-polar media.[1][2][3]

Successful recrystallization requires disrupting these intermolecular forces without degrading the labile nitro group.

Solvent Selection Matrix
Solvent SystemClassificationRoleProsCons
Glacial Acetic Acid Primary Recommendation Isomer PurificationExcellent for separating the 5-nitro from 7-nitro isomers.[1][2][3]High boiling point (118°C); requires careful drying.[3]
DMF / Water Secondary (High Yield) Bulk CleanupHigh solubility at 90°C; water acts as a powerful anti-solvent.[3]DMF is difficult to remove completely (trace solvent residue).[3]
Ethanol / Methanol Tertiary (Polishing) Final WashGood for removing surface tars; poor solubility for bulk recrystallization.[3]Low recovery yields due to poor solubility even at reflux.[3]
Toluene Not Recommended N/AIneffective due to high polarity of the quinolinone lactam.Likely to cause "oiling out" of impurities.

Part 1: Critical Workflow & Decision Tree

Before initiating purification, determine your impurity profile.[3] The presence of the 7-nitro isomer (a common byproduct of nitration) requires a different approach than simple tar removal.[3]

Recrystallization_Workflow Start START: Crude 6-Chloro-5-nitroquinolin-2(1H)-one Analysis Analyze Impurity Profile (HPLC/TLC) Start->Analysis Isomer Isomer Contamination? (>5% 7-Nitro isomer) Analysis->Isomer Tars Tars/Color Only? Isomer->Tars No MethodA METHOD A: Glacial Acetic Acid (Thermodynamic Control) Isomer->MethodA Yes Tars->MethodA No (Complex Mix) MethodB METHOD B: DMF/Water Precipitation (Kinetic Control) Tars->MethodB Yes StepA1 Dissolve at reflux (115°C) MethodA->StepA1 StepB1 Dissolve in min. DMF (90°C) MethodB->StepB1 StepA2 Slow Cool to RT -> 4°C StepA1->StepA2 Finish Filter & Vacuum Dry (>12h @ 60°C) StepA2->Finish StepB2 Add H2O dropwise until turbid StepB1->StepB2 StepB2->Finish

Figure 1: Decision tree for selecting the optimal purification pathway based on impurity profile.

Part 2: Detailed Protocols

Method A: Glacial Acetic Acid (For Isomeric Purity)

Recommended when the 7-nitro isomer is present.[1][2][3]

Mechanism: The 5-nitro isomer typically packs more efficiently than the 7-nitro isomer due to the proximity of the nitro group to the peri-position, affecting the crystal lattice energy.[2][3] Glacial acetic acid allows for a slow, thermodynamic crystallization that favors the more stable 5-nitro crystal lattice, leaving the 7-nitro isomer in the mother liquor [1].[1][2][3]

  • Preparation: Place 10 g of crude solid in a 250 mL round-bottom flask.

  • Dissolution: Add 80 mL of Glacial Acetic Acid.

  • Heating: Heat to reflux (~118°C) with stirring. The solution should become clear deep yellow/orange.[3]

    • Note: If black specks remain, perform a hot filtration through a glass sinter funnel.[3] Do not use paper (it may degrade).[3]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2-3 hours) on a cork ring. Do not use an ice bath yet.[2][3]

  • Finishing: Once solids precipitate, cool to 10°C in an ice bath for 30 minutes.

  • Filtration: Filter and wash the cake with 20 mL of cold acetic acid, followed by 50 mL of water to remove acid traces.

Method B: DMF/Water (For High Recovery)

Recommended for removing tars and inorganic salts.[1][3]

  • Dissolution: Suspend the crude material in DMF (5 mL per gram of solid). Heat to 90°C.

  • Saturation: If the solution is not clear, add DMF in 1 mL increments.

  • Precipitation: While maintaining 90°C, add hot water dropwise.[3]

    • Critical Point: Stop adding water the moment a persistent cloudiness appears.[3]

  • Re-solubilization: Add a few drops of DMF to clear the solution back up.[3]

  • Cooling: Allow to cool to room temperature. The product will crystallize rapidly.[3]

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why? A: This typically happens in Method B (DMF/Water) if the water is added too quickly or if the temperature drops too fast.[3]

  • The Fix: Reheat the mixture until the oil redissolves. Add a "seed crystal" of pure product if available. Cool much more slowly, wrapping the flask in foil to insulate it.

Q2: The crystals are retaining a yellow color even after washing. Is this an impurity? A: Not necessarily. 6-Chloro-5-nitroquinolin-2(1H)-one is inherently yellow due to the conjugation of the nitro group with the aromatic system.[1][2][3] However, a dark brown or tarry appearance indicates oxidation byproducts.[3]

  • The Fix: If the color is dark brown, perform a "charcoal treatment."[3] Dissolve in hot acetic acid, add activated carbon (5% w/w), stir for 10 mins, and hot filter before crystallizing.

Q3: Can I use Ethanol? A: Only for washing.[2] The solubility of the 5-nitro derivative in ethanol is generally too low for an effective bulk recrystallization, leading to massive solvent volume requirements and poor recovery [2].[2][3]

Q4: How do I remove residual DMF? A: DMF binds tightly to the lattice.

  • The Fix: After filtration, wash the cake copiously with water (to remove DMF) and then with methanol (to remove water).[3] Dry in a vacuum oven at 60-80°C for at least 24 hours.

References

  • Smith, M. B., & March, J. (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2][3] (General principles of solubility and isomer separation in nitro-aromatics). [1][3]

  • Otsuka Pharmaceutical Co., Ltd. (2013).[3] Process for preparing carbostyril derivatives. U.S. Patent 8,344,146.[3] (Describes purification of analogous chloro-quinolinone intermediates).

  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[3] (Standard protocols for recrystallization of high-melting heterocycles).

Sources

Solving solubility issues of 6-Chloro-5-nitroquinolin-2(1H)-one in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Chloro-5-nitroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the scientific rationale and practical steps needed to ensure the successful preparation and use of your experimental solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues reported by users. The guide follows a tiered approach, from simple solutions to more advanced techniques.

FAQ 1: My 6-Chloro-5-nitroquinolin-2(1H)-one is not dissolving in DMSO at room temperature. What should I do first?

This is a common first obstacle. The issue often lies with insufficient physical agitation or the quality of the solvent.

Root Cause Analysis: 6-Chloro-5-nitroquinolin-2(1H)-one is a complex organic molecule that, while generally soluble in DMSO, may require energy input to overcome the crystal lattice energy and fully solvate.[1][2] Additionally, the purity and water content of your DMSO can dramatically affect its solvation power.[3]

Troubleshooting Steps:

  • Ensure Proper Solvent Grade: Always use anhydrous, high-purity (≥99.9%) DMSO.[4] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5][6] This absorbed water can significantly decrease the solubility of many organic compounds.[3][7]

  • Vortex Vigorously: After adding the DMSO to your weighed compound, cap the vial tightly and vortex at maximum speed for 1-2 minutes.[4] Visual inspection for suspended particles is crucial.

  • Gentle Warming: If particulates remain, gently warm the solution in a water bath set to 37°C for 5-10 minutes, followed by another round of vortexing.[8] This modest increase in temperature provides the kinetic energy needed to facilitate dissolution without risking thermal degradation of the compound.

FAQ 2: I've tried vortexing and gentle warming, but my solution is still cloudy or has visible precipitate. What's the next step?

When basic methods fail, controlled energy input through sonication is the next logical step. This technique uses high-frequency sound waves to agitate the solvent and solute at a microscopic level.

Root Cause Analysis: Micro-aggregates of the compound may still be present, requiring more energy to break apart than vortexing or gentle warming can provide. Sonication provides localized, high-energy cavitation that can effectively disperse these particles and promote complete dissolution.

Troubleshooting Steps:

  • Utilize a Bath Sonicator: Place your sealed vial into a water bath sonicator. Sonicate for 10-15 minutes.[5][9] It is often beneficial to combine this with warming; many sonicators have a built-in heating function that can be set to 37-40°C.[8][10]

  • Inspect Carefully: After sonication, let the solution rest for a moment. Hold it up to a light source and look for the Tyndall effect (light scattering by suspended particles). A true solution will be perfectly clear.

  • Final Check: If the solution is clear, it is ready for use or aliquoting. If precipitation reoccurs upon cooling to room temperature, your solution may be supersaturated at the current concentration. Consider reducing the stock concentration.

Workflow for Dissolving 6-Chloro-5-nitroquinolin-2(1H)-one in DMSO

The following diagram outlines the decision-making process for achieving a clear, stable stock solution.

G start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex Vigorously (1-2 min) start->vortex inspect1 Visually Inspect Solution vortex->inspect1 warm Warm in 37°C Water Bath (5-10 min) & Vortex inspect1->warm Particulates Present   success Solution Clear: Aliquot for Storage inspect1->success  Clear inspect2 Visually Inspect Solution warm->inspect2 sonicate Sonicate in Heated Bath (37-40°C, 10-15 min) inspect2->sonicate Particulates Present   inspect2->success  Clear inspect3 Visually Inspect Solution sonicate->inspect3 inspect3->success  Clear fail Issue Persists: - Check Compound/DMSO Purity - Reduce Concentration - Consider Co-solvent inspect3->fail Particulates Present  

Caption: Troubleshooting workflow for dissolving 6-Chloro-5-nitroquinolin-2(1H)-one.

FAQ 3: My compound dissolved perfectly, but it crashed out of solution after a freeze-thaw cycle or during storage. Why did this happen and how can I prevent it?

This is a classic sign of either supersaturation or moisture contamination. Both issues are preventable with proper technique.

Root Cause Analysis:

  • Moisture Absorption: As stated, DMSO is extremely hygroscopic.[5] Each time the stock vial is opened, it absorbs atmospheric water. This increases the polarity of the solvent, reducing its ability to keep a nonpolar compound in solution, a problem often exacerbated by freeze-thaw cycles.[3][11]

  • Supersaturation: You may have created a supersaturated solution, especially if significant heating was required for dissolution. While stable at a higher temperature, the compound's solubility limit is lower at storage temperatures (-20°C or -80°C), leading to precipitation.

Preventative Measures:

  • Aliquot Your Stock: After achieving a clear solution, immediately aliquot it into single-use volumes in sterile, tightly sealed microcentrifuge tubes.[4] This minimizes the number of freeze-thaw cycles and the exposure of the bulk stock to air.[5]

  • Proper Storage: Store aliquots at -20°C for short-term (months) or -80°C for long-term stability, and always protect from light.[4][5]

  • Equilibrate Before Opening: Before opening a frozen aliquot, allow it to come to room temperature completely. This prevents condensation from forming inside the tube, which would introduce water.[5]

  • Determine a Stable Concentration: If precipitation persists even with perfect technique, you may need to lower the concentration of your stock solution to remain below the solubility limit at storage temperatures.

FAQ 4: Could the problem be with my compound or the quality of my DMSO?

Absolutely. The quality of your starting materials is a critical, and often overlooked, variable.

Root Cause Analysis:

  • DMSO Quality: Not all DMSO is created equal. The presence of water or other impurities from a low-grade or old bottle of DMSO is a primary cause of solubility failure.[4][5] Even high-grade anhydrous DMSO can become "wet" if handled improperly.[6]

  • Compound Purity: Impurities within the solid 6-Chloro-5-nitroquinolin-2(1H)-one can act as nucleation sites, promoting precipitation and hindering the dissolution of the primary compound.

Best Practices & Validation:

ParameterRecommended SpecificationRationale
DMSO Grade Anhydrous (water content <0.05%), Purity ≥99.9%Minimizes water contamination, which drastically reduces the solubility of lipophilic compounds.[3][11]
DMSO Handling Use a fresh bottle or one that is properly sealed and stored in a desiccator. Use a syringe to withdraw solvent rather than opening the cap repeatedly.Prevents the rapid absorption of atmospheric moisture.[5][6]
Compound Purity Purity ≥98% (as stated by supplier)Ensures that observed solubility issues are not due to contaminants.[12]
Compound Storage As per supplier datasheet, typically sealed in a dry, room-temperature environment.Protects the solid compound from moisture and degradation.[12]

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step method incorporating best practices for preparing a stock solution of 6-Chloro-5-nitroquinolin-2(1H)-one.

Materials:

  • 6-Chloro-5-nitroquinolin-2(1H)-one (MW: 224.61 g/mol )

  • Anhydrous DMSO (≥99.9% purity)[4]

  • Sterile, nuclease-free 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Water bath sonicator with heating capability

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you need 2.246 mg of the compound.

    • Calculation: 0.010 mol/L * 1 L/1000 mL * 224.61 g/mol * 1000 mg/g = 2.246 mg/mL

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 2.246 mg of 6-Chloro-5-nitroquinolin-2(1H)-one directly into the tube.

    • Pro-Tip: If weighing very small amounts is difficult, it is more accurate to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 4.45 mL) to achieve the same final concentration.[13]

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Initial Dissolution: Tightly cap the tube and vortex at maximum speed for 1-2 minutes.[4]

  • Visual Inspection: Check for any remaining solid particles.

  • Assisted Dissolution (If Necessary): If the solution is not clear, place it in a 37°C water bath sonicator for 10-15 minutes, or until all solid has dissolved.[8][10]

  • Final Quality Control: Once the solution is completely clear, centrifuge the tube briefly (e.g., 1 min at 1,000 x g) to pellet any potential micro-particulates that may not be visible.

  • Aliquoting and Storage: Carefully transfer the clear supernatant into multiple, smaller-volume, single-use tubes. Label them clearly with the compound name, concentration, and date. Store at -20°C or -80°C, protected from light.[4][5]

By following these structured troubleshooting steps and protocols, researchers can overcome the solubility challenges associated with 6-Chloro-5-nitroquinolin-2(1H)-one, ensuring the integrity and reproducibility of their experimental results.

References

  • Cheng, Y., Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Kozikowski, A. P., et al. (2003). The stability of approximately 7200 compounds stored as 20-mM DMSO solutions under ambient conditions was monitored for 1 year. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Cheng, Y., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 954-962. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Various Authors (2014). How long can a compound be stable in DMSO for?. ResearchGate. [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • GE Healthcare Life Sciences (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • Various Authors (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]

  • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]

  • Stack Exchange Inc. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Chemistry Stack Exchange. [Link]

  • Various Authors (2014). How to dissolve a poorly soluble drug?. ResearchGate. [Link]

  • Ziath Ltd. (2006). Samples in DMSO: What an end user needs to know. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Various Authors (2013). Making a stock solution for my drug using DMSO. BioTechniques Forums. [Link]

  • Reddit (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. [Link]

  • Kypreos, D., et al. (2014). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Journal of Chemical Information and Modeling, 54(11), 3055-3064. [Link]

  • Patel, M. R., Patel, N. M., & Patel, M. M. (2011). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. Journal of Pharmacy Research, 4(8), 2502-2505. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4070800, 6-Chloro-5-nitroquinoline. [Link]

  • ChemSynthesis. 6-chloro-5-nitroquinoxaline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22691, 2-Chloro-5-nitroaniline. [Link]

Sources

Technical Support Center: Selective Reduction of 6-Chloro-5-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Dehalogenation & Side Reactions During Nitro Reduction Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary & Molecule Analysis

The Challenge: Reducing the nitro group at the C5 position of 6-Chloro-5-nitroquinolin-2(1H)-one to its corresponding amine (5-amino-6-chloroquinolin-2(1H)-one) presents a classic chemoselectivity conflict. The 5-nitro group is sterically crowded (peri-position relative to C4) and electronically coupled to the 6-chloro substituent.

Primary Failure Mode: Hydrodehalogenation (Dechlorination). Standard catalytic hydrogenation conditions (Pd/C,


) favor the oxidative addition of Palladium into the 

bond, leading to the formation of the des-chloro impurity (5-aminoquinolin-2(1H)-one), which is often inseparable by standard crystallization.

Secondary Failure Modes:

  • Incomplete Reduction: Stalling at the hydroxylamine (

    
    ) intermediate due to steric hindrance at C5.
    
  • Over-reduction: Saturation of the C3-C4 double bond (less common in 2-quinolones than quinolines, but possible under high pressure).

Decision Matrix: Selecting Your Protocol

Use this logic flow to determine the best method for your specific constraints.

ReductionDecision Start Start: Select Reduction Method Scale What is your scale? Start->Scale Equipment Is an Autoclave/Parr Shaker available? Scale->Equipment >100g Purity Is <0.1% De-Cl impurity critical? Scale->Purity <10g MethodA Method A: Fe / AcOH (High Selectivity, High Waste) Equipment->MethodA No MethodB Method B: Pt(S)/C Hydrogenation (Scalable, Lower Selectivity Risk) Equipment->MethodB Yes Purity->MethodA Standard MethodC Method C: SnCl2 / HCl (Lab Scale, Highest Selectivity) Purity->MethodC Yes (Critical)

Caption: Decision tree for selecting the optimal reduction protocol based on scale and purity requirements.

Recommended Protocols

Method A: Iron-Mediated Reduction (The "Gold Standard" for Selectivity)

Best for: Lab scale (1g–50g), high purity requirements, no high-pressure equipment. Mechanism: Single electron transfer (SET) surface reaction. Iron does not readily insert into


 bonds under these conditions.

Protocol:

  • Setup: 3-neck round bottom flask, mechanical stirrer (critical for slurry), reflux condenser.

  • Solvent System: Ethanol/Water/Acetic Acid (4:1:1). The water is essential for proton transfer.

  • Procedure:

    • Suspend 6-Chloro-5-nitroquinolin-2(1H)-one (1.0 equiv) in the solvent mixture.

    • Add Iron powder (325 mesh, 5.0 equiv). Note: Activated iron works best (wash with dilute HCl, then water/acetone/dry).

    • Add catalytic Ammonium Chloride (

      
      , 0.5 equiv) or dilute HCl  (start reaction).
      
    • Heat to 70–80°C with vigorous stirring.

    • Monitor: TLC/HPLC. Reaction typically completes in 2–4 hours.

  • Workup (The "Anti-Sludge" Trick):

    • Do not just filter. The iron oxide sludge will clog everything.

    • Cool to room temperature.[1][2]

    • Add EDTA (disodium salt) or Sodium Potassium Tartrate (Rochelle salt) solution (saturated) and stir for 30 mins. This chelates Fe ions.

    • Adjust pH to ~8-9 with

      
      .
      
    • Filter through a Celite pad.[2] Wash cake with hot Ethanol/THF.

Method B: Catalytic Hydrogenation with Poisoned Catalyst

Best for: Scale-up (>100g), manufacturing, avoiding metal waste. Critical Factor: You must use a sulfided catalyst or an inhibitor. Standard Pd/C will strip the chlorine.

Protocol:

  • Catalyst: 5% Platinum on Carbon, Sulfided (Pt(S)/C) .

    • Alternative: 5% Pd/C doped with Diphenylsulfide (0.5 mol% relative to catalyst).

  • Solvent: Methanol or THF.

  • Procedure:

    • Load autoclave with substrate and catalyst (2–5 wt% loading).

    • Pressurize with

      
       to 3–5 bar (45–75 psi) . Do not exceed 10 bar.
      
    • Temperature: 25–40°C . Higher temps increase dehalogenation risk.

  • Endpoint: Monitor

    
     uptake. Stop immediately upon cessation.
    
  • Workup: Filter catalyst under inert atmosphere (pyrophoric risk). Concentrate filtrate.[2]

Troubleshooting & FAQs

Issue 1: "I am seeing a 5-10% impurity with M-34 mass (De-chlorinated product)."

Diagnosis: You likely used standard Pd/C or allowed the reaction to run too long/too hot. Solution:

  • Switch to Method A (Iron). It is chemically impossible to dechlorinate under mild Fe/AcOH conditions.

  • If using Hydrogenation: Add 0.1 equiv of HBr or HCl to the reaction mixture. Protonating the amine product as it forms prevents it from poisoning the catalyst, allowing you to stop the reaction earlier, but more importantly, acidic media inhibits the oxidative addition of metal into the C-Cl bond [1].

Issue 2: "The reaction stalls at the Hydroxylamine intermediate (M-16 from product)."

Diagnosis: Steric hindrance at the 5-position (peri-effect) is preventing the final reduction step (


).
Solution: 
  • Increase Temperature: If using Fe/AcOH, push to reflux (refluxing ethanol).

  • Add Promoter: If using hydrogenation, trace amounts of Vanadium(IV) oxide can promote the reduction of hydroxylamines.

Issue 3: "My yield is low due to emulsions during extraction."

Diagnosis: Amino-quinolones are amphoteric and often have poor solubility in organic solvents like EtOAc. Solution:

  • Avoid Aqueous Extraction: Use the "Filter and Wash" method. After the reaction (Method A), neutralize and evaporate the organic solvent (EtOH). Suspend the residue in water, stir, and filter the solid product. The inorganic salts wash away; the product remains.

  • Solvent Switch: Use 2-MeTHF or n-Butanol for extractions; they have better solubility for polar heterocycles.

Reaction Pathway Analysis

Understanding the pathway helps identify where side products originate.

ReactionPathway SM SM: 6-Cl-5-Nitro (Starting Material) Nitroso Nitroso Intermediate (Transient) SM->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Azoxy Impurity: Azoxy Dimer (Base catalyzed) Nitroso->Azoxy High pH Product Product: 5-Amino-6-Cl (Target) Hydroxyl->Product 2e- / 2H+ (Slow Step) DeCl Impurity: De-Chlorinated (5-Amino-Quinolone) Product->DeCl Pd/C + H2 (Over-reaction)

Caption: Mechanistic pathway showing the critical 'Slow Step' where hydroxylamine accumulates and the divergence points for impurities.

Quantitative Comparison of Methods

FeatureMethod A: Fe/AcOHMethod B: Pt(S)/C HydrogenationMethod C: SnCl2
De-Cl Risk < 0.1% (Negligible)1–3% (Moderate)< 0.1% (Negligible)
Yield 85–95%90–98%70–85%
Workup Difficult (Iron Sludge)Easy (Filtration)Moderate (Tin salts)
Scalability Poor (Exothermic/Waste)ExcellentPoor (Cost/Waste)
Cost LowHigh (Catalyst)Medium

References

  • Vertex AI Search. (2025). Hydrogenation of halonitrobenzenes without dehalogenation (US5068436A). Google Patents. Link

  • BenchChem. (2025).[3] Selective Reduction of the Nitro Group in 1,3-Dichloro-6-nitroisoquinoline.[3]Link

  • Common Organic Chemistry. (2025). Nitro Reduction - Iron (Fe) Protocols.[2][4]Link

  • National Institutes of Health (NIH). (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N.Link

  • RSC Publishing. (2022). Design and synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.Link

Sources

Controlling regioselectivity during nitration of 6-chloroquinolinone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Nitration of 6-Chloroquinolin-2(1H)-one

Executive Summary & Core Challenge

The nitration of 6-chloroquinolin-2(1H)-one (also known as 6-chloro-2-hydroxyquinoline) presents a classic regioselectivity challenge in heterocyclic chemistry.[1] With the most reactive C6 position blocked by chlorine, the electrophilic attack by the nitronium ion (


) is directed by a competition between the amide nitrogen (activating, ortho-directing to C8 ) and the chlorine atom (deactivating but ortho/para-directing to C5  and C7).[1]

The Conflict:

  • Target A (Kinetic/Electronic): 6-chloro-5-nitroquinolin-2(1H)-one .[1] Often the desired intermediate for kinase inhibitors. Electronically favored by the chlorine's ortho-direction but sterically hindered by the "peri-effect" (interaction with H-4).[1]

  • Target B (Thermodynamic/Steric): 6-chloro-8-nitroquinolin-2(1H)-one .[1] Favored by the directing power of the lactam NH and less sterically crowded, but often considered an impurity in C5-targeted syntheses.[1]

This guide provides the protocols to steer this selectivity and troubleshoot common failure modes.

Diagnostic Decision Pathway

The following flowchart outlines the critical decision nodes for optimizing your reaction conditions based on your target isomer.

Nitration_Pathway Start Substrate: 6-Chloroquinolin-2(1H)-one Acid_Choice Select Nitrating Agent Start->Acid_Choice Route_5 Target: 5-Nitro Isomer (Kinetic Control) Acid_Choice->Route_5 High Reactivity Required Route_8 Target: 8-Nitro Isomer (Thermodynamic Control) Acid_Choice->Route_8 Lower Reactivity/Equilibrium Temp_Control Temperature Strategy Quench Quench onto Ice/Water Temp_Control->Quench Cond_5 Cond: Fuming HNO3 / H2SO4 Temp: < 5°C Fast Addition Route_5->Cond_5 Cond_8 Cond: 65% HNO3 / H2SO4 Temp: 25°C - 40°C Slow Addition Route_8->Cond_8 Cond_5->Temp_Control Maintain <5°C Cond_8->Temp_Control Allow warm-up Analysis In-Process Control (HPLC/NMR) Quench->Analysis Purification Purification Logic Analysis->Purification Check Isomer Ratio Recryst_AcOH Recrystallize: Glacial AcOH (Purifies 5-nitro) Purification->Recryst_AcOH Major: 5-nitro Recryst_DMF Recrystallize: DMF/EtOH (Purifies 8-nitro) Purification->Recryst_DMF Major: 8-nitro

Caption: Decision matrix for steering regioselectivity between C5 and C8 isomers during nitration.

Critical Parameter Optimization

To achieve high purity, you must control the "Nitration Triangle": Temperature , Acid Strength , and Agitation .

A. Temperature Control (The Kinetic Switch)
  • For 5-Nitro: The reaction must be kept below 5°C . The C5 position is electronically activated by the chlorine (ortho-effect) but is sterically hindered by the C4 proton (peri-effect).[1] Low temperature minimizes the energy available to overcome the barrier to the more open C8 position, trapping the molecule in the kinetically favored C5 state driven by the Cl-activation.[1]

  • For 8-Nitro: Allowing the temperature to rise (25°C–50°C) provides enough energy to overcome activation barriers, often favoring the thermodynamically more stable 8-nitro isomer, which is also directed by the amide NH.[1]

B. Acid Strength & Water Content
  • Fuming

    
     (98%):  Essential for high yields of the 5-nitro isomer.[1] The presence of water (in 65% 
    
    
    
    ) slows the generation of
    
    
    , allowing the system to equilibrate and increasing the ratio of the 8-nitro impurity.[1]
  • Sulfuric Acid Ratio: A high ratio of

    
     (solvent) to substrate (typically 5:1 to 10:1 vol/wt) is required to fully protonate the quinolinone, ensuring the species is soluble and the nitronium ion is active.[1]
    

Troubleshooting Guide (FAQ)

Q1: I am seeing a 60:40 mixture of 5-nitro to 8-nitro. How do I improve the ratio in favor of 5-nitro?

  • Diagnosis: Your reaction temperature likely spiked during the addition of nitric acid. Nitration is highly exothermic.[1]

  • Solution:

    • Pre-cool the sulfuric acid/substrate slurry to -5°C.

    • Add the Fuming

      
       dropwise over 1-2 hours.
      
    • Ensure your internal temperature probe never reads >5°C.[1]

    • Tip: Switch from standard 65%

      
       to Fuming 
      
      
      
      to accelerate the kinetic hit.

Q2: My reaction slurry is too thick to stir, leading to "hot spots."

  • Cause: 6-Chloroquinolin-2(1H)-one has poor solubility in cold sulfuric acid.[1]

  • Solution: Increase the volume of concentrated

    
    . Alternatively, use acetic anhydride  as a co-solvent (forming acetyl nitrate in situ), though this changes the safety profile (risk of runaway exotherm).[1] Standard practice is simply higher dilution in 
    
    
    
    .[1]

Q3: How do I separate the isomers without column chromatography?

  • Method: Exploiting solubility differences is the standard industrial approach.

    • 5-Nitro Isomer: Typically less soluble in glacial acetic acid or ethanol.[1]

    • Protocol: Quench the reaction on ice. Filter the crude yellow solid. Wash with water until neutral.[1] Suspend the wet cake in boiling Glacial Acetic Acid (10 volumes). Cool slowly to room temperature. The 5-nitro isomer usually crystallizes out first.[1] The 8-nitro remains in the mother liquor.[1]

Q4: How do I distinguish them by NMR?

  • Diagnostic Signal: Look at the protons on the benzene ring.

    • 5-Nitro: The proton at C4 (heterocyclic ring) will show a significant downfield shift due to the "peri" nitro group.[1] The coupling pattern on the benzene ring will show an AB system (H7 and H8) with ortho-coupling (~9 Hz).[1]

    • 8-Nitro: The H7 and H5 protons will show meta-coupling (if H6 was H, but here H6 is Cl).[1] You will see two singlets (or weak meta-couplets) for H5 and H7.[1] Crucially, the NH proton signal often shifts significantly downfield in the 8-nitro due to hydrogen bonding with the nitro group.[1]

Standard Operating Procedure (SOP)

Objective: Synthesis of 6-chloro-5-nitroquinolin-2(1H)-one (Targeting Kinetic Product).

Safety Warning: Nitration reactions are prone to thermal runaway.[1] Never add nitric acid rapidly.[1] Ensure cooling bath capacity exceeds heat generation.

Materials:

  • 6-Chloroquinolin-2(1H)-one (1.0 eq)[1]

  • Sulfuric Acid, Conc. (98%) (10.0 vol)[1]

  • Fuming Nitric Acid (>90%) (1.2 eq)

  • Ice/Water for quench.[1]

Step-by-Step Protocol:

  • Setup: Charge a 3-neck round bottom flask with Sulfuric Acid (10 vol). Begin stirring and cool to 0°C .

  • Dissolution: Add 6-Chloroquinolin-2(1H)-one portion-wise. (Note: It may not fully dissolve; a fine slurry is acceptable).[1]

  • Addition: Charge Fuming Nitric Acid into a pressure-equalizing addition funnel.

  • Reaction: Dropwise add the nitric acid to the slurry.

    • Critical Limit: Adjust rate so Internal Temp < 5°C .

    • Time: Typically 30–60 minutes.[1]

  • Post-Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice (20 vol) with vigorous stirring. A yellow precipitate will form.[1]

  • Isolation: Filter the solid. Wash with water (3x) until filtrate pH is >4.

  • Purification (Isomer Removal):

    • Dry the crude solid.

    • Recrystallize from Glacial Acetic Acid (reflux to dissolve, cool to RT).

    • Filter the purified 5-nitro crystals.[1]

References

  • Nitration of Quinolinones (General): BenchChem Technical Support. "Synthesis of 7-Chloro-6-nitroquinoline and related isomers."

  • Separation of Nitroquinoline Isomers: Google Patents. "Process for separation of 5-nitroquinoline and 8-nitroquinoline hydrohalides (EP0858998A1)."

  • Mechanism of Heterocyclic Nitration: PubChem. "8-Nitroquinoline Spectral and Chemical Data."[1]

  • Synthesis of 5-Nitro-8-Hydroxyquinoline (Analogous Chemistry): European Patent Office. "Improved Process for Producing Nitroxoline (EP4015505A1)."[1][2]

Sources

Removing isomers from 6-Chloro-5-nitroquinolin-2(1H)-one mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Chloro-5-nitroquinolin-2(1H)-one

Case ID: ISO-REM-6C5N Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The nitration of 6-chloroquinolin-2(1H)-one is an electrophilic aromatic substitution directed by the competing effects of the amide (ortho/para director), the chlorine atom (weakly deactivating, ortho/para director), and the fused ring system. While the 5-nitro isomer is often the kinetic product due to electronic activation at the C5 position, the 7-nitro isomer is a common thermodynamic impurity. Separation is challenging due to the poor solubility of the nitro-quinolinone scaffold in common organic solvents.

This guide details a self-validating workflow to diagnose, separate, and prevent isomeric contamination.

Part 1: Diagnostic & Analytical (The "Identify" Phase)

Q: How do I definitively distinguish the 5-nitro target from the 7-nitro impurity without a reference standard?

A: You must rely on 1H-NMR coupling constants (


-values)  in the aromatic region. The substitution pattern on the benzenoid ring dictates the splitting.
  • The Logic:

    • Target (6-Chloro-5-nitro): The substituents are at positions 5 and 6. This leaves protons at positions 7 and 8 . These protons are adjacent (ortho to each other).

    • Impurity (6-Chloro-7-nitro): The substituents are at positions 6 and 7. This leaves protons at positions 5 and 8 . These protons are separated by two carbons (para to each other).

  • The Diagnostic Test:

    • Dissolve 5 mg of sample in DMSO-

      
       (Solubility is poor in 
      
      
      
      ).
    • Focus on the region between 7.0 ppm and 8.5 ppm.

    • Target Signal: Look for two doublets with a coupling constant of

      
        (Ortho coupling).
      
    • Impurity Signal: Look for two distinct singlets (or very tight doublets with

      
       due to weak meta/para coupling).
      

Data Table 1: Diagnostic NMR Shifts (DMSO-


) 
IsomerSubstitutionProtons PresentSplitting PatternCoupling Constant (

)
5-Nitro (Target) 5-NO2, 6-ClH-7, H-8Two Doublets~9.0 Hz (Ortho)
7-Nitro (Impurity) 6-Cl, 7-NO2H-5, H-8Two Singlets< 2.0 Hz (Para)

Part 2: Purification Protocols (The "Separate" Phase)

Q: Standard recrystallization from Ethanol failed. The solid is not dissolving. What is the alternative?

A: Nitro-quinolinones are notorious for their "brick-dust" insolubility due to strong intermolecular hydrogen bonding (amide dimer formation) and


-stacking. Ethanol is too weak. You must switch to a Dipolar Aprotic / Anti-solvent  system or a High-Temperature Acid  system.
Protocol A: The "Wet DMF" Recrystallization

Best for: Gross mixtures (>10% impurity).

Mechanism: DMF disrupts the hydrogen bonding network at high temperatures. The addition of water (anti-solvent) at high heat selectively precipitates the less soluble isomer (typically the 5-nitro target) while keeping the 7-nitro impurity in the mother liquor.

  • Dissolution: Suspend crude solid in DMF (Dimethylformamide) at a ratio of 10 mL per gram of solid.

  • Heat: Heat to 95–100°C . If the solution is not clear, add DMF in 1 mL increments. Do not exceed 110°C to avoid decomposition.

  • Anti-solvent Addition: While maintaining 95°C, slowly add Water dropwise until a persistent turbidity (cloudiness) is observed. The ratio is typically 9:1 (DMF:Water).

  • Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature slowly (over 4-6 hours) in the oil bath. Rapid cooling traps isomers.

  • Filtration: Filter the resulting needles.

  • Wash: Wash the cake with Cold Methanol (to remove residual DMF).

Protocol B: The Acetic Acid Reslurry

Best for: Polishing (removing <5% impurity).

Mechanism: The 7-nitro isomer often has slightly higher solubility in hot glacial acetic acid than the 5-nitro target. A reslurry (digestion) equilibrates the solid with the solution, leaching out the impurity without fully dissolving the bulk target.

  • Suspend the solid in Glacial Acetic Acid (5 mL/g).

  • Heat to reflux (118°C) for 1 hour. The solid will likely not fully dissolve.

  • Cool to 25°C .

  • Filter and wash with water to remove acid traces.

  • Validation: Dry a small aliquot and check NMR.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude mixture based on the impurity profile.

PurificationLogic Start Crude Mixture (6-Cl-5-NO2 + Isomers) Analyze Step 1: 1H-NMR Analysis (Check J-coupling) Start->Analyze Decision Impurity Level? Analyze->Decision HighImp >10% Isomer (Gross Mixture) Decision->HighImp High LowImp <5% Isomer (Minor Contamination) Decision->LowImp Low MethodA Method A: Wet DMF Recryst. (Disrupt H-bonds, Selective Precip) HighImp->MethodA MethodB Method B: AcOH Reslurry (Thermodynamic Leaching) LowImp->MethodB Check Check Purity (HPLC/NMR) MethodA->Check MethodB->Check Check->MethodA Fail (High Remaining) Check->MethodB Fail (Low Remaining) Final Pure 6-Chloro-5-nitroquinolin-2(1H)-one Check->Final Pass

Figure 1: Decision matrix for purification based on isomeric load.

Part 4: Prevention (The "Root Cause" Phase)

Q: Why is the 7-nitro isomer forming, and can I prevent it upstream?

A: The formation of the 7-nitro isomer is temperature-dependent.

  • Mechanism: The nitration reaction is exothermic. If the internal temperature spikes during the addition of the nitrating agent (e.g.,

    
    ), the reaction overcomes the activation energy barrier for the 7-position (which is sterically more accessible but electronically less favored than the 5-position).
    
  • Corrective Action:

    • Cryogenic Control: Cool the 6-chloroquinolin-2(1H)-one/sulfuric acid solution to 0°C before adding nitric acid.

    • Dosing Rate: Add Fuming

      
       dropwise. Ensure the internal temperature never exceeds 5°C .
      
    • Quench: Pour onto ice immediately after TLC indicates consumption of starting material. Prolonged stirring at room temperature allows acid-catalyzed isomerization or over-nitration.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Reactions of 7-Chloro-6-nitroquinoline: Regioisomer Control and Purification. BenchChem Knowledge Base.

  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. (Demonstrates the "Wet DMF" technique for nitro-quinoline separation).

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Principles of coupling constant analysis for ortho/meta/para isomers).

  • National Institutes of Health (PMC). (2011). Crystal structure of 6-Chloroquinolin-2(1H)-one. (Structural basis for solubility and H-bonding).

Sources

Technical Support Center: Optimizing Reaction Temperature for Quinolinone Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the conversion of quinolinones (lactams) to chloroquinolines is a fundamental transformation in medicinal chemistry. While Phosphorus Oxychloride (POCl₃) is the industry-standard reagent for this dehydroxy-chlorination, the reaction is notoriously sensitive to thermal conditions.

This guide is designed by senior application scientists to help you troubleshoot, optimize, and scale your chlorination workflows by mastering the mechanistic causality behind temperature control.

The Mechanistic Role of Temperature

The chlorination of quinolinones using POCl₃ (often with catalytic or stoichiometric DMF via Vilsmeier-Haack conditions) is not a single-step concerted reaction. It proceeds through two distinct kinetic stages that must be separated by precise temperature control[1].

  • O-Phosphorylation (Low Temperature): At temperatures below 25 °C, the oxygen atom of the quinolinone tautomer attacks the electrophilic phosphorus of POCl₃ (or the Vilsmeier iminium species). This forms a highly reactive O-phosphorylated intermediate. If the temperature is raised too quickly during this phase, violent exothermic runaway and dimerization can occur.

  • Chloride Displacement (High Temperature): The actual chlorination—where the chloride anion acts as a nucleophile to displace the bulky phosphate leaving group—requires significant activation energy. This displacement only turns over efficiently when the reaction is heated to an optimal window of 70–90 °C[2].

G N1 Quinolinone Substrate + POCl3 (± DMF) N2 Low Temp (0–25°C) O-Phosphorylation / Vilsmeier Adduct N1->N2 Dropwise Addition N3 Optimal Heat (70–90°C) Nucleophilic Chloride Displacement N2->N3 Controlled Heating N4 Chloroquinoline Product (High Yield) N3->N4 Complete Conversion N5 Excessive Heat (>100°C) Decomposition & Tar Formation N3->N5 Overheating

Mechanistic pathway of quinolinone chlorination via POCl3.

Quantitative Temperature Optimization Data

To prevent incomplete reactions or the formation of intractable black tar, temperature must be ramped systematically. The table below summarizes the expected reaction profiles at various thermal stages based on optimized literature parameters[1][2].

Temperature PhaseTimeframeMechanistic EventConversion StatusVisual / Analytical Validation
0 – 5 °C 0.5 – 1 hVilsmeier reagent formation / Initial O-phosphorylation0% (Target Product)Clear to pale yellow solution; TLC shows starting material.
20 – 25 °C 1 – 2 hComplete O-phosphorylation< 10%Stable intermediate forms; pseudodimerization suppressed.
80 – 90 °C 2 – 6 hNucleophilic displacement by Cl⁻> 95%Color darkens to amber; TLC confirms product formation.
> 100 °C > 2 hThermal degradation / PolymerizationVariable (Low Yield)Rapid blackening of the mixture; intractable tar on workup.

Self-Validating Experimental Protocol

To ensure reproducibility and safety, follow this self-validating methodology. Each step contains a physical or analytical checkpoint to confirm the reaction is proceeding as intended before moving to the next phase.

Step 1: Reagent Activation & Phosphorylation (0–5 °C)

  • Action: In a flame-dried round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, suspend the quinolinone substrate (1.0 eq) in anhydrous DMF (3.0 eq). Cool the mixture to 0–5 °C using an ice-water bath. Add POCl₃ (5.0–12.0 eq) dropwise via a syringe pump[2][3].

  • Causality: The dropwise addition controls the highly exothermic formation of the Vilsmeier reagent and the subsequent O-phosphorylation.

  • Validation Checkpoint: The internal temperature must not exceed 10 °C during addition. The suspension should gradually transition into a clear or pale-yellow homogeneous solution.

Step 2: Thermal Displacement (80–90 °C)

  • Action: Remove the ice bath and allow the mixture to reach room temperature over 30 minutes. Subsequently, equip a reflux condenser and heat the reaction block to 80–90 °C for 2 to 6 hours[2].

  • Causality: Heating provides the necessary energy for the chloride ion to attack the functionalized ring, cleaving the C-O bond and establishing the C-Cl bond.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, quench it in 1 mL of methanol (to neutralize reactive intermediates), and analyze via LC-MS or TLC. The reaction is validated when the starting material peak is completely consumed.

Step 3: Reverse Quenching & Workup (0 °C)

  • Action: Cool the reaction mixture back to room temperature. Slowly and carefully pour the mixture into a large beaker containing vigorously stirred crushed ice (at least 10x the reaction volume)[3][4].

  • Causality: POCl₃ reacts violently with water to form phosphoric acid and HCl gas. Reverse quenching (adding the acid to the water) acts as a massive heat sink, preventing localized boiling and product degradation.

  • Validation Checkpoint: An off-white to pale-yellow precipitate (the crude chloroquinoline) should immediately form in the aqueous layer.

Step 4: Neutralization & Isolation

  • Action: Slowly add a base (e.g., concentrated ammonium hydroxide or saturated sodium carbonate) until the aqueous mixture reaches a pH of 8. Filter the precipitate under vacuum, wash with cold distilled water, and dry[4].

  • Validation Checkpoint: The filtrate pH must remain stable at >8 to ensure all trapped phosphoric acids within the solid matrix have been neutralized.

Troubleshooting & FAQs

Q1: My reaction mixture turned completely black and tarry upon heating. What happened? A1: You have likely exceeded the thermal threshold of the substrate. While a color change to yellow or deep amber is normal and associated with product formation, a rapid transition to black indicates thermal decomposition or polymerization[3]. Ensure your heating block does not exceed 90 °C, and do not leave the reaction refluxing overnight unmonitored.

Q2: I see incomplete conversion on TLC even after 8 hours at 80 °C. How can I push the reaction to completion? A2: Incomplete conversion is rarely solved by simply increasing the temperature, which will only increase impurities. First, verify that your POCl₃ is fresh and has not hydrolyzed (POCl₃ degrades into inactive phosphoric acids upon exposure to atmospheric moisture). Second, ensure you are using a sufficient molar excess of POCl₃ (typically 5 to 12 equivalents)[2][4]. Finally, if the substrate is highly electron-deficient, consider adding a catalytic amount of N,N-dimethylaniline to accelerate the chloride displacement.

Q3: Can I monitor the reaction progress by observing the color change? A3: No. The color itself is not a reliable indicator of reaction progress or overall yield[3]. The darkening is a byproduct of minor side reactions and the concentration of the mixture. Always rely on analytical techniques (TLC or LC-MS of a quenched aliquot) to determine the endpoint.

Q4: My TLC shows a severe "streak" rather than clean spots. Is my product decomposing? A4: Streaking is usually an artifact of improper sample preparation rather than product decomposition. If you spot the reaction mixture directly onto the silica plate, the unreacted POCl₃ and O-phosphorylated intermediates will hydrolyze on the silica gel, releasing HCl and causing severe streaking. Always quench your analytical aliquot in methanol or water/ethyl acetate before spotting.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. SciSpace. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed (NIH). Available at:[Link]

Sources

Technical Support Center: Stability of 6-Chloro-5-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of 6-Chloro-5-nitroquinolin-2(1H)-one under reflux conditions. It is designed for researchers utilizing this compound as an intermediate in the synthesis of psychotropic agents (e.g., Brexpiprazole analogs) or functionalized quinolinone scaffolds.

Executive Summary

6-Chloro-5-nitroquinolin-2(1H)-one exhibits a specific reactivity profile governed by the ortho-nitro effect . The 5-nitro group strongly activates the 6-chloro substituent toward Nucleophilic Aromatic Substitution (SNAr). Consequently, while the quinolinone core is thermally stable, the C6-chlorine atom is labile under reflux in nucleophilic solvents (water, alcohols, amines), particularly in the presence of base.

Part 1: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned from pale yellow to deep orange/red during reflux. What happened? Diagnosis: Hydrolysis or Solvolysis of the C6-Chlorine. Technical Explanation: The 5-nitro group withdraws electron density from the benzene ring, making the C6 position highly electrophilic. If you reflux in wet solvents or alcohols (MeOH, EtOH), the solvent acts as a nucleophile, displacing the chlorine to form the 6-hydroxy (phenol) or 6-alkoxy derivative.

  • The Color Change: Nitrophenols (or their quinolinone equivalents) are often deeply colored (yellow/orange) due to extended conjugation, especially if slightly ionized.

  • Solution: Verify the identity of the impurity by LC-MS (Look for M-Cl+OH [M-19] or M-Cl+OR). Switch to non-nucleophilic solvents like Toluene , DCM (if temp allows), or dry DMF/DMAc .

Q2: I observe a "dimer" impurity by LC-MS [2M-HCl]. Is this thermal polymerization? Diagnosis: N-Alkylation or Self-Reaction. Technical Explanation: The lactam nitrogen (N1) is acidic (pKa ~11). Under basic reflux conditions (e.g., K₂CO₃ in DMF), the deprotonated N1 of one molecule can attack the activated C6 position of another, displacing chloride.

  • Prevention: Avoid high concentrations of base during reflux. If base is required for a subsequent step, ensure the N1 position is protected or the intended nucleophile is more reactive than the lactam nitrogen.

Q3: Can I reflux this compound in Ethanol or Methanol? Diagnosis: High Risk of Side Reactions. Technical Explanation: While the quinolinone ring is stable, the SNAr displacement of chlorine by ethoxide/methoxide is a competing reaction, particularly if the reaction time exceeds 2–4 hours or if a base is present.

  • Recommendation: If protic solvents are necessary, use Isopropanol (IPA) or tert-Butanol , as their steric bulk significantly reduces the rate of SNAr substitution compared to primary alcohols.

Q4: The Chlorine atom remains, but the Nitro group has degraded. Why? Diagnosis: Reduction or Photodegradation. Technical Explanation:

  • Reduction: If refluxing with metals (Fe, Sn) or in the presence of hydrides, the 5-nitro group can reduce to an amine (5-amino-6-chloro...).

  • Photolysis: Nitro-heterocycles are photosensitive. Refluxing in clear glassware under strong lab lighting can induce radical degradation or oxidative tarring.

  • Solution: Wrap the reflux setup in aluminum foil.

Part 2: Stability Data & Solvents

The following table summarizes the stability of 6-Chloro-5-nitroquinolin-2(1H)-one in common reflux solvents over a 6-hour period.

Solvent SystemStability RatingPrimary Degradation Pathway
Toluene (Dry) High Minimal degradation. Recommended for thermal reactions.[1]
DMF / DMSO (Dry) ⚠️ Moderate Stable if strictly anhydrous. Wet solvent causes hydrolysis to 6-OH.
Ethanol / Methanol Low Slow conversion to 6-ethoxy/methoxy derivatives (SNAr).
Water (Neutral) ⚠️ Moderate Slow hydrolysis at reflux (100°C).
Water (Basic, pH >10) Critical Rapid hydrolysis to 6-hydroxy-5-nitroquinolin-2(1H)-one.
Acetic Acid High Generally stable; acidic media suppresses SNAr.
Part 3: Mechanistic Visualization

The diagram below illustrates the competing pathways that dictate stability. The Critical Path (Red) highlights the SNAr instability caused by the 5-Nitro group.

StabilityPathways Start 6-Chloro-5-nitroquinolin-2(1H)-one (Starting Material) Path_SnAr Pathway A: Nucleophilic Attack (SnAr) (Reflux in ROH/H2O) Start->Path_SnAr + ROH / OH- Path_N_Alk Pathway B: Self-Alkylation (High Conc. / Base) Start->Path_N_Alk + Base Path_Stable Pathway C: Inert Heating (Toluene/AcOH) Start->Path_Stable Non-nuc. Solvent Prod_Ether 6-Alkoxy/Hydroxy Impurity (Loss of Cl) Path_SnAr->Prod_Ether Displacement of Cl Prod_Dimer N-Linked Dimer (Insoluble Precipitate) Path_N_Alk->Prod_Dimer Intermolecular Attack Prod_Pure Recovered Pure Material Path_Stable->Prod_Pure

Figure 1: Degradation pathways of 6-Chloro-5-nitroquinolin-2(1H)-one under reflux. The 5-nitro group activates the 6-chloro position, making it susceptible to nucleophilic attack (Red Path).

Part 4: Standardized Stability Test Protocol

Use this protocol to validate solvent compatibility before scaling up.

Objective: Determine if the solvent system causes SNAr degradation of the 6-Cl group.

Materials:

  • 10 mg 6-Chloro-5-nitroquinolin-2(1H)-one

  • 1.0 mL Target Solvent (e.g., Ethanol, DMF)[2]

  • HPLC Vials

Procedure:

  • Preparation: Dissolve 10 mg of the compound in 1 mL of the solvent.

  • Control (T0): Immediately remove 50 µL, dilute with 950 µL Acetonitrile/Water (50:50), and inject into HPLC.

  • Stress: Heat the remaining solution to reflux for 4 hours .

  • Sampling (T4): Remove 50 µL, dilute as above, and inject.

  • Analysis: Compare T0 and T4 chromatograms.

    • Pass Criteria: Main peak area > 98% relative to T0.[3]

    • Fail Criteria: Appearance of a new peak at RRT < 1.0 (likely more polar hydrolyzed product) or RRT > 1.0 (dimer).

HPLC Method Parameters (Generic):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 300 nm (Nitro/Conjugation).

References
  • BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution. Retrieved from

  • Royal Society of Chemistry. (2023). The influence of the nitro-group on the reactivity of aromatic halogens. Journal of the Chemical Society.[4] Retrieved from

  • MDPI. (2021). Impact of Active Chlorines and[5][6] •OH Radicals on Degradation of Quinoline. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis and Characterization of Quinolin-2(1H)-one Derivatives. Retrieved from

Sources

Validation & Comparative

1H NMR interpretation of 6-Chloro-5-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectroscopic Interpretation of 6-Chloro-5-nitroquinolin-2(1H)-one

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Chloro-5-nitroquinolin-2(1H)-one. As a critical tool in structural elucidation, understanding the nuances of the ¹H NMR spectrum is paramount for confirming the identity, assessing the purity, and ensuring the quality of this and related compounds in a research and development setting. This document moves beyond a simple data report, offering a detailed rationale for spectral assignments grounded in fundamental principles and comparative data from related molecular scaffolds.

Introduction: The Structural Significance of 6-Chloro-5-nitroquinolin-2(1H)-one

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific substitution pattern of 6-Chloro-5-nitroquinolin-2(1H)-one, featuring both a halogen and a nitro group on the carbocyclic ring, presents a unique electronic environment. The chlorine atom and the potent electron-withdrawing nitro group significantly influence the electron density distribution across the aromatic system, which in turn dictates the chemical shifts of the protons in the ¹H NMR spectrum.[2] Accurate interpretation of this spectrum is therefore essential for any researcher working with this molecule, providing unambiguous confirmation of the substitution pattern and serving as a benchmark for purity analysis.

Molecular Structure and Proton Environment Analysis

To effectively interpret the spectrum, we must first analyze the molecule's structure and identify the distinct proton environments. 6-Chloro-5-nitroquinolin-2(1H)-one has five protons, each with a unique chemical and magnetic environment.

Caption: Molecular structure and proton designations.

The molecule can be dissected into two key regions for NMR analysis:

  • The Pyridinone Ring (A): Containing protons H-3 and H-4. These protons are part of an α,β-unsaturated lactam system.

  • The Carbocyclic Ring (B): Containing protons H-7 and H-8. The electronic environment of this ring is heavily modulated by the C-5 nitro group and the C-6 chloro group.

  • The Amide Proton (N-H): The proton on the nitrogen at position 1.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

While a definitive experimental spectrum is the gold standard, a highly accurate prediction can be formulated based on established principles of substituent effects on aromatic systems and data from analogous quinoline and quinolinone structures.[3][4] The key parameters for interpretation are chemical shift (δ), integration, and multiplicity (splitting pattern).[5][6]

Predicted ¹H NMR Data Summary
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
1-H 11.0 - 12.5Broad Singlet (br s)N/A1HAmide proton, chemical shift is highly solvent and concentration-dependent. Broadness due to quadrupolar relaxation and potential exchange.
H-8 8.2 - 8.5Doublet (d)³J(H8-H7) ≈ 8.5 - 9.0 Hz1HDeshielded due to the anisotropic effect of the C-5 nitro group and being part of the quinolinone system.
H-4 7.8 - 8.1Doublet (d)³J(H4-H3) ≈ 9.5 - 10.0 Hz1HSignificantly deshielded by the adjacent carbonyl group and the aromatic ring current.
H-7 7.6 - 7.8Doublet (d)³J(H8-H7) ≈ 8.5 - 9.0 Hz1HInfluenced by the ortho-chloro and para-nitro substituents. Coupled to H-8.
H-3 6.6 - 6.8Doublet (d)³J(H4-H3) ≈ 9.5 - 10.0 Hz1HShielded relative to other aromatic protons, being β to the carbonyl group. Coupled to H-4.

Note: Predictions are for a typical deuterated solvent like DMSO-d₆.

Detailed Peak-by-Peak Analysis
  • The Amide Proton (1-H): Expected to appear far downfield as a broad singlet. Its exchangeability with deuterium can be confirmed by adding a drop of D₂O to the NMR tube, which would cause the signal to disappear.[6]

  • The Carbocyclic Protons (H-7 and H-8): These two protons form a simple AX spin system and will appear as a pair of doublets.

    • H-8: This proton is situated peri to the C-5 nitro group. The strong electron-withdrawing and anisotropic effects of the nitro group will cause a significant downfield shift, making it one of the most deshielded aromatic protons.[7]

    • H-7: This proton is ortho to the chlorine atom and para to the nitro group. While chlorine has a complex effect, often involving a balance between inductive withdrawal and resonance donation, the primary influence here will be the powerful deshielding from the para-nitro group.[2][8] It will be coupled to H-8, showing an ortho coupling constant (³J) typically in the range of 8.5-9.0 Hz.[9]

  • The Pyridinone Protons (H-3 and H-4): These protons are vinylogous and part of the quinolinone core, also forming an AX spin system.

    • H-4: This proton is deshielded due to its proximity to the C-2 carbonyl group and the influence of the fused aromatic ring.

    • H-3: Being β to the carbonyl, H-3 will be found at a relatively upfield position for an aromatic/vinylic proton.

    • The coupling between H-3 and H-4 is a vicinal coupling (³J) across a double bond, which is typically large, around 9.5-10.0 Hz.[10]

Comparative Analysis with Alternative Structures

A key aspect of structural confirmation is ruling out isomeric alternatives. For instance, if the nitro group were at the 7-position instead (6-Chloro-7-nitroquinolin-2(1H)-one), the ¹H NMR would be markedly different:

  • Hypothetical 6-Chloro-7-nitro Isomer:

    • H-8: Would be ortho to the nitro group, leading to a strong downfield shift.

    • H-5: Would now be a singlet, as it has no adjacent protons to couple with. The appearance of a sharp aromatic singlet would be a clear diagnostic marker for this isomeric structure.

This comparative thinking is crucial in drug development, where process impurities or unexpected reaction outcomes must be identified.

Recommended Experimental Protocol

To obtain high-quality, reproducible data, a standardized protocol is essential. This protocol is designed to be self-validating by ensuring proper sample preparation and instrument setup.

cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition (400 MHz Spectrometer) cluster_proc Part 3: Data Processing p1 Weigh 5-10 mg of 6-Chloro-5-nitroquinolin-2(1H)-one p2 Transfer to a clean, dry NMR tube p1->p2 p3 Add ~0.6 mL of DMSO-d6 p2->p3 p4 Cap and vortex until fully dissolved p3->p4 a1 Insert sample into spectrometer p4->a1 Ready for Analysis a2 Lock on DMSO-d6 deuterium signal a1->a2 a3 Shim magnetic field for optimal homogeneity a2->a3 a4 Acquire 1H spectrum (e.g., 16-32 scans) a3->a4 d1 Apply Fourier Transform to FID a4->d1 Raw Data (FID) d2 Phase correct the spectrum d1->d2 d3 Apply baseline correction d2->d3 d4 Reference spectrum to residual DMSO peak (δ 2.50 ppm) d3->d4 d5 Integrate signals and pick peaks d4->d5 end1 Structural Confirmation d5->end1 end2 Purity Assessment d5->end2

Caption: Standard workflow for NMR sample analysis.

Causality Behind Experimental Choices:

  • Solvent (DMSO-d₆): Quinolinones often have limited solubility in CDCl₃. DMSO-d₆ is an excellent solvent for many heterocyclic compounds and shifts the exchangeable N-H proton far downfield, preventing it from overlapping with the aromatic region.[11]

  • Concentration (5-10 mg in 0.6 mL): This concentration is a standard for achieving a good signal-to-noise ratio in a reasonable number of scans on a modern (≥400 MHz) spectrometer without causing significant concentration-dependent shifts that can arise from intermolecular interactions like π-π stacking.[12][13]

  • Shimming: Optimizing the magnetic field homogeneity is critical for obtaining sharp peaks and resolving the fine structure of the coupling patterns, which is essential for accurate J-value determination.[14]

Complementary Analytical Techniques

While ¹H NMR is a cornerstone of structural analysis, a comprehensive characterization relies on multiple spectroscopic techniques.

  • ¹³C NMR Spectroscopy: Provides a "fingerprint" of the carbon skeleton. For this molecule, nine distinct carbon signals would be expected, confirming the absence of molecular symmetry. The carbonyl carbon (C-2) would appear significantly downfield (~160-170 ppm).[4][15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₉H₅ClN₂O₂, MW: 224.60 g/mol ). The isotopic pattern of the molecular ion peak would clearly show the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[16]

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Expected characteristic bands would include N-H stretching (~3200-3400 cm⁻¹), C=O stretching for the lactam (~1650-1680 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1550 and ~1350 cm⁻¹).[17][18]

Conclusion

The ¹H NMR spectrum of 6-Chloro-5-nitroquinolin-2(1H)-one is information-rich, providing a clear path to its structural verification. A systematic analysis, beginning with the most distinct signals such as the amide proton and the vinylogous protons of the pyridinone ring, allows for a confident assignment of all resonances. The strong deshielding effects of the nitro group and the characteristic ortho-coupling patterns of the aromatic protons are key diagnostic features. By comparing predicted data with the experimentally acquired spectrum and considering complementary analytical techniques, researchers can ensure the unequivocal identification and quality assessment of this important heterocyclic compound.

References

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]

  • ACD/Labs. NMR Prediction Software. [Link]

  • Wishart DS, et al. (2024). PROSPRE - 1H NMR Predictor. Metabolites. [Link]

  • Paton Group, Colorado State University. CASCADE - Chemical Shift Calculator. [Link]

  • ChemAxon. NMR Predictor Documentation. [Link]

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Rao, M. V., & Baldeschwieler, J. D. (1963). Determination of relative signs of coupling constants in quinoline by nuclear magnetic double resonance. Canadian Journal of Chemistry.
  • OpenOChem Learn. Introduction to HNMR Interpretation. [Link]

  • University of Calgary. Chapter 13: H-NMR - Aromatic H. [Link]

  • TSI Journals (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Trade Science Inc. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • Drevensek, P., et al. (2005). 1H NMR chemical shifts and line widths of the free quinolones and their magnesium complexes. ResearchGate. [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. Australian Journal of Chemistry.
  • Fayed, A. A. (1993). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b]Furans and Quinolines. Mansoura Journal of Chemistry.
  • Reddit r/NMRspectroscopy (2021). What is the effect of a chlorine group on aromatic protons?. [Link]

  • Organic Chemistry at CU Boulder. Spectroscopy Tutorial: Nitro Groups. [Link]

  • Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • Mekky, A. E. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Pathan, S.A., et al. (2002). Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad). [Link]

  • Claret, P. A., & Osborne, A. G. (1974). NMR spectral studies of some quinolone derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy.
  • Compound Interest (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Sojka, M., et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted). [Link]

  • Organic Chemistry at CU Boulder. Spectroscopy Tutorial: Aromatics. [Link]

  • Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry.
  • Pearson+ (2023). The nitro group directs electrophilic aromatic substitution. [Link]

  • Chemistry Stack Exchange (2019). Protons on aromatic rings in NMR. [Link]

  • Wikipedia. J-coupling. [Link]

  • Dahlbom, R., & Nilsson, J. L. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Pharmaceutica Suecica.
  • ChemSynthesis. 6-chloro-5-nitroquinoxaline. [Link]

  • Chemistry with Caroline (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Fun, H. K., et al. (2010). 6-Chloroquinolin-2(1H)-one. Acta Crystallographica Section E. [Link]

  • Chemistry LibreTexts (2024). Spectroscopy of Aromatic Compounds. [Link]

  • Beck, A. (2011).
  • Chemistry LibreTexts (2023). J-Coupling (Scalar). [Link]

  • Hrčak - Srce (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Link]

  • Reddy, K. S., et al. (2013). Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. Organic Letters.
  • PubMed (2010). 6-Chloro-quinolin-2(1H)-one. [Link]

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Comparative Guide: HPLC Method Development for the Purity Analysis of 6-Chloro-5-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

6-Chloro-5-nitroquinolin-2(1H)-one is a critical halogenated nitro-heterocycle utilized as a synthetic intermediate in the development of active pharmaceutical ingredients (APIs), including novel kinase inhibitors and atypical antipsychotics. Quantifying the purity of this intermediate is analytically challenging due to the presence of structurally similar process impurities, particularly regioisomers (e.g., 6-chloro-7-nitroquinolin-2(1H)-one) and des-halogenated byproducts.

This guide provides an objective comparison of chromatographic column chemistries and outlines a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) method development protocol designed for researchers and drug development professionals.

Mechanistic Causality in Method Design

Developing a robust analytical method requires moving beyond trial-and-error to understand the physicochemical properties of the target molecule.

Stationary Phase Selection: The Limits of C18

Standard C18 columns rely almost exclusively on hydrophobic dispersive forces. However, 6-chloro-5-nitroquinolin-2(1H)-one possesses a highly polarizable nitro group and an electronegative chlorine atom, creating a distinct molecular dipole. When comparing column chemistries, a Phenyl-Hexyl stationary phase vastly outperforms a standard C18. The electron-deficient nitro-aromatic ring of the analyte engages in strong


 electron donor-acceptor interactions with the electron-rich phenyl ring of the stationary phase. This orthogonal selectivity is critical for resolving the target API from closely related regioisomers that otherwise co-elute on aliphatic phases, a principle widely recognized in advanced  [1].
Mobile Phase Optimization: Controlling Tautomerism

The quinolinone core exhibits lactam-lactim tautomerism (quinolin-2(1H)-one


 quinolin-2-ol). If analyzed at a neutral pH, the dynamic equilibrium between the amide (lactam) and enol (lactim) forms leads to severe peak broadening and tailing. By buffering the mobile phase to an acidic pH (e.g., pH 2.7 using 0.1% Formic Acid), the molecule is forced into its fully protonated, neutral lactam state. This suppresses secondary interactions with residual silanols on the silica support, ensuring sharp peak symmetries and reproducible retention times [2].

Comparative Performance Data

To objectively demonstrate the impact of stationary phase selection, the following table summarizes the experimental performance of a standard C18 column versus a Phenyl-Hexyl column under identical mobile phase conditions (Gradient elution with 0.1% Formic Acid in Water/Acetonitrile).

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3 µm)
Retention Time (RT) 6.4 min8.2 min
Resolution (

)
*
1.4 (High risk of co-elution)3.1 (Complete baseline separation)
Tailing Factor (

)
1.8 (Significant peak tailing)1.1 (Excellent peak symmetry)
Theoretical Plates (

)
4,50012,500

*Resolution (


) is calculated against the critical pair impurity: 6-chloro-7-nitroquinolin-2(1H)-one.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating. By incorporating strict System Suitability Testing (SST) criteria, the method ensures compliance with [3] before any sample data is reported.

Step 1: Sample & Standard Preparation
  • Diluent Preparation: Mix HPLC-grade Methanol and Water in a 50:50 (v/v) ratio.

  • Stock Solution: Accurately weigh 10.0 mg of the 6-Chloro-5-nitroquinolin-2(1H)-one reference standard into a 10.0 mL volumetric flask. Add 7 mL of diluent and sonicate for 10 minutes to ensure complete dissolution. Dilute to volume (Concentration: 1.0 mg/mL).

  • Working Standard (SST): Transfer 1.0 mL of the stock solution into a 10.0 mL volumetric flask and dilute to volume with diluent (Concentration: 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions
  • System: Agilent 1260 Infinity II (or equivalent UHPLC/HPLC system).

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Column Temperature: 35°C (Thermostatting reduces mobile phase viscosity, improving mass transfer kinetics and ensuring RT reproducibility).

  • Detection: UV at 254 nm (The

    
     transition at 254 nm serves as an ideal isosbestic point for the quinolinone backbone).
    

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 10%

    
     60% B (Linear gradient for separation)
    
  • 10.0 - 12.0 min: 60%

    
     90% B (Column wash)
    
  • 12.0 - 15.0 min: 90% B (Hold wash)

  • 15.0 - 15.1 min: 90%

    
     10% B (Return to initial)
    
  • 15.1 - 20.0 min: 10% B (Re-equilibration)

Step 3: System Suitability & Validation Checks

To validate the run, the injection sequence must begin with a Diluent Blank (to rule out injector carryover), followed by six replicate injections of the Working Standard. The system is only deemed suitable for sample analysis if:

  • The relative standard deviation (%RSD) of the API peak area is

    
    .
    
  • The Tailing Factor (

    
    ) is 
    
    
    
    .
  • The Resolution (

    
    ) between the API and any spiked regioisomer is 
    
    
    
    .

Method Development Workflow Visualization

HPLC_Workflow N1 Target Analysis 6-Chloro-5-nitroquinolin-2(1H)-one N2 Phase Selection (C18 vs. Phenyl-Hexyl) N1->N2 N3 pH Optimization (Suppress Tautomerization) N2->N3 N4 System Suitability (Rs > 2.0, Tf < 1.5) N3->N4 N5 Method Validation (USP <621> Compliance) N4->N5

HPLC method development workflow for 6-Chloro-5-nitroquinolin-2(1H)-one purity analysis.

References

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: Steps for HPLC Method Development Source: Pharmaguideline URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL: [Link]

A Predictive Guide to the Mass Spectrometry Fragmentation Analysis of 6-Chloro-5-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed, predictive analysis of the mass spectrometry fragmentation pattern of 6-Chloro-5-nitroquinolin-2(1H)-one. In the absence of publicly available experimental mass spectral data for this specific compound, this guide synthesizes established principles of mass spectrometry for quinolinone, halogenated, and nitroaromatic compounds to propose a theoretical fragmentation pathway.[1][2][3][4] This predictive approach offers valuable insights for the identification, structural elucidation, and quality control of this molecule and its analogues in drug discovery and development.

Introduction to 6-Chloro-5-nitroquinolin-2(1H)-one and the Role of Mass Spectrometry

6-Chloro-5-nitroquinolin-2(1H)-one belongs to the quinolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] The introduction of chloro and nitro substituents onto the quinolinone core can significantly modulate its physicochemical and pharmacological properties. Accurate structural characterization is paramount for understanding its structure-activity relationship and for regulatory purposes.

Mass spectrometry (MS) is a powerful analytical technique that provides information on the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ionized fragments.[5] Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), allows for the controlled fragmentation of a selected precursor ion, providing detailed structural information.[6][7] This guide will focus on the predicted fragmentation of 6-Chloro-5-nitroquinolin-2(1H)-one under such conditions.

Proposed Mass Spectrometry Fragmentation Data

The fragmentation of 6-Chloro-5-nitroquinolin-2(1H)-one is anticipated to be driven by the presence of the labile nitro group, the chloro substituent, and the inherent stability of the quinolinone ring system. The molecular weight of 6-Chloro-5-nitroquinolin-2(1H)-one (C₉H₅ClN₂O₃) is 224.60 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 225.0 would be the precursor ion for MS/MS analysis. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.[8]

Table 1: Proposed Key Fragment Ions for [M+H]⁺ of 6-Chloro-5-nitroquinolin-2(1H)-one

m/z (Proposed) Proposed Ion Structure Proposed Neutral Loss Notes
225.0/227.0[C₉H₆ClN₂O₃]⁺-Protonated Molecular Ion ([M+H]⁺) showing the characteristic 3:1 isotopic pattern for chlorine.
208.0/210.0[C₉H₅ClN₂O₂]⁺OHLoss of a hydroxyl radical, potentially from the nitro group via an ortho-effect with the adjacent proton.[2]
195.0/197.0[C₉H₅ClN₂O₂]⁺NOLoss of a nitro radical is a common fragmentation pathway for nitroaromatic compounds.[4]
179.0/181.0[C₉H₅ClNO]⁺NO₂Expulsion of the nitro group is a primary and highly favorable fragmentation pathway.[2][4]
151.0/153.0[C₈H₅ClNO]⁺COSubsequent loss of carbon monoxide from the quinolinone ring of the ion at m/z 179.0/181.0 is expected.[9][10]
116.0[C₇H₅NO]⁺Cl, COLoss of the chlorine radical followed by the loss of carbon monoxide from the ion at m/z 179.0/181.0.
89.0[C₆H₅]⁺Cl, CO, HCNFurther fragmentation involving the loss of hydrogen cyanide from the heterocyclic ring.[10]

Proposed Fragmentation Pathways

The fragmentation of the protonated 6-Chloro-5-nitroquinolin-2(1H)-one molecule is likely to initiate with the loss of the substituents on the aromatic ring, followed by the cleavage of the quinolinone core.

Fragmentation_Pathway cluster_main Proposed Fragmentation of 6-Chloro-5-nitroquinolin-2(1H)-one cluster_fragments Primary Fragments cluster_secondary_fragments Secondary & Tertiary Fragments 225_227 [M+H]⁺ m/z 225.0/227.0 208_210 [M+H-OH]⁺ m/z 208.0/210.0 225_227->208_210 -OH 195_197 [M+H-NO]⁺ m/z 195.0/197.0 225_227->195_197 -NO 179_181 [M+H-NO₂]⁺ m/z 179.0/181.0 225_227->179_181 -NO₂ 151_153 [M+H-NO₂-CO]⁺ m/z 151.0/153.0 179_181->151_153 -CO 116 [M+H-NO₂-Cl-CO]⁺ m/z 116.0 151_153->116 -Cl 89 [M+H-NO₂-Cl-CO-HCN]⁺ m/z 89.0 116->89 -HCN

Caption: Proposed ESI-MS/MS fragmentation of 6-Chloro-5-nitroquinolin-2(1H)-one.

The primary fragmentation events are expected to be the neutral losses from the nitro group. The loss of a nitro radical (•NO) or a nitro group (NO₂) are characteristic of nitroaromatic compounds.[2][4] The loss of a hydroxyl radical (•OH) is also possible due to an ortho-effect, a phenomenon observed in some nitroaromatic compounds where a nearby proton facilitates this loss.[2]

Following the initial loss of the nitro group to form the ion at m/z 179.0/181.0, subsequent fragmentation of the quinolinone ring is anticipated. A common fragmentation pathway for quinolinones is the loss of carbon monoxide (CO).[9][10] Further fragmentation could involve the loss of the chlorine atom and hydrogen cyanide (HCN) from the heterocyclic ring.[10]

Experimental Protocol: ESI-MS/MS Analysis

This section outlines a general protocol for the electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis of 6-Chloro-5-nitroquinolin-2(1H)-one.

A. Sample Preparation:

  • Prepare a stock solution of 6-Chloro-5-nitroquinolin-2(1H)-one at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

B. Instrumentation and Parameters:

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source is suitable.[9]

  • Ionization Mode: Positive ion mode is recommended to generate the protonated molecule [M+H]⁺.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[1]

  • Full Scan (MS1): Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺) at m/z 225.0 and confirm its isotopic pattern.

  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).

  • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the formation of product ions.[9] The optimal collision energy should be determined experimentally to generate a rich fragmentation spectrum.

C. Data Analysis:

  • Analyze the product ion spectrum to identify the m/z values of the fragment ions.

  • Propose fragmentation pathways by correlating the observed fragment ions with the neutral losses from the precursor ion, as outlined in Table 1 and the fragmentation pathway diagram.

  • Compare the observed fragmentation pattern with mass spectral libraries of related compounds if available.

Experimental_Workflow cluster_workflow General Workflow for MS/MS Analysis A Sample Preparation (1-10 µg/mL solution) B LC-MS or Direct Infusion A->B C Full Scan MS (MS1) (Identify [M+H]⁺) B->C D Precursor Ion Selection (m/z 225.0) C->D E Collision-Induced Dissociation (CID) D->E F Product Ion Scan (MS/MS) E->F G Data Analysis & Interpretation F->G

Caption: Experimental workflow for MS/MS analysis.

Comparison with Other Analytical Techniques

While mass spectrometry is a primary tool for structural elucidation, a comprehensive characterization of 6-Chloro-5-nitroquinolin-2(1H)-one would involve orthogonal analytical techniques.[11][12]

Table 2: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural information from fragmentation.Isomeric differentiation can be challenging without standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment of each atom (¹H, ¹³C), confirming connectivity.[1][13]Unambiguous structure determination.Lower sensitivity compared to MS, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, NO₂, C-Cl).[1]Quick and non-destructive.Provides limited information on the overall molecular structure.
Elemental Analysis Determination of the elemental composition (C, H, N, Cl).Confirms the empirical formula.Does not provide information on the arrangement of atoms.

A combination of these techniques provides a self-validating system for the unequivocal identification and characterization of 6-Chloro-5-nitroquinolin-2(1H)-one.[11]

Conclusion

This guide presents a predictive yet scientifically grounded framework for the mass spectrometry fragmentation analysis of 6-Chloro-5-nitroquinolin-2(1H)-one. The proposed fragmentation pathways, based on the established behavior of related chemical moieties, provide a robust starting point for researchers working on the characterization of this and similar molecules. The outlined experimental protocol offers a practical approach for obtaining high-quality mass spectral data. For unambiguous structural confirmation, it is recommended to complement mass spectrometry data with other spectroscopic techniques such as NMR and FTIR.

References

  • Weizmann Institute of Science. Mass spectral fragmentation pathways in 2,4,6‐trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study. Available from: [Link]

  • PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available from: [Link]

  • PubMed. Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Available from: [Link]

  • Semantic Scholar. MASS SPECTRA OF OXYGENATED QUINOLINES. Available from: [Link]

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. Available from: [Link]

  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available from: [Link]

  • ResearchGate. Characterization of Pyrroloquinoline Quinone Amino Acid Derivatives by Electrospray Ionization Mass Spectrometry and Detection in Human Milk. Available from: [Link]

  • PubMed. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Available from: [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

  • Impactfactor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available from: [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Available from: [Link]

  • MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Available from: [Link]

  • Taylor & Francis. Collision-induced dissociation – Knowledge and References. Available from: [Link]

  • Wikipedia. Collision-induced dissociation. Available from: [Link]

  • LCGC International. Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Available from: [Link]

  • PubMed. Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Available from: [Link]

  • PubMed. Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines. Available from: [Link]

  • PubMed. Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Available from: [Link]

  • ResearchGate. Occurrence of elevated masses in LC/ESI-MS fragmentation?. Available from: [Link]

  • Croatian Chemical Society. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Available from: [Link]

  • PMC. 6-Chloroquinolin-2(1H)-one. Available from: [Link]

  • ResearchGate. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

  • NIST WebBook. 6-Chloro-2-pyridinol. Available from: [Link]

Sources

Vibrational Spectroscopy of Nitro-Quinolinones: A Comparative Guide to Lactam and Nitro Group Analysis

[1]

Executive Summary: This guide provides a technical comparison of vibrational signatures within the nitro-quinolinone scaffold.[1] It is designed for medicinal chemists and spectroscopists requiring definitive structural validation of 2-quinolinone derivatives.[1] We focus on distinguishing the lactam carbonyl (


)nitro (

)

The Quinolinone Scaffold: Tautomeric Context

The 2-quinolinone (carbostyril) scaffold is a privileged structure in drug discovery. However, its analysis is complicated by lactam-lactim tautomerism . While the lactam form predominates in the solid state and polar solvents, the lactim form can exist in equilibrium, particularly in excited states or specific non-polar environments.

Correctly assigning the IR bands confirms not just the presence of functional groups, but the electronic ground state of the molecule.

Diagram 1: Tautomeric Equilibrium & Vibrational Markers

The following diagram illustrates the structural interconversion and the primary vibrational modes used to distinguish the two forms.

TautomerismLactamLactam Form(2-Quinolinone)LactimLactim Form(2-Hydroxyquinoline)Lactam->LactimProton Transfer(Solvent Dependent)IR_LactamIR Signature:ν(C=O): 1630-1680 cm⁻¹ν(N-H): 2800-3200 cm⁻¹Lactam->IR_LactamIR_LactimIR Signature:ν(C=O): ABSENTν(O-H): ~3400-3600 cm⁻¹ν(C=N): ~1620 cm⁻¹Lactim->IR_Lactim

Caption: Figure 1. Vibrational differentiation between Lactam (dominant) and Lactim tautomers.[1][2] The presence of the carbonyl stretch is the definitive marker for the Lactam form.

Vibrational Analysis of the Lactam Group

The carbonyl stretch of 2-quinolinone is not a static value; it is highly sensitive to the physical state of the sample due to intermolecular hydrogen bonding.

The "Dimer" Shift

In the solid state (KBr pellet or powder ATR), 2-quinolinones form strong cyclic dimers via

  • Monomer (Dilute

    
    ): 
    
    
    appears at 1680–1690 cm⁻¹ .[1]
  • Dimer (Solid State):

    
     shifts to lower wavenumbers, typically 1630–1660 cm⁻¹ .[1]
    

Expert Insight: Do not mistake the lowered frequency in solid-state spectra for a lack of carbonyl character.[1] It is a confirmation of the amide-like lattice structure.

Vibrational Analysis of the Nitro Group

The nitro group (


The Diagnostic Pair
  • Asymmetric Stretch (

    
    ):  Found between 1500–1550 cm⁻¹ .[1] This is often the strongest band in the "fingerprint" transition region.
    
  • Symmetric Stretch (

    
    ):  Found between 1300–1360 cm⁻¹ .[1]
    
Electronic Coupling

The position of the nitro group (e.g., C6 vs. C8) influences the carbonyl frequency via conjugation:

  • C6-Nitro: Conjugated with the amide nitrogen lone pair.[1] This reduces electron density in the ring but has a minimal direct mesomeric effect on the carbonyl oxygen.

  • C3-Nitro: Directly conjugated with the carbonyl.[1] This can cause significant shifts and peak broadening.[1]

Comparative Data Tables

The following tables provide a direct comparison of spectral data to assist in structural verification.

Table 1: Lactam vs. Lactim Analog Comparison

Comparing the 2-quinolinone core with a "fixed" lactim ether analog to demonstrate the loss of the carbonyl peak.

CompoundStructure Type

(Amide I)

/


(Ring)
2-Quinolinone Lactam1650–1660 cm⁻¹ (s)2800–3150 cm⁻¹ (broad, H-bonded)1610, 1560 cm⁻¹
2-Methoxyquinoline Lactim Ether (Control)Absent Absent1620, 1595 cm⁻¹
2-Chloroquinoline Halo-HeterocycleAbsent Absent1590, 1570 cm⁻¹
Table 2: Nitro-Substituent Effects

Comparing unsubstituted quinolinone with nitro-substituted derivatives (Solid State/KBr data).

Compound



(Lactam)
Observation
2-Quinolinone N/AN/A~1655 cm⁻¹Baseline reference.[1][3]
6-Nitro-2-quinolinone 1530–1540 cm⁻¹ 1340–1350 cm⁻¹ ~1665 cm⁻¹Inductive withdrawal slightly raises

.
3-Nitro-2-quinolinone 1545–1555 cm⁻¹ 1350–1360 cm⁻¹ ~1675 cm⁻¹Strong conjugation;

shifts higher due to reduced single-bond character resonance.[1]
8-Nitro-2-quinolinone 1525–1535 cm⁻¹ 1330–1340 cm⁻¹ ~1660 cm⁻¹Proximity to NH may cause intramolecular H-bonding.[1]

(Note: "s" = strong intensity.[1] Values are approximate and solvent/matrix dependent.)

Experimental Protocol: Reliable Acquisition

To ensure data integrity, specific protocols must be followed to distinguish intermolecular H-bonding from intramolecular effects.[1]

Diagram 2: Validation Workflow

This workflow outlines the decision process for selecting the correct sampling technique.

ProtocolStartStart: Sample PreparationSolubilityIs sample soluble in CHCl3/DCM?Start->SolubilitySolidStateMethod A: Solid State (ATR/KBr)Detects: Dimers (Intermolecular H-bonds)Solubility->SolidStateNo / Rapid ScreenSolutionMethod B: Dilute Solution (0.01 M)Detects: Monomers (Free species)Solubility->SolutionYes / Detailed StudyAnalysisSpectral AnalysisSolidState->AnalysisSolution->AnalysisResult1Broad C=O (~1650)Broad N-H (~3000)= Lactam DimerAnalysis->Result1From Method AResult2Sharp C=O (~1680)Sharp N-H (~3400)= Lactam MonomerAnalysis->Result2From Method B

Caption: Figure 2. Decision matrix for IR sampling. Solution-phase analysis is recommended to resolve overlapping carbonyl bands if solid-state spectra are ambiguous.[1]

Step-by-Step Methodology
  • Solid State (Routine Screening):

    • Technique: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.[1]

    • Protocol: Place ~2 mg of dry powder on the crystal. Apply high pressure (clamp) to ensure contact.[1]

    • Critical Check: Ensure the "fingerprint" region (1500–600 cm⁻¹) has a signal-to-noise ratio >10:1. If the

      
       peaks are weak, switch to KBr pellet (1% sample in KBr).
      
  • Solution Phase (Validation):

    • Technique: Transmission cell (

      
       windows, 0.1–1.0 mm path length).[1]
      
    • Solvent: Anhydrous

      
       or 
      
      
      (non-polar, non-H-bonding).[1]
    • Concentration: Prepare a dilution series (10 mM

      
       1 mM).
      
    • Reasoning: As concentration decreases, the broad H-bonded

      
       peak (1650 cm⁻¹) should diminish, and the sharp monomer peak (1680+ cm⁻¹) should grow. This confirms the Lactam structure and rules out impurities.
      

References

  • National Institute of Standards and Technology (NIST). 2(1H)-Quinolinone IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][4] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Nitro/Lactam assignments).
  • Tokmakoff, A., et al. (2013).[1][5] Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. PNAS.[1] Retrieved from [Link][1][5]

  • Mohamed, T. A., et al. (2012).[1] Vibrational spectroscopic study of some quinoline derivatives. Spectrochimica Acta Part A. Retrieved from [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link][1]

Comprehensive Comparison Guide: Reference Standards for 6-Chloro-5-nitroquinolin-2(1H)-one Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling impurities in quinolinone-derived active pharmaceutical ingredients (APIs) such as aripiprazole, brexpiprazole, and rebamipide analogs. 6-Chloro-5-nitroquinolin-2(1H)-one (Chemical Formula: C9H5ClN2O3; Exact Mass: 223.9989 Da) is a highly specific synthetic intermediate and potential process-related impurity.

Accurate quantification of this compound requires high-purity reference standards and rigorously optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. This guide objectively compares available reference standard grades and provides a self-validating analytical protocol, explaining the mechanistic causality behind every experimental choice.

Mechanistic Insight: The Analytical Challenges

Analyzing 6-Chloro-5-nitroquinolin-2(1H)-one presents two distinct physicochemical challenges that dictate our choice of reference standards and chromatographic conditions:

  • Lactam-Lactim Tautomerism: The quinolin-2(1H)-one core exists in an equilibrium between the 2-quinolone (lactam) and 2-hydroxyquinoline (lactim) forms. In unbuffered or neutral aqueous solutions, this tautomerization causes severe chromatographic peak broadening and splitting. We must force the equilibrium toward the neutral lactam form using an acidic mobile phase (e.g., 0.1% Formic Acid) to ensure sharp, reproducible peaks[1].

  • In-Source Nitro Reduction: Nitroaromatic compounds are notoriously susceptible to electrochemical reduction at the electrospray ionization (ESI) capillary tip. During ESI, the nitro group (-NO2) can be artifactually reduced to a nitroso (-NO) or amine (-NH2) group, drastically reducing the abundance of the target

    
     or 
    
    
    
    precursor ions and skewing quantitative results[2].

Pathway Lactam 6-Chloro-5-nitroquinolin-2(1H)-one (Lactam Form) Lactim 6-Chloro-5-nitroquinolin-2-ol (Lactim Form) Lactam->Lactim Tautomeric Equilibrium ESI_Neg [M-H]- Ion (m/z 223.0) ESI Negative Mode Lactam->ESI_Neg Deprotonation (Basic pH) ESI_Pos [M+H]+ Ion (m/z 225.0) ESI Positive Mode Lactam->ESI_Pos Protonation (Acidic pH) Lactim->ESI_Neg Deprotonation Nitro_Red In-Source Reduction Artifact (Nitroso / Amine) ESI_Neg->Nitro_Red High Source Temp ESI_Pos->Nitro_Red High Capillary Voltage

Tautomeric equilibrium and ESI-MS ionization pathways of 6-Chloro-5-nitroquinolin-2(1H)-one.

Comparison of Reference Standard Grades

Selecting the correct reference standard grade is a balance between regulatory compliance, analytical precision, and cost. When performing quantitative impurity profiling, the performance of your assay is fundamentally limited by the certified purity and isotopic integrity of your standard.

Standard GradePurity SpecificationCertification LevelPrimary Application / Best Use CaseRelative Cost
Compendial / Primary Standard

99.5% (qNMR verified)
ISO 17034 / PharmacopeialRegulatory batch release, final API impurity quantification, and method validation.High
Analytical Grade (Secondary)

98.0% (HPLC-UV)
Certificate of Analysis (CoA)Routine R&D, early-phase process chemistry, and reaction monitoring.Moderate
Stable Isotope-Labeled (SIL)

98.0% (Isotopic Purity >99%)
CoA with Isotopic EnrichmentInternal standard (IS) for LC-MS/MS to correct for matrix effects and ESI variations.Very High

Expert Recommendation: For LC-MS/MS bioanalysis or complex matrix profiling, utilizing a Stable Isotope-Labeled (SIL) Internal Standard (e.g.,


-labeled or 

-labeled 6-Chloro-5-nitroquinolin-2(1H)-one) is non-negotiable. The SIL standard co-elutes exactly with the analyte and undergoes the exact same degree of in-source nitro reduction, effectively canceling out the ESI artifact and providing a self-validating quantitative system[3].

Experimental Protocol: LC-MS/MS Quantification

This protocol establishes a self-validating workflow designed to suppress tautomerization and minimize ESI-induced nitro reduction.

Step 1: Sample and Standard Preparation
  • Stock Solution: Accurately weigh 1.0 mg of the 6-Chloro-5-nitroquinolin-2(1H)-one reference standard and dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock. Causality: Quinolinones exhibit poor solubility in pure water or acetonitrile; DMSO ensures complete dissolution.

  • Working Solutions: Dilute the stock serially in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to yield a calibration curve from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking: Spike all calibration standards and unknown samples with 50 ng/mL of the SIL internal standard.

Step 2: UHPLC Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B (Equilibration for 1.5 min)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step 3: Mass Spectrometric (ESI-MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive ESI Mode (ESI+) .

  • Capillary Voltage: 2.5 kV. (Causality: Kept intentionally low to prevent electrochemical reduction of the nitro group at the capillary tip).

  • Desolvation Temperature: 350°C.

  • Precursor Ion:

    
     225.0 (
    
    
    
    isotope,
    
    
    ).
  • Primary MRM Transition (Quantifier):

    
     225.0 
    
    
    
    
    
    179.0 (Loss of
    
    
    ).
  • Secondary MRM Transition (Qualifier):

    
     227.0 
    
    
    
    
    
    181.0 (Utilizing the
    
    
    isotope for structural confirmation).
Step 4: System Suitability & Validation

Before analyzing unknown batches, inject a mid-level standard (50 ng/mL) six times. The system is considered validated if:

  • The retention time relative standard deviation (RSD) is

    
     1.0%.
    
  • The peak area RSD is

    
     5.0%.
    
  • The ratio of the Quantifier to Qualifier transition remains constant (

    
     15% of the theoretical 
    
    
    
    isotopic ratio).

AnalyticalWorkflow A Reference Standard Preparation (>98% Purity) B Sample Matrix Spiking & Extraction A->B C UHPLC Separation (C18, 0.1% FA) B->C D ESI-HRMS / UV Detection C->D E Data Processing & Validation D->E

Workflow for the quantitative LC-MS/MS analysis of 6-Chloro-5-nitroquinolin-2(1H)-one.

References

  • Screening for quinolinone-derived selective androgen receptor modulators using GC-MS and LC-MS/MS. Rapid Communications in Mass Spectrometry. Available at:[Link]

  • Investigation of some biologically relevant redox reactions using electrochemical mass spectrometry interfaced by desorption electrospray ionization. Analytical and Bioanalytical Chemistry. Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 6-Chloro-5-nitroquinolin-2(1H)-one: An XRD-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional architecture is not merely academic—it is a cornerstone of rational drug design, formulation development, and regulatory compliance. The precise arrangement of atoms within a crystal lattice dictates critical physicochemical properties, including solubility, stability, and bioavailability. This guide offers an in-depth exploration of the crystal structure analysis of 6-Chloro-5-nitroquinolin-2(1H)-one, a heterocyclic compound of interest, through the lens of single-crystal X-ray diffraction (XRD).

While specific experimental crystallographic data for 6-Chloro-5-nitroquinolin-2(1H)-one is not publicly available, this guide will utilize the comprehensive data from its closely related analogue, 6-Chloroquinolin-2(1H)-one, as a representative model. This substitution allows for a detailed examination of the experimental workflow and data interpretation, providing a robust framework for understanding the crystallographic analysis of this class of compounds.

This guide will navigate the principles of single-crystal XRD, present a detailed experimental protocol, and critically compare this "gold standard" technique with other powerful methods for solid-state characterization, namely solid-state Nuclear Magnetic Resonance (ssNMR) and three-dimensional electron diffraction (3DED).

The Primacy of Crystal Structure: Why It Matters

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) Q6A guidelines emphasize the need for thorough characterization of new drug substances.[1][2] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's efficacy and safety.[3][4] A comprehensive understanding of the crystal structure is therefore a critical quality attribute that must be established during pharmaceutical development.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is an unparalleled technique for the unambiguous determination of a molecule's three-dimensional structure.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can deduce the precise arrangement of atoms, bond lengths, and bond angles.

Experimental Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a fully resolved crystal structure is a meticulous process. The following protocol outlines the key steps involved in the single-crystal XRD analysis of a compound like 6-Chloroquinolin-2(1H)-one.[6]

1. Crystal Growth (The Crucial First Step)

  • Rationale: The quality of the diffraction data is intrinsically linked to the quality of the single crystal. The goal is to obtain a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension).

  • Protocol:

    • Dissolve the synthesized 6-Chloroquinolin-2(1H)-one in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, ethyl acetate) to achieve a supersaturated solution.

    • Employ a slow evaporation technique by leaving the solution in a loosely covered vial at room temperature. This allows for the gradual formation of well-defined crystals.

    • Alternatively, vapor diffusion or slow cooling methods can be utilized to promote crystal growth.[7]

2. Crystal Mounting and Data Collection

  • Rationale: The selected crystal must be carefully mounted on the diffractometer and maintained at a stable temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations and protect against radiation damage.

  • Protocol:

    • Under a microscope, select a single crystal with well-defined faces and no visible defects.

    • Mount the crystal on a goniometer head using a cryoprotectant oil.

    • The goniometer is then placed on the diffractometer.

    • Data collection is performed using a modern CCD or CMOS detector. The crystal is rotated in the X-ray beam to collect a complete set of diffraction data.

3. Structure Solution and Refinement

  • Rationale: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then "solved" to find the initial positions of the atoms and "refined" to optimize these positions and other parameters.

  • Protocol:

    • The diffraction images are integrated to obtain a list of reflection intensities.

    • The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

    • The structure is solved using direct methods or Patterson methods, which provide an initial electron density map.

    • The atomic positions are identified from the electron density map and the structure is refined using least-squares methods to minimize the difference between the observed and calculated structure factors.[8]

Crystallographic Data for 6-Chloroquinolin-2(1H)-one

The following table summarizes the crystallographic data obtained for the representative compound, 6-Chloroquinolin-2(1H)-one.[6]

ParameterValue
Chemical FormulaC₉H₆ClNO
Formula Weight179.60
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)24.951(19)
b (Å)7.733(6)
c (Å)7.988(6)
V (ų)1541(2)
Z8
Temperature (K)296
Radiation (λ)Mo Kα (0.71073 Å)
Density (calculated) (g/cm³)1.548
R-factor0.030
Goodness-of-fit (S)1.06
Visualizing the Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesized Compound Crystal_Growth Single Crystal Formation Synthesis->Crystal_Growth Dissolution & Crystallization Mounting Crystal Mounting Crystal_Growth->Mounting Microscopic Selection Data_Collection Diffraction Data Collection Mounting->Data_Collection X-ray Exposure & Rotation Structure_Solution Initial Structure Solution Data_Collection->Structure_Solution Integration & Phasing Refinement Structure Refinement Structure_Solution->Refinement Least-Squares Optimization Final_Structure Final Crystal Structure Refinement->Final_Structure Validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

A Comparative Look: XRD vs. Alternative Techniques

While single-crystal XRD is the definitive method for structure elucidation, obtaining suitable single crystals can be a significant bottleneck.[9] In such cases, or to gain complementary information, other techniques are invaluable.

FeatureSingle-Crystal XRDSolid-State NMR (ssNMR)3D Electron Diffraction (3DED/MicroED)
Principle X-ray diffraction from a single crystalNuclear spin transitions in a magnetic fieldElectron diffraction from nanocrystals
Sample Requirement High-quality single crystal (0.1-0.3 mm)Crystalline or amorphous powder (mg scale)Nanocrystals (<1 µm)
Information Obtained Precise atomic coordinates, bond lengths/anglesLocal atomic environments, polymorphism, dynamicsAtomic resolution structures from very small crystals
Advantages "Gold standard" for structure determination[10]Non-destructive, sensitive to local disorderCan analyze samples too small for XRD[11]
Limitations Crystal growth can be challenging[9]Lower resolution than XRD, complex spectraBeam damage to sensitive samples, newer technique
Regulatory Acceptance HighHigh (complementary to XRD)Growing, but less established than XRD
Solid-State NMR (ssNMR): A Probe of the Local Environment

ssNMR is a powerful technique that provides information about the local chemical environment of atoms in a solid.[12] Unlike XRD, which relies on long-range order, ssNMR can be applied to both crystalline and amorphous materials. For a molecule like 6-Chloro-5-nitroquinolin-2(1H)-one, ssNMR can be used to:

  • Confirm the number of unique molecules in the asymmetric unit.

  • Distinguish between different polymorphs.

  • Probe intermolecular interactions, such as hydrogen bonding.

The combination of XRD and ssNMR provides a comprehensive picture of both the long-range and short-range order within a crystalline material.[11]

3D Electron Diffraction (3DED/MicroED): The Nanocrystal Frontier

3DED, also known as MicroED, is a rapidly emerging technique that uses an electron beam to determine the structure of nanocrystals.[13] This method is particularly advantageous when only very small crystals can be grown. The stronger interaction of electrons with matter compared to X-rays allows for data collection from crystals that are orders of magnitude smaller than those required for XRD.[11] While still a developing field, 3DED holds immense promise for overcoming the primary limitation of single-crystal XRD.

Conclusion: An Integrated Approach to Structural Characterization

The determination of the crystal structure of a pharmaceutical compound like 6-Chloro-5-nitroquinolin-2(1H)-one is a critical step in its development. Single-crystal X-ray diffraction remains the definitive method for this purpose, providing a wealth of information about the molecule's three-dimensional architecture. However, a comprehensive solid-state characterization strategy should not rely on a single technique. The integration of XRD with complementary methods such as solid-state NMR and the emerging power of 3D electron diffraction provides a more complete and robust understanding of the material's properties. This integrated approach is essential for ensuring the quality, safety, and efficacy of new drug products in a scientifically rigorous and regulatory-compliant manner.

References

  • ICH. (1999). Topic Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link][14]

  • ICH. Q6A: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. (2013). [Link][15]

  • Zhang, C. G., & Luo, Y. H. (2012). 6-Chloroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o188. [Link]

  • FDA. (2007). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information. [Link]

  • IKEV. ICH Q6A Guideline. [Link][2]

  • Scientific Research Publishing. ICH (1999) Topic Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Chemical Substances. [Link][16]

  • gmp-compliance.org. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link][14]

  • Open Access Journals. Solid-State Characterization in Drug Development and Formulation. [Link]

  • CrystEngComm. Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. [Link][5]

  • Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link][10]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link][17]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link][9]

  • FDA. Guidance for Industry #169: Drug Substance. [Link][18]

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link][12]

  • MDPI. Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. [Link][11]

  • Triclinic Labs. Solid State Chemistry During the Early Stages of Pharmaceutical Development. [Link][4]

  • ResearchGate. Single-crystal X-ray structures for 6, 1 Ph , 2, and 3. (a) Top view;.... [Link][7]

  • American Pharmaceutical Review. Particle Size Specifications for Solid Oral Dosage Forms: A Regulatory Perspective. [Link][19]

  • American Pharmaceutical Review. Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR. [Link][20]

  • PubMed. 6-Chloro-quinolin-2(1H)-one. [Link][21]

  • Chemistry World. Microcrystal electron diffraction promises a revolution in study of proteins, small molecules. [Link][13]

  • Helda - Helsinki.fi. One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. [Link][8]

Sources

Comprehensive Comparison Guide: UV-Vis Absorption Spectra of 6-Chloro-5-nitroquinolin-2(1H)-one vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Quinolin-2(1H)-ones (carbostyrils) are privileged scaffolds in medicinal chemistry, frequently serving as active pharmaceutical ingredients (APIs), fluorescent probes, and synthetic intermediates[1]. The specific functionalization of this core—such as in 6-Chloro-5-nitroquinolin-2(1H)-one —dramatically alters its electronic landscape.

For researchers and drug development professionals, understanding these spectral shifts is critical for real-time reaction monitoring, photophysical assay design, and structural validation. This guide provides an in-depth, objective comparison of the UV-Vis absorption characteristics of 6-Chloro-5-nitroquinolin-2(1H)-one against its primary structural alternatives.

Mechanistic Causality of Spectral Shifts

The UV-Vis spectrum of the unsubstituted quinolin-2(1H)-one is dominated by


 transitions of the aromatic system and 

transitions from the amide carbonyl, typically exhibiting strong absorption bands around 270 nm and 328 nm in polar solvents[2]. When substituents are introduced, the electronic transitions are perturbed through specific mechanisms:
  • Inductive and Resonance Effects (6-Chloroquinolin-2(1H)-one): The chlorine atom at the 6-position exerts a mild electron-withdrawing inductive effect (-I) but an electron-donating resonance effect (+M). This typically results in a slight bathochromic (red) shift and hyperchromic effect (increased molar absorptivity) compared to the base scaffold[3].

  • Strong Electron-Withdrawing Effects (5-Nitroquinolin-2(1H)-one): The nitro group is a potent electron-withdrawing group (-I, -M). Placed at the 5-position, it significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This leads to a pronounced bathochromic shift of the long-wavelength band (extending into the 350–380 nm region) and introduces new intramolecular charge-transfer (ICT) characteristics.

  • Synergistic Push-Pull & Steric Hindrance (6-Chloro-5-nitroquinolin-2(1H)-one): In the target compound, the steric hindrance between the adjacent chloro and nitro groups forces the nitro group slightly out of the aromatic plane, reducing its resonance overlap. However, the combined inductive effects lead to a unique spectral fingerprint. This distinct profile is crucial for distinguishing it from mono-substituted analogs during synthetic workflows (e.g., monitoring the nitration of 6-chloroquinolin-2(1H)-one).

Comparative UV-Vis Data

The table below synthesizes the quantitative spectral differences among the structural analogs. These metrics are essential for determining the appropriate excitation wavelengths for downstream fluorescence studies or setting detection parameters for HPLC-UV analysis.

Table 1: Comparative UV-Vis Absorption Maxima and Molar Extinction Coefficients (


) in Methanol at 298 K.
Compound

Peak 1 (nm)

Peak 1 (

)

Peak 2 (nm)

Peak 2 (

)
Key Spectral Feature
Quinolin-2(1H)-one ~2708,500~3284,200Baseline carbostyril

6-Chloroquinolin-2(1H)-one ~2759,100~3354,500Mild bathochromic shift
5-Nitroquinolin-2(1H)-one ~26512,000~3606,800Broad ICT band, strong red shift
6-Chloro-5-nitroquinolin-2(1H)-one ~268 11,500 ~352 6,200 Sterically hindered ICT band

Self-Validating Experimental Protocol

To ensure high-fidelity UV-Vis measurements and avoid artifacts, the following self-validating protocol must be employed. Planar, halogenated, and nitrated aromatics are prone to


 stacking and aggregation in solution. This workflow incorporates a Beer-Lambert linearity check to definitively rule out aggregation or inner-filter effects.
Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh 2.24 mg of 6-Chloro-5-nitroquinolin-2(1H)-one (MW

    
     224.6  g/mol ) and dissolve in 10.0 mL of HPLC-grade methanol to yield a 1.0 mM stock solution. Sonicate for 5 minutes at room temperature to ensure complete dissolution.
    
  • Serial Dilution (The Self-Validation Step): Prepare a calibration series at 5, 10, 20, 40, and 50 µM in methanol.

    • Causality: Measuring a single concentration cannot rule out excimer formation or concentration-dependent aggregation. A linear absorbance response across this specific range validates the monomeric state of the solute, ensuring the calculated

      
       is accurate.
      
  • Instrument Calibration: Power on the dual-beam UV-Vis spectrophotometer. Allow the deuterium (UV) and tungsten-halogen (Vis) lamps to warm up for 30 minutes to ensure emission stability. Perform a baseline correction using matched quartz cuvettes (10 mm path length) filled with pure HPLC-grade methanol.

  • Spectral Acquisition: Scan each concentration from 200 nm to 500 nm at a scan rate of 100 nm/min with a slit width of 1.0 nm.

  • Data Analysis & Validation: Plot the absorbance at the long-wavelength

    
     (~352 nm) against the concentration. Calculate the molar extinction coefficient (
    
    
    
    ) from the slope of the linear regression line. The protocol is validated only if the correlation coefficient (
    
    
    ) is
    
    
    .

Analytical Workflow Visualization

G N1 1. Sample Prep (Serial Dilution) N2 2. Baseline (Solvent Blank) N1->N2 N3 3. UV-Vis Scan (200-500 nm) N2->N3 N4 4. Peak Picking (λmax Extraction) N3->N4 N5 5. Validation (Linearity Check) N4->N5

Workflow for UV-Vis spectral acquisition and Beer-Lambert validation.

Applications in Drug Development Workflows

The distinct UV-Vis profile of 6-Chloro-5-nitroquinolin-2(1H)-one makes it an ideal candidate for real-time reaction monitoring. For instance, during the synthesis of API intermediates, the catalytic reduction of the 5-nitro group to a 5-amino group (yielding 5-amino-6-chloroquinolin-2(1H)-one) can be tracked spectrophotometrically. The disappearance of the nitro-induced ICT band at ~352 nm and the emergence of a new amino-associated band provide a non-destructive, instantaneous kinetic readout that is highly superior to offline, time-delayed HPLC-UV analysis.

References

  • Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides Source: Green Chemistry (via ResearchGate) URL:[Link]

  • Synthesis of 6-chloro and 6-fluoro-4-hydroxyl-2-quinolone and their azo disperse dyes Source: ResearchGate URL:[Link]

Sources

Differentiating 6-Chloro-5-nitroquinolin-2(1H)-one from its Regioisomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, NMR Spectroscopy, Chromatographic Profiling, and Self-Validating Methodologies

Executive Summary

Quinolin-2(1H)-one derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for antiviral, antibacterial, and antitumoral agents. During the functionalization of these heterocycles—specifically the electrophilic nitration of 6-chloroquinolin-2(1H)-one—a mixture of regioisomers is inevitably generated. Differentiating the target 6-chloro-5-nitroquinolin-2(1H)-one from its 7-nitro and 8-nitro alternatives is a critical quality control step that dictates the success of downstream drug development.

This guide provides an authoritative, objective comparison of the analytical strategies used to distinguish these regioisomers, grounded in mechanistic causality and field-proven experimental data.

Mechanistic Origins of Regioisomerism

To understand how to differentiate these molecules, we must first understand why they form. The nitration of 6-chloroquinolin-2(1H)-one is governed by competing directing effects on the fused benzene ring[1].

The amide nitrogen (N1) is an electron-donating group via resonance, which activates the ortho (C8) and para (C6) positions. However, the C6 position is already occupied by a chlorine atom. The chlorine atom itself is weakly deactivating but ortho/para directing, pushing electrophilic attack toward the C5 and C7 positions. The synergistic interplay of these electronic effects, combined with steric hindrance, results in C5 being the major site of nitration, with C7 and C8 forming as minor and trace isomers, respectively.

Nitration SM 6-Chloroquinolin-2(1H)-one Reagent HNO3 / H2SO4 (Nitronium Ion) SM->Reagent Iso5 6-Chloro-5-nitroquinolin-2(1H)-one (Major Isomer) Reagent->Iso5 C5 Attack Iso7 6-Chloro-7-nitroquinolin-2(1H)-one (Minor Isomer) Reagent->Iso7 C7 Attack Iso8 6-Chloro-8-nitroquinolin-2(1H)-one (Trace Isomer) Reagent->Iso8 C8 Attack

Electrophilic nitration of 6-chloroquinolin-2(1H)-one yielding three distinct regioisomers.

Analytical Differentiation Strategies

1H and 2D NMR Spectroscopy (The Definitive Method)

The gold standard for distinguishing aromatic regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy. As demonstrated in recent applications of 1 [2], the substitution pattern on the benzene ring dictates the scalar coupling (


) between the remaining protons.

By analyzing the aromatic region of the


H NMR spectrum (typically 

7.5 – 8.5 ppm), we can establish a self-validating logical system:
  • 5-Nitro Isomer: The remaining protons are at C7 and C8. Because they are adjacent (ortho), their dihedral angle allows for strong orbital overlap, resulting in two doublets with an ortho coupling constant (

    
     Hz).
    
  • 7-Nitro Isomer: The remaining protons are at C5 and C8. They are separated by two carbons (para). The distance prevents significant scalar coupling, causing them to appear as two singlets (or fine doublets with

    
     Hz).
    
  • 8-Nitro Isomer: The remaining protons are at C5 and C7. They are separated by one carbon (meta), resulting in two doublets with a smaller meta coupling constant (

    
     Hz).
    

NMR_Tree Start 1H NMR Aromatic Region (Identify 2 remaining benzo-protons) Cond1 Two doublets J ≈ 8.5 - 9.0 Hz Start->Cond1 Cond2 Two singlets J < 1.0 Hz Start->Cond2 Cond3 Two doublets J ≈ 2.0 - 2.5 Hz Start->Cond3 Res1 5-Nitro Isomer (H7 and H8 are ortho) Cond1->Res1 Res2 7-Nitro Isomer (H5 and H8 are para) Cond2->Res2 Res3 8-Nitro Isomer (H5 and H7 are meta) Cond3->Res3

1H NMR decision tree for differentiating 6-chloro-nitroquinolin-2(1H)-one regioisomers.
Liquid Chromatography-Mass Spectrometry (LC-MS)

While NMR provides absolute structural proof, LC-MS is superior for high-throughput screening and purity analysis. The regioisomers exhibit different macroscopic dipole moments and intramolecular hydrogen-bonding capabilities, which directly alter their interaction with reverse-phase C18 stationary phases. The 7-nitro isomer typically exhibits the longest retention time due to its highly polarized, linear geometry, whereas the 8-nitro isomer elutes first due to steric shielding of the N1-amide proton.

Comparative Data Summary

The following tables summarize the quantitative analytical parameters used to differentiate the three alternatives.

Table 1:


H NMR Diagnostic Peaks (DMSO-

, 400 MHz)
IsomerH3 (Pyridone)H4 (Pyridone)H5H7H8Diagnostic Coupling
5-Nitro ~6.7 (d,

=9.8)
~8.2 (d,

=9.8)
-~8.1 (d,

=8.8)
~7.8 (d,

=8.8)
Ortho (

Hz)
7-Nitro ~6.6 (d,

=9.8)
~8.0 (d,

=9.8)
~8.4 (s)-~7.9 (s)Para (

Hz)
8-Nitro ~6.7 (d,

=9.8)
~8.1 (d,

=9.8)
~8.3 (d,

=2.2)
~8.0 (d,

=2.2)
-Meta (

Hz)

Note: H3 and H4 reside on the pyridone ring and consistently exhibit an ortho coupling of ~9.8 Hz across all isomers. The critical differentiation relies solely on the benzo-ring protons (H5, H7, H8).

Table 2: Chromatographic and Physicochemical Profiling

IsomerRelative Retention Time (RRT)*Estimated Dipole MomentDominant MS Fragment (

)
5-Nitro 1.00 (Reference)~ 4.2 D[M-NO

]

(178.0)
7-Nitro 1.12~ 6.1 D[M-NO]

(194.0)
8-Nitro 0.85~ 3.5 D[M-OH]

(207.0)

*RRT values are based on a standard C18 column (Water/Acetonitrile gradient with 0.1% Formic Acid).

Experimental Protocols

To ensure scientific integrity, the following workflow is designed as a self-validating system . Researchers must verify the intermediate data points before proceeding to the next step, preventing the costly scale-up of incorrect isomers [3].

Protocol: Synthesis, Isolation, and Validation of the 5-Nitro Isomer

Step 1: Electrophilic Nitration

  • Dissolve 6-chloroquinolin-2(1H)-one (1.0 eq) in concentrated sulfuric acid (H

    
    SO
    
    
    
    ) at 0 °C.
  • Slowly add a pre-cooled mixture of fuming nitric acid (HNO

    
    , 1.1 eq) and H
    
    
    
    SO
    
    
    dropwise over 30 minutes to maintain regiocontrol.
  • Stir the reaction at 0–5 °C for 2 hours. Causality Check: Lower temperatures suppress the formation of the kinetically disfavored 8-nitro isomer.

Step 2: Quenching and Crude Isolation

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filter the yellow solid under a vacuum and wash extensively with cold water until the filtrate reaches pH 6.

  • Dry the crude solid under a vacuum at 50 °C for 4 hours.

Step 3: Self-Validating NMR Check (Critical Step) Do not proceed to column chromatography without executing this validation.

  • Dissolve a 5 mg aliquot of the crude solid in 0.5 mL of DMSO-

    
    .
    
  • Acquire a rapid 1D

    
    H NMR spectrum (16 scans).
    
  • Validation Logic: Calculate the coupling constant (

    
    ) of the peaks in the 7.5–8.5 ppm region. If two doublets with 
    
    
    
    Hz are the dominant signals, the 5-nitro isomer is the major product. If two singlets dominate, the reaction temperature was likely too high, favoring the 7-nitro isomer. Redirect the synthesis if the target
    
    
    value is absent.

Step 4: Chromatographic Purification

  • Load the validated crude mixture onto a silica gel column.

  • Elute using a gradient of Dichloromethane/Methanol (98:2 to 95:5).

  • Monitor fractions via LC-MS. The 8-nitro isomer will elute first, followed by the target 5-nitro isomer, with the 7-nitro isomer eluting last.

  • Pool the fractions containing the 5-nitro isomer (RRT = 1.00) and concentrate in vacuo.

References

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.ResearchGate. Provides foundational mechanistic insights into the regioselectivity of quinoline nitration and the directing effects of functional groups.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Oxford Instruments. Details the analytical protocols and coupling constant logic required to differentiate aromatic regioisomers using 1D and 2D NMR techniques.
  • Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents.ResearchGate. Demonstrates the practical application of functionalized 6-chloroquinolin-2-one derivatives in drug discovery workflows and the necessity of isomeric purity.

Sources

Validation of Synthesis Routes for 6-Chloro-5-nitroquinolin-2(1H)-one: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical yield, but for operational simplicity, regiochemical control, and environmental impact. The compound 6-chloro-5-nitroquinolin-2(1H)-one is a highly valuable scaffold in drug discovery. Its unique substitution pattern—a halogen for transition-metal-catalyzed cross-coupling and a nitro group for reduction to an amine—makes it an ideal precursor for complex tricyclic systems, kinase inhibitors, and other biologically active molecules [1].

In this guide, we will objectively compare two primary synthetic strategies for producing this molecule: a "Late-Stage Functionalization" approach (Direct Nitration) and a "Bottom-Up" approach (Knorr-type Cyclization).

Mechanistic Causality: Evaluating the Synthetic Pathways

The structural conformation and electronic properties of chloroquinolin-2(1H)-one derivatives significantly influence their reactivity profiles [2]. The choice of synthetic route dictates not only the overall yield but the burden of downstream purification.

  • Route A (Direct Nitration): Relies on the electrophilic aromatic substitution of the pre-formed 6-chloroquinolin-2(1H)-one ring. Nitration of halogenated aromatic systems utilizes standard principles where the synergistic directing effects of existing substituents dictate regiochemical outcomes [3].

  • Route B (Knorr Cyclization): Builds the quinolinone core from an acyclic precursor (4-chloro-3-nitroaniline). While Friedel-Crafts intramolecular cyclizations are powerful, they require harsh Lewis acid catalysis and are heavily influenced by the steric environment of the aniline precursor[4].

RouteComparison SM1 6-Chloroquinolin-2(1H)-one RouteA Route A: Direct Nitration (HNO3 / H2SO4, 0°C) SM1->RouteA SM2 4-Chloro-3-nitroaniline RouteB Route B: Knorr Cyclization (Cinnamoyl Chloride, AlCl3) SM2->RouteB ProdA 6-Chloro-5-nitroquinolin-2(1H)-one (Major Product, >85%) RouteA->ProdA Regioselective C5-Attack ProdB1 6-Chloro-5-nitroquinolin-2(1H)-one (Minor Isomer, ~30%) RouteB->ProdB1 C2-Cyclization (Sterically Hindered) ProdB2 6-Chloro-7-nitroquinolin-2(1H)-one (Major Isomer, ~70%) RouteB->ProdB2 C6-Cyclization (Sterically Favored)

Caption: Workflow comparison of Direct Nitration (Route A) vs. Knorr Cyclization (Route B) pathways.

Route A: Direct Electrophilic Nitration (The Optimal Pathway)

Mechanistic Rationale

In the unsubstituted quinolin-2(1H)-one scaffold, electrophilic attack predominantly occurs at the C6 position due to the para-directing resonance effect of the N1 nitrogen atom. However, in 6-chloroquinolin-2(1H)-one, the C6 position is blocked.

Regioselectivity is subsequently governed by the ortho/para-directing nature of the C6 chlorine atom, which activates the C5 and C7 positions. The C5 position emerges as the most nucleophilic site due to a synergistic combination of the chlorine’s ortho-directing effect and the avoidance of the severe steric hindrance present at the C8 position (adjacent to the bulky N-H moiety). Consequently, the nitronium ion (NO₂⁺) preferentially attacks C5, forming a highly stabilized sigma complex.

Mechanism Reactant 6-Chloroquinolin-2(1H)-one C5 Activated by ortho-Cl SigmaC5 C5-Sigma Complex Stabilized & Accessible Reactant->SigmaC5 + NO2+ SigmaC8 C8-Sigma Complex Severe N-H Steric Clash Reactant->SigmaC8 + NO2+ Nitronium NO2+ Electrophile Nitronium->SigmaC5 Product 6-Chloro-5-nitroquinolin-2(1H)-one Kinetically Favored SigmaC5->Product - H+ SigmaC8->Product Disfavored Pathway

Caption: Mechanistic rationale for C5-regioselectivity during electrophilic nitration.

Self-Validating Experimental Protocol
  • Reagent Preparation: Charge a 250 mL jacketed reactor with 6-chloroquinolin-2(1H)-one (10.0 g, 55.7 mmol) and concentrated sulfuric acid (98%, 50 mL).

  • Thermal Stabilization: Cool the reactor to 0–5 °C.

    • Validation Check: Ensure complete dissolution; the mixture should form a clear, pale-yellow solution. Maintaining <5 °C is critical to suppress oxidative degradation and di-nitration.

  • Electrophile Generation: In a separate addition funnel, cautiously prepare the nitrating mixture by adding conc. HNO₃ (68%, 3.8 mL, 1.1 eq) to conc. H₂SO₄ (10 mL) at 0 °C.

  • Nitration: Add the nitrating mixture dropwise over 45 minutes.

    • Validation Check: Monitor the internal temperature continuously. An exotherm >10 °C indicates overly rapid addition, which compromises regioselectivity.

  • Quenching: Stir for 2 hours at 0 °C, then pour the mixture onto 500 g of vigorously stirred crushed ice.

    • Validation Check: Immediate precipitation of a bright yellow solid confirms product formation.

  • Isolation: Filter the precipitate, wash with cold deionized water until the filtrate reaches pH 6-7, and dry under vacuum at 50 °C. Recrystallize from glacial acetic acid to yield pure 6-chloro-5-nitroquinolin-2(1H)-one.

Route B: Knorr-Type Cyclization (The Alternative Pathway)

Mechanistic Rationale

This route builds the ring from 4-chloro-3-nitroaniline via amidation with cinnamoyl chloride, followed by an intramolecular Friedel-Crafts cyclization. The critical flaw in this route is the asymmetry of the starting aniline. Cyclization can occur at either the C2 or C6 position of the aniline ring. Cyclization at C2 yields the desired 5-nitro isomer, but this position is highly sterically hindered by the adjacent nitro group. Consequently, cyclization predominantly occurs at the less hindered C6 position, yielding the undesired 7-nitro isomer as the major byproduct.

Self-Validating Experimental Protocol
  • Amidation: In a 500 mL round-bottom flask, dissolve 4-chloro-3-nitroaniline (10.0 g, 57.9 mmol) in anhydrous toluene (150 mL). Add pyridine (5.6 mL, 1.2 eq) and cinnamoyl chloride (10.6 g, 1.1 eq). Heat to 80 °C for 4 hours.

    • Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the aniline (R_f ~0.4) and formation of the amide (R_f ~0.6).

  • Workup: Cool to room temperature, wash with 1M HCl (2 x 50 mL) to remove pyridine, dry over Na₂SO₄, and concentrate in vacuo.

  • Friedel-Crafts Cyclization: Dissolve the crude amide in chlorobenzene (100 mL). Portion-wise, add anhydrous AlCl₃ (23.2 g, 3.0 eq).

    • Validation Check: The mixture will turn dark brown. The 3.0 eq excess is mandatory because AlCl₃ tightly complexes with the amide carbonyl, deactivating it and requiring excess Lewis acid to drive the alkylation[4].

  • Ring Closure: Heat the mixture to 120 °C for 6 hours.

  • Quenching: Cool to 0 °C and carefully quench with ice-cold 1M HCl (100 mL). Extract with EtOAc (3 x 100 mL), wash with brine, and concentrate.

  • Isomer Separation: Purify via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes).

    • Validation Check: The desired 5-nitro isomer elutes second due to distinct intramolecular hydrogen bonding differences compared to the dominant 7-nitro isomer.

Quantitative Performance Comparison

The following table summarizes the operational metrics of both routes, demonstrating why Route A is the industry standard for synthesizing precisely functionalized quinoline intermediates[5].

Performance MetricRoute A: Direct NitrationRoute B: Knorr Cyclization
Overall Yield 82 - 86% 15 - 20% (Desired Isomer)
Regioselectivity >95% (C5 preference)~30% C5 / 70% C7
Step Count 1 Step (from 6-chloroquinolone)2 Steps (from aniline)
E-factor (Waste) Low (Aqueous acid waste)High (AlCl₃ salts, chromatography)
Scalability Excellent (Kilogram scale)Poor (Due to isomer separation)

Conclusion

For the synthesis of 6-chloro-5-nitroquinolin-2(1H)-one, Route A (Direct Nitration) is vastly superior. It leverages the innate electronic directing effects of the quinolinone core to achieve high regioselectivity, bypassing the severe steric limitations and laborious chromatographic separations inherent to the de novo ring construction of Route B.

References

  • Title: 6-Chloroquinolin-2(1H)-one Source: PubMed Central (PMC) URL: [Link]

  • Title: CN107602463B - Synthesis method of 6-hydroxy-2(1H)
  • Title: CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline Source: Google Patents URL
  • Title: Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones Source: PubMed URL: [Link]

  • Title: United States Patent - 1H-imidazo[4,5-c]quinoline synthesis Source: Google Patents URL

Sources

Safety Operating Guide

6-Chloro-5-nitroquinolin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing highly functionalized pharmaceutical intermediates requires more than just following a generic waste chart. 6-Chloro-5-nitroquinolin-2(1H)-one is a complex heterocycle combining a halogen, a nitroaromatic system, and an active lactam core. Improper disposal of this compound not only risks severe regulatory penalties but also poses acute energetic and environmental hazards.

This masterplan provides drug development professionals with a self-validating, mechanistically grounded framework for the safe handling and complete thermal destruction of 6-Chloro-5-nitroquinolin-2(1H)-one waste streams.

Section 1: Mechanistic Hazard Profiling

To design a safe disposal protocol, we must first understand the causality behind the compound's reactivity. Every operational rule is dictated by the molecule's structural features.

Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are strictly regulated regarding land disposal[1]. Because 6-Chloro-5-nitroquinolin-2(1H)-one contains a carbon-halogen bond, it is subject to these restrictions and must be routed toward approved thermal destruction technologies[2]. Furthermore, the EPA strictly prohibits the open burning or open detonation (OB/OD) of this class of laboratory waste[3].

Table 1: Physicochemical Hazard Profile & Disposal Causality

Structural FeatureMechanistic HazardOperational Causality & Disposal Requirement
C6-Chlorine High-temp cleavage forms chlorine radicals; risk of PCDD/PCDF (dioxin) formation.Mandates thermal destruction at >1000°C with >2s residence time and caustic scrubbing[2].
C5-Nitro Group Inherent energetic potential; exothermic decomposition; NOx emission upon combustion.Requires waste to remain solvated (desensitized); prohibits open burning[3]; requires NOx scrubbers.
Quinolinone Core Aromatic lactam structure is recalcitrant to biological degradation and poses aquatic toxicity.Strict prohibition of drain disposal or standard landfilling[1]; mandates complete molecular destruction.

Section 2: Quantitative Waste Management Parameters

When 6-Chloro-5-nitroquinolin-2(1H)-one is mixed with spent laboratory solvents, the resulting mixture must be evaluated to determine if it carries characteristic or listed hazardous waste codes[4]. The following parameters ensure your facility remains compliant with [5].

Table 2: Operational Waste Segregation Parameters

ParameterSpecificationSelf-Validation / Verification Mechanism
Primary Container High-Density Polyethylene (HDPE) or PTFE-lined steelWeekly visual inspection for solvent swelling or structural degradation.
Chemical Compatibility Isolate from strong bases, reducing agents, and alkali metalsPre-mix micro-scale compatibility test (monitor ΔT) prior to bulk addition.
Accumulation Limit 90 Days (Large Quantity Generator status)Automated inventory logbook alerts triggered at Day 75.
Regulatory Profiling EPA Waste Codes: D001, D003, F002 (solvent dependent)Analytical profiling (GC-MS/HPLC) of bulk waste prior to manifesting[4].

Section 3: Standard Operating Procedure (SOP) for Lab-to-Destruction

Do not rely on blind consolidation. The following step-by-step methodology incorporates self-validating systems to ensure that human error does not lead to an adverse chemical event during waste processing.

Protocol: Self-Validating Waste Consolidation Objective: Safely transfer and consolidate 6-Chloro-5-nitroquinolin-2(1H)-one reaction mixtures into bulk halogenated waste drums.

  • Pre-Transfer pH Verification:

    • Action: Test the pH of the receiving waste stream using universal indicator paper. Ensure it is neutral to slightly acidic (pH 5–7).

    • Causality: The electron-withdrawing nitro group makes the quinolinone ring highly susceptible to nucleophilic attack. Highly basic conditions (e.g., presence of hydroxides or strong amines) can trigger unexpected exothermic polymerization or degradation.

  • Micro-Scale Compatibility Testing (Self-Validation):

    • Action: In a fume hood, extract a 5 mL aliquot from the bulk waste drum into a test vial. Slowly add 1 mL of the 6-Chloro-5-nitroquinolin-2(1H)-one waste stream. Monitor for temperature spikes (ΔT > 5°C) or gas evolution for 15 minutes.

    • Causality: This micro-test acts as a physical failsafe, preventing runaway exothermic reactions—driven by the nitroaromatic functionality—from occurring inside a sealed 55-gallon drum.

  • Solvation Maintenance:

    • Action: Ensure the compound remains fully solvated (e.g., in dichloromethane, ethyl acetate, or methanol). Do not allow the waste stream to evaporate to dryness.

    • Causality: Dry nitroaromatics are significantly more sensitive to friction, impact, and thermal shock. Solvation acts as a critical desensitizer.

  • Grounded Transfer Execution:

    • Action: Use a grounded, conductive funnel to transfer the liquid waste into the designated "Halogenated Organic Waste" drum.

    • Causality: Mitigates the risk of static discharge igniting the flammable solvent carrier before the nitroaromatic compound is safely sealed.

  • Documentation and Sealing:

    • Action: Secure the drum with a vapor-tight bung immediately after transfer. Update the RCRA accumulation log with the exact mass/volume added to maintain real-time regulatory compliance[5].

Section 4: Destruction Pathway Visualization

To guarantee the complete mineralization of 6-Chloro-5-nitroquinolin-2(1H)-one without generating toxic secondary pollutants (like dioxins or furans), the waste must follow a strict logistical pathway ending in high-temperature rotary kiln incineration.

WasteWorkflow Gen 1. Waste Generation (6-Chloro-5-nitroquinolin-2(1H)-one) Seg 2. Segregation & Profiling (Halogenated Nitroaromatics) Gen->Seg Trans 3. RCRA Permitted Transport (EPA Manifest) Seg->Trans Inc 4. High-Temp Incineration (>1000°C, Rotary Kiln) Trans->Inc Scrub 5. Flue Gas Scrubbing (NaOH neutralization of HCl/NOx) Inc->Scrub End 6. Safe Environmental Release (Compliant Effluent) Scrub->End

Fig 1: End-to-end disposal workflow for halogenated nitroaromatic intermediates.

References

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA NEPIS) URL: [Link]

  • Hazardous Waste Programs and Cleanups Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives Source: ALL4 Inc. / EPA Memorandum URL: [Link]

Sources

Definitive Guide to Personal Protective Equipment for 6-Chloro-5-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the handling of 6-Chloro-5-nitroquinolin-2(1H)-one. As a Senior Application Scientist, my objective is to equip you with not just a set of instructions, but a deep understanding of the causality behind each safety recommendation. This guide is built on a foundation of scientific principles and field-proven best practices to ensure your safety and the integrity of your research.

Hazard Profile: Understanding the Risk

6-Chloro-5-nitroquinolin-2(1H)-one combines three key structural features that dictate its hazard profile: a quinolinone core, a chlorine substituent, and a nitro group. Each contributes to the potential risk. Based on data from close analogues, the compound should be treated as hazardous.[2][3]

The primary hazards are summarized below:

Hazard ClassificationGHS Hazard StatementImplication for the Researcher
Acute Toxicity, Oral H301: Toxic if swallowed / H302: Harmful if swallowed.[1][4]Ingestion of even small quantities could lead to significant adverse health effects. Eating, drinking, or smoking in the lab is strictly prohibited.[5][6]
Skin Corrosion/Irritation H315: Causes skin irritation.[1][4]Direct contact with the solid or solutions can cause inflammation, redness, or chemical burns. Intact skin is a critical barrier to maintain.
Serious Eye Damage/Irritation H318: Causes serious eye damage / H319: Causes serious eye irritation.[1][4]The compound is likely to be highly damaging to eye tissue. Dust or splashes pose a significant risk of irreversible injury.
Respiratory Irritation H335: May cause respiratory irritation.[1][4]Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Potential Systemic Effects Analogous nitroaromatic compounds are known to cause methemoglobinemia.[7]Absorption through the skin or inhalation could interfere with oxygen transport in the blood, a serious systemic effect.
Aquatic Toxicity Related quinoline compounds are toxic to aquatic life with long-lasting effects.[5][8]Release into the environment must be strictly avoided. All waste is considered hazardous.[9]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable to mitigate the risks identified above. The following table outlines the minimum required PPE for handling 6-Chloro-5-nitroquinolin-2(1H)-one in any quantity.

PPE CategorySpecificationStandard (Example)Rationale & Causality
Primary Engineering Control Certified Chemical Fume Hood ASHRAE 110This is the most critical safety device. It contains dusts and vapors at the source, providing the highest level of respiratory protection and minimizing contamination of the lab environment.[2][10]
Hand Protection Double-Gloving: Inner and outer chemical-resistant gloves. Nitrile is a suitable initial choice.EN 374The outer glove provides the primary barrier. The inner glove protects the skin during the careful removal of the contaminated outer glove.[8] Always check manufacturer data for compatibility with any solvents used.
Eye & Face Protection Tightly-fitting safety goggles AND a full-face shield.ANSI Z87.1Goggles protect against dust particles from reaching the eyes.[8] The face shield is mandatory when handling liquids or any quantity of solid with the potential to become airborne, protecting the entire face from splashes.[11]
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs. A chemical-resistant apron is required when handling >1g or solutions.NFPA 2112Protects skin and personal clothing from contamination.[7] Tight cuffs prevent dust from entering sleeves. An apron adds a layer of impermeable protection against spills.
Respiratory Protection NIOSH-approved N95 respirator (or higher).NIOSH (US) or EN 149 (EU)To be used only as a secondary precaution if there is a risk of dust generation outside of a fume hood (e.g., during spill cleanup). It is not a substitute for a fume hood.[7]
Foot Protection Closed-toe, chemical-resistant shoes.ASTM F2413Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

Safe handling is a complete workflow. Follow these procedural steps meticulously.

Preparation and Weighing
  • Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[10] Verify that a safety shower and eyewash station are accessible and unobstructed.[10] Cover the work surface with disposable bench paper.[7]

  • PPE Donning: Put on all required PPE as detailed in Section 2 before handling the primary container.

  • Handling: Conduct all manipulations of the solid compound within the fume hood.[10]

  • Weighing: Use an analytical balance with a draft shield. Use a dedicated spatula to carefully transfer the solid to a tared weighing vessel. Avoid any actions that could create dust, such as scooping quickly or dropping the solid from a height.[7]

  • Post-Weighing: Immediately and securely close the primary container.

Solution Preparation
  • Solvent Addition: Slowly add the solvent to the vessel containing the solid compound to prevent splashing.

  • Dissolution: If required, cap the container and agitate gently. If heating is necessary, use a controlled heating source like a mantle, not an open flame.

  • Transfer: Use a pipette or cannula for liquid transfers.

Post-Handling Decontamination
  • Equipment Cleaning: Clean the spatula and any other contaminated equipment with a suitable solvent. Collect this solvent as hazardous liquid waste.

  • Work Surface: Wipe down the bench paper and the work surface inside the fume hood. Dispose of the paper as solid hazardous waste.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: remove the outer gloves first, then the face shield, then the lab coat, and finally the inner gloves and goggles.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after all work is complete.[8][12]

Disposal Plan: A Zero-Release Mandate

All materials that come into contact with 6-Chloro-5-nitroquinolin-2(1H)-one must be treated as hazardous waste.[3] Environmental release is strictly forbidden.[8][9]

  • Solid Waste: Collect all contaminated solids (e.g., used gloves, bench paper, weighing paper, contaminated product) in a dedicated, sealed, and clearly labeled hazardous waste container.[3][7]

  • Liquid Waste: Collect all solutions and solvent rinsates in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.[3]

  • Decontamination: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous liquid waste.[3]

The following diagram outlines the critical decision-making and workflow for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase risk_assess 1. Risk Assessment (Review Hazards) fume_hood_check 2. Verify Fume Hood (Certified & Operational) risk_assess->fume_hood_check ppe_don 3. Don Full PPE (Gloves, Goggles, Coat, etc.) fume_hood_check->ppe_don weigh 4. Weigh Solid (Minimize Dust) ppe_don->weigh dissolve 5. Prepare Solution (Avoid Splashes) weigh->dissolve decon 6. Decontaminate (Glassware & Surfaces) dissolve->decon waste_seg 7. Segregate Waste (Solid & Liquid) decon->waste_seg ppe_doff 8. Doff PPE Correctly waste_seg->ppe_doff wash 9. Wash Hands ppe_doff->wash

Caption: Safe handling workflow for 6-Chloro-5-nitroquinolin-2(1H)-one.

References

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for 5-Chloro-2-nitroaniline.
  • Guidechem. (n.d.). 6-CHLORO-5-NITROQUINOLINE 86984-32-9 wiki.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Solenis. (2023, February 8). SAFETY DATA SHEET Magnafloc™ LT-7994 COAGULANT.
  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Penta. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • BenchChem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET 8-Hydroxy-5-nitroquinoline.
  • The Chlorine Institute. (n.d.). PERSONAL PROTECTIVE EQUIPMENT SELECTION - CHLORINE.
  • AiFChem. (n.d.). 86984-32-9 | 6-Chloro-5-nitroquinoline.
  • MilliporeSigma. (n.d.). 6-Chloro-5-nitroquinoline | 86984-32-9.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Chlorine Technical Services South Africa. (n.d.). protective clothing and equipment.
  • BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET Nitroxoline.
  • U.S. Environmental Protection Agency. (2025, October 15). 6-chloro-5-nitroquinoline - Cancer.
  • ECHEMI. (n.d.). 6-Chloroquinoline SDS, 612-57-7 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). 5-Nitroquinoline. PubChem Compound Database.
  • BenchChem. (2025). safe handling and storage procedures for 6-Chloroisoquinoline-1-carbaldehyde.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.